3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWPSFTRGJXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345391 | |
| Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39786-36-2 | |
| Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3H-Benzofuro[3,2-d]pyrimidin-4-one
Preamble: The Significance of the Benzofuro[3,2-d]pyrimidine Core
The 3H-benzofuro[3,2-d]pyrimidin-4-one scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. This fused-ring structure, comprising a benzofuran ring merged with a pyrimidinone ring, serves as the foundational core for molecules exhibiting a wide spectrum of biological activities. These activities include potential applications as antifungal, anticancer, and anti-inflammatory agents.[1][2] The precise arrangement of atoms and functional groups within this core dictates its interaction with biological targets. Therefore, unambiguous confirmation of its structure is a critical, non-negotiable step in the synthesis and development of any novel derivative.
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the 3H-benzofuro[3,2-d]pyrimidin-4-one core. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.
The Foundational Blueprint: Synthesis as the First Clue to Structure
Before any spectroscopic analysis, the synthetic route provides the initial hypothesis for the molecular structure. The assembly of the benzofuro[3,2-d]pyrimidin-4-one core typically originates from a substituted 3-aminobenzofuran-2-carboxamide precursor.[3][4][5] The intramolecular cyclization to form the pyrimidinone ring is the key step that defines the final fused architecture. Understanding this logical construction is the first step in the elucidation process.
A common synthetic approach involves the condensation of 3-aminobenzofuran-2-carboxamide with a suitable one-carbon source, such as an aldehyde followed by oxidation, or with reagents like triethyl orthoformate.[5][6]
Caption: Generalized synthetic pathway for the target core.
Mass Spectrometry: Confirming Molecular Identity and Fragmentation
Mass spectrometry (MS) is the first line of analytical inquiry. Its primary role is to determine the molecular weight of the synthesized compound, which provides direct validation of the elemental formula. High-resolution mass spectrometry (HRMS) further refines this by providing a highly accurate mass, allowing for the confident assignment of a molecular formula (C₁₀H₆N₂O₂).
Causality in Fragmentation: Beyond molecular weight, the fragmentation pattern observed, typically using electron impact (EI) ionization, offers a structural fingerprint.[7] The energetically unstable molecular ion breaks apart in predictable ways, governed by the weakest bonds and the stability of the resulting fragments. For fused heterocyclic systems, fragmentation often involves the cleavage of one of the rings.[8][9]
Caption: Key fragmentation steps for the target molecule in EI-MS.
Data Presentation: Expected Mass Spectrometry Peaks
| Ion Description | Formula | Expected m/z |
| Molecular Ion [M]⁺ | [C₁₀H₆N₂O₂]⁺ | 186 |
| Fragment [M-CO]⁺ | [C₉H₆N₂O]⁺ | 158 |
| Fragment [M-HNCO]⁺ | [C₉H₅NO]⁺ | 143 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ adduct.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolution of the instrument (>10,000) will allow for the determination of the exact mass.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass calculated for C₁₀H₇N₂O₂⁺. A mass accuracy of <5 ppm is required for confident formula assignment.
NMR Spectroscopy: The Definitive Map of the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms, allowing for the complete assembly of the molecular puzzle.[10][11]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J).
-
Aromatic Region (δ 7.0-8.5 ppm): Four protons are expected in the aromatic region, corresponding to the benzofuran portion of the molecule. Their specific shifts and coupling patterns (doublets, triplets) allow for their precise assignment.[1]
-
Pyrimidine Proton (δ ~8.5-9.0 ppm): A distinct singlet is anticipated for the lone proton on the pyrimidine ring (at position C2 if unsubstituted).
-
Amide Proton (δ >10 ppm): A broad singlet, often exchangeable with D₂O, is characteristic of the N-H proton of the pyrimidinone ring.[1]
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~155-170 ppm): The C=O carbon of the pyrimidinone ring will appear as a highly deshielded signal in the downfield region of the spectrum.[12]
-
Aromatic & Heteroaromatic Carbons (δ ~110-155 ppm): The remaining eight sp²-hybridized carbons of the fused ring system will resonate in this range. Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Ar-H | 7.2 - 8.3 | m | 4H, Benzofuran |
| Pyrimidine-H | ~8.7 | s | 1H, C2-H |
| N-H | >12.0 | br s | 1H, N3-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~157 | C4=O |
| Aromatic/Heteroaromatic | 110 - 155 | 9 C |
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping the N-H proton signal sharp.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
(Optional) Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D Spectra Acquisition (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks (i.e., which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule and confirming the fused-ring structure.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies. For 3H-benzofuro[3,2-d]pyrimidin-4-one, it serves as a crucial check for the successful formation of the pyrimidinone ring.[12][13]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3100 - 3300 (broad) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=O (amide) | Stretch | 1680 - 1710 (strong) |
| C=N / C=C | Stretch (in-ring) | 1500 - 1650 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal must be acquired prior to the sample measurement and automatically subtracted.
X-ray Crystallography: The Unambiguous 3D Structure
While the combination of MS and NMR provides definitive proof of structure for most applications, single-crystal X-ray crystallography is the gold standard. It provides an absolute, three-dimensional map of the electron density in a molecule, unequivocally confirming connectivity, bond lengths, bond angles, and the overall planarity of the fused heterocyclic system.[14][15] Obtaining a result from this technique provides irrefutable evidence of the structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and can be achieved by slow evaporation, vapor diffusion, or slow cooling of a saturated solution in various solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding a final 3D model of the molecule.[16]
Integrated Elucidation Workflow: A Self-Validating System
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assignment of the 1H and 13C NMR signals of some benzofurocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
Benzofuro[3,2-d]pyrimidine scaffold chemical properties
An In-depth Technical Guide to the Benzofuro[3,2-d]pyrimidine Scaffold: Chemical Properties and Synthetic Strategies
Introduction: The Benzofuro[3,2-d]pyrimidine Core
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic system forged from the fusion of a benzofuran and a pyrimidine ring. This unique structural amalgamation gives rise to a largely planar, aromatic framework that has captured the attention of medicinal chemists and materials scientists alike. Its significance is rooted in the diverse pharmacological activities exhibited by its derivatives, which include potent anticancer, antifungal, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] The electron distribution, arising from the interplay between the electron-rich furan oxygen and the electron-deficient diazine (pyrimidine) system, dictates its chemical behavior and provides a versatile platform for structural modification.
This guide offers a comprehensive exploration of the core chemical properties of the benzofuro[3,2-d]pyrimidine system. As a senior application scientist, the focus will be on the practical synthesis, reactivity, and functionalization strategies that are critical for researchers in drug discovery and development. We will delve into the causality behind synthetic choices and provide field-proven protocols to empower your research endeavors.
Core Structure and Physicochemical Characteristics
The fundamental benzofuro[3,2-d]pyrimidine structure is a tricyclic system where the pyrimidine ring is fused at the 3- and 2-positions of the benzofuran ring. This fusion imparts a degree of rigidity and planarity to the molecule, which can facilitate π-π stacking interactions with biological targets such as DNA or enzyme active sites.[5] The presence of two nitrogen atoms in the pyrimidine ring significantly influences the scaffold's properties, rendering it a weak base and creating electron-deficient centers that are key to its reactivity.
A summary of the computed physicochemical properties for a representative parent compound,[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione, is provided below. These values serve as a baseline for understanding the general characteristics of this scaffold class.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂OS | PubChem[6] |
| Molecular Weight | 202.23 g/mol | PubChem[6] |
| XLogP3 | 2.1 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[6] |
| Complexity | 283 | PubChem[6] |
Note: Properties are for CID 3131839 and are computationally derived.
Spectroscopic analysis is fundamental to confirming the structure of newly synthesized derivatives.
-
¹H NMR: Protons on the benzene ring typically appear in the aromatic region (δ 7.0-8.5 ppm). A key diagnostic signal is the singlet for the C4-H of the pyrimidine ring, often found downfield (δ ~8.6-9.2 ppm) due to the deshielding effect of the adjacent nitrogen atoms.[1]
-
¹³C NMR & IR: The fusion of the rings and the presence of heteroatoms result in a characteristic fingerprint in ¹³C NMR and IR spectra, which can be used to confirm the integrity of the core structure.[1]
Strategic Synthesis of the Benzofuro[3,2-d]pyrimidine Core
The construction of the benzofuro[3,2-d]pyrimidine scaffold can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent strategies involve the cyclization of a pre-functionalized benzofuran precursor.
Primary Synthetic Pathways
The diagram below illustrates the three predominant strategies for constructing the core scaffold, each starting from a different key intermediate.
Route 1: Cyclocondensation of 3-Aminobenzofuran Derivatives
This is arguably the most versatile and widely employed method. It relies on a suitably substituted 3-aminobenzofuran, which serves as the nucleophilic backbone for building the pyrimidine ring.
-
Mechanism Rationale: The synthesis begins with an ethyl 3-aminobenzofuran-2-carboxylate or a related carboxamide.[2][3] The amino group acts as a nucleophile to attack an electrophilic one-carbon or multi-carbon unit, which will form the pyrimidine ring. For instance, heating with formamide provides the necessary atoms to close the six-membered ring.[1] Alternatively, condensation with an aldehyde followed by cyclization is a common approach to install a substituent at the 2-position of the pyrimidine ring.[3][7]
Field-Proven Protocol: Synthesis via Formamide Cyclization
This protocol describes the synthesis of a nitro-substituted benzofuro[3,2-d]pyrimidin-4-one, adapted from established literature.[1]
Objective: To synthesize 8-nitro-benzofuro[3,2-d]pyrimidin-4(3H)-one.
Materials:
-
Ethyl 3-amino-5-nitro-2-benzofurancarboxylate
-
Formamide
-
Water (deionized)
-
Three-necked flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and condenser, add ethyl 3-amino-5-nitro-2-benzofurancarboxylate (80.3 mmol).
-
Reagent Addition: Add formamide (152 mL) to the flask at room temperature.
-
Heating Stage 1: Stir the mixture and heat to 135 °C for 4 hours. The rationale for this initial, lower temperature is to facilitate the initial condensation and formation of an intermediate formamidine without rapid decomposition of the reactants.
-
Heating Stage 2: Increase the temperature to 170 °C and maintain for an additional 4 hours. This higher temperature provides the necessary energy to drive the intramolecular cyclization and elimination of ethanol and water, leading to the formation of the fused pyrimidine ring.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 400 mL of water.
-
Isolation: The product will precipitate out of the aqueous solution. Isolate the solid by filtration, wash thoroughly with water to remove residual formamide, and dry to yield the final product.
Chemical Reactivity and Strategic Functionalization
The inherent chemical properties of the benzofuro[3,2-d]pyrimidine scaffold provide distinct opportunities for post-synthesis modification. The reactivity is dominated by the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic attack, especially when activated.
Key Functionalization Pathways
The most powerful strategy for generating chemical diversity involves converting the C4-oxo group into a reactive C4-chloro group, which then serves as an electrophilic handle for a variety of nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The conversion of a benzofuro[3,2-d]pyrimidin-4-one to its 4-chloro analogue using phosphorus oxychloride (POCl₃) is a cornerstone reaction.[3] The resulting 4-chloro derivative is a highly reactive electrophile. The chlorine atom is an excellent leaving group, and the electron-withdrawing pyrimidine nitrogens stabilize the Meisenheimer-like intermediate formed during nucleophilic attack. This allows for efficient displacement by a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, to generate extensive libraries of C4-substituted derivatives.[3][7]
-
Electrophilic Substitution: In contrast to the pyrimidine ring, the benzofuran portion of the scaffold is more electron-rich and thus more amenable to electrophilic substitution (e.g., halogenation, nitration). However, the pyrimidine ring's electron-withdrawing effect deactivates the fused benzene ring. Therefore, these reactions typically require forcing conditions or the presence of activating groups on the benzene ring. Analogous fused systems like pyrrolo[3,2-d]pyrimidines show that electrophilic substitution, such as bromination, occurs preferentially on the five-membered ring portion of the scaffold.
Field-Proven Protocol: C-4 Chlorination and Amination
This two-step protocol details the activation of the C-4 position and subsequent nucleophilic substitution with an amine.[3]
Objective: To synthesize a 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivative.
Part A: Synthesis of 4-Chloro Intermediate
-
Reaction Setup: In a fume hood, add 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 mmol) to a round-bottom flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5 mL).
-
Heating: Heat the reaction mixture under reflux for 1 hour. The high temperature is necessary to drive the reaction, which proceeds via phosphorylation of the carbonyl oxygen followed by nucleophilic attack by chloride.
-
Work-up: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The excess POCl₃ is quenched by the water.
-
Isolation: The solid 4-chloro product precipitates. Filter the solid, wash with cold water until neutral, and dry. This intermediate is often used directly in the next step without further purification.
Part B: Nucleophilic Displacement with an Amine
-
Reaction Setup: Dissolve the 4-chlorobenzofuro[3,2-d]pyrimidine intermediate (1.0 mmol) in a suitable solvent such as acetonitrile or ethanol (20 mL).
-
Reagent Addition: Add the desired amine (1.2 mmol) and a base such as triethylamine or potassium carbonate (2.0 mmol) to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux as required. The reaction progress should be monitored by TLC. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require heating to achieve a reasonable reaction rate.
-
Isolation: Upon completion, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
Conclusion
The benzofuro[3,2-d]pyrimidine scaffold is a chemically robust and versatile core for the development of novel functional molecules. Its properties are defined by the electronic interplay between its constituent rings. A deep understanding of its primary synthetic routes, particularly those originating from 3-aminobenzofurans, and its reactivity patterns, dominated by nucleophilic substitution at the C-4 position, is essential for its effective exploitation. The protocols and strategies outlined in this guide provide a validated framework for researchers and drug development professionals to synthesize and functionalize this important heterocyclic system, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- Wu, W., Fei, Q., Zhang, Y., Ma, M., & Ouyang, G. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry. [Link]
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Semantic Scholar. (n.d.). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Semantic Scholar. [Link]
- ResearchGate. (2018). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines.
- ResearchGate. (2018). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- National Center for Biotechnology Information. (n.d.).[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione.
- Veerapur, B. S., Kumar, M., & Basavaraja, K. M. (2021). Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Mercapto-8-Nitro-4-Substituted[1] Benzofuro (3,2-d) Pyrimidine Derivatives. Indian Journal of Pharmaceutical Sciences, 83(5), 856-865. [Link]
- Taylor & Francis Online. (2022).
- Pagniez, F., Le Borgne, M., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255. [Link]
- Motgi, S., et al. (2016). Screening of Newly Synthesized Benzofuran [3-2, d] Pyrimidine Derivatives for Anti Inflammatory Activity. Journal of Pharmaceutical Sciences and Research, 8(7), 624-627. [Link]
- ElectronicsAndBooks. (n.d.). Pyrrolopyrimidines. 1. Electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione. ElectronicsAndBooks. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione | C10H6N2OS | CID 3131839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of Novel Benzofuro[3,2-d]pyrimidine Derivatives: A Technical Guide for Researchers
Introduction: The Significance of the Benzofuro[3,2-d]pyrimidine Scaffold
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, enabling the creation of novel molecular architectures with diverse and potent biological activities. Among these, the benzofuro[3,2-d]pyrimidine scaffold has emerged as a privileged structure, attracting considerable attention for its therapeutic potential across a range of diseases. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds, tailored for researchers and professionals in drug discovery and development.
Benzofuran, a key component of this fused system, is a structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. The pyrimidine ring, a fundamental component of nucleic acids, also imparts significant biological activity, with its derivatives being extensively studied for their therapeutic applications[2]. The amalgamation of these two pharmacologically important moieties into the rigid, planar benzofuro[3,2-d]pyrimidine system results in a scaffold with unique electronic and steric properties, making it an excellent candidate for interaction with various biological targets.
Synthetic Strategies: Constructing the Benzofuro[3,2-d]pyrimidine Core
The synthesis of benzofuro[3,2-d]pyrimidine derivatives can be approached through several strategic pathways, primarily diverging based on the desired substitution pattern at the C2 and C4 positions of the pyrimidine ring. The choice of synthetic route is often dictated by the availability of starting materials and the desired final compound.
A prevalent and effective method for the construction of 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-ones involves the condensation of 3-aminobenzofuran-2-carboxamide with an appropriate aromatic aldehyde[3][4]. This acid-catalyzed cyclocondensation provides a direct and efficient route to the core structure. Subsequent modification of the C4-oxo group is a common strategy to introduce further diversity. Treatment with a chlorinating agent, such as phosphorus oxychloride, converts the pyrimidinone to the more reactive 4-chloro-benzofuro[3,2-d]pyrimidine intermediate[3][5]. This intermediate is then amenable to nucleophilic substitution with a variety of amines, alcohols, or thiols to generate a library of C4-substituted derivatives[3].
An alternative and versatile approach for the synthesis of 2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-ones is through an aza-Wittig reaction[6]. This method typically involves the reaction of an iminophosphorane derived from a 3-aminobenzofuran-2-carboxylate with an isocyanate to form a carbodiimide intermediate. This intermediate can then be cyclized in the presence of a suitable nucleophile to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-one with diverse substitutions at the C2 position[6].
Experimental Protocol: Synthesis of 2-Aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one
This protocol describes a general procedure for the synthesis of 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-ones from 3-aminobenzofuran-2-carboxamide and an aromatic aldehyde[3][4].
Materials:
-
3-Aminobenzofuran-2-carboxamide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzofuran-2-carboxamide (1 equivalent) in ethanol.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated HCl (a few drops) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Activities and Therapeutic Potential
Benzofuro[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
Anticancer Activity: Targeting Key Kinases
A substantial body of research has highlighted the potent anticancer properties of benzofuro[3,2-d]pyrimidines. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. Two of the most prominent targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[7][8].
EGFR and VEGFR-2 Signaling Pathways:
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. The binding of VEGF to VEGFR-2 triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival[9].
The diagram below illustrates a simplified representation of the EGFR and VEGFR-2 signaling pathways and the point of inhibition by benzofuro[3,2-d]pyrimidine derivatives.
Caption: EGFR and VEGFR-2 signaling pathways and inhibition.
Structure-Activity Relationship (SAR) Insights:
Structure-activity relationship studies have provided valuable insights into the design of potent benzofuro[3,2-d]pyrimidine-based kinase inhibitors. The nature and position of substituents on both the benzofuran and pyrimidine rings significantly influence their inhibitory activity. For instance, the introduction of specific moieties at the C2 and C4 positions of the pyrimidine ring can enhance binding affinity to the ATP-binding pocket of the target kinase[10][11]. A comprehensive review of SAR for benzofuran derivatives has highlighted the importance of specific substitutions for potent anticancer activity[11][12].
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of representative benzofuro[3,2-d]pyrimidine derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| BF-1 | A549 (Lung) | 5.2 | [13] |
| BF-2 | K562 (Leukemia) | 8.7 | [13] |
| BF-3 | HepG2 (Liver) | 3.1 | [1] |
| BF-4 | MCF-7 (Breast) | 4.5 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[14][15].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzofuro[3,2-d]pyrimidine derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuro[3,2-d]pyrimidine derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, benzofuro[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial and anti-inflammatory agents. Certain derivatives have exhibited inhibitory activity against various bacterial and fungal strains[4]. Additionally, some compounds have demonstrated significant anti-inflammatory activity in preclinical models[16]. This broad spectrum of activity underscores the versatility of the benzofuro[3,2-d]pyrimidine scaffold and suggests its potential for development into a variety of therapeutic agents.
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The synthetic versatility of this core structure allows for the generation of diverse libraries of compounds with a wide range of biological activities. The potent anticancer effects, particularly through the inhibition of key kinases like EGFR and VEGFR-2, have established this class of compounds as a significant area of research in oncology.
Future research in this field should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation benzofuro[3,2-d]pyrimidine derivatives. Furthermore, the exploration of their therapeutic potential in other disease areas, such as infectious and inflammatory diseases, warrants further investigation. The continued development of these novel derivatives holds great promise for the future of targeted therapies.
References
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
- Detailed protocol for MTT Cell Viability and Prolifer
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). PMC - NIH. [Link]
- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]
- New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. [Link]
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2018).
- VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]
- Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. (2014). Asian Journal of Chemistry. [Link]
- Synthesis of some benzofuro [3, 2-d] pyrimidine derivatives as antibacterial and antifungal agents. (2018).
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. (2020).
- Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). MDPI. [Link]
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PubMed. [Link]
- A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (2013). International Journal of Basic & Clinical Pharmacology. [Link]
- Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (2015). PMC - PubMed Central. [Link]
- Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine deriv
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). NIH. [Link]
- Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2023). PMC - NIH. [Link]
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (2022). PubMed. [Link]
- Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2018).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2018). Thieme Chemistry. [Link]
- Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. (1987). PubMed. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of 3H-Benzofuro[3,2-d]pyrimidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-Benzofuro[3,2-d]pyrimidin-4-one core is a privileged heterocyclic scaffold that forms the basis of numerous compounds with significant biological activities, including potential applications in oncology and antimicrobial research[1][2]. A thorough understanding of its structural and electronic properties is paramount for the rational design and development of novel therapeutic agents. Spectroscopic analysis provides a fundamental and powerful toolkit for elucidating the molecular structure and confirming the identity and purity of synthesized compounds based on this scaffold.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the standard atom numbering for the 3H-Benzofuro[3,2-d]pyrimidin-4-one ring system is provided below. This numbering scheme is crucial for the unambiguous assignment of signals in NMR spectra.
Caption: Molecular structure of 3H-Benzofuro[3,2-d]pyrimidin-4-one with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3H-Benzofuro[3,2-d]pyrimidin-4-one, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the ring system.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3H-Benzofuro[3,2-d]pyrimidin-4-one is expected to exhibit distinct signals for the aromatic protons of the benzofuran moiety and the lone proton on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the fused pyrimidinone ring and the heteroatoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 | ~8.2 - 8.5 | s | - |
| H5 | ~7.8 - 8.1 | d | ~7.5 - 8.5 |
| H6 | ~7.3 - 7.6 | t | ~7.0 - 8.0 |
| H7 | ~7.6 - 7.9 | t | ~7.0 - 8.0 |
| H8 | ~7.4 - 7.7 | d | ~7.5 - 8.5 |
| 3-NH | ~12.0 - 12.5 | br s | - |
Note: The predicted chemical shifts are based on data from substituted analogs and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
H2 Proton: The proton at the C2 position of the pyrimidine ring is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitrogen atoms and the carbonyl group. It typically appears as a sharp singlet.
-
Benzofuran Protons (H5-H8): The protons on the benzene ring of the benzofuran moiety will appear in the aromatic region, with their chemical shifts and multiplicities dictated by their position relative to the fused heterocyclic system and the oxygen atom. Typically, they will exhibit characteristic doublet and triplet splitting patterns arising from ortho and meta couplings.
-
N-H Proton: The proton on the N3 nitrogen is expected to be a broad singlet at a significantly downfield chemical shift, a characteristic feature of amide and lactam protons. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 3H-Benzofuro[3,2-d]pyrimidin-4-one in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 - 150 |
| C4 | ~158 - 162 |
| C4a | ~150 - 155 |
| C5 | ~120 - 125 |
| C6 | ~125 - 130 |
| C7 | ~128 - 133 |
| C8 | ~115 - 120 |
| C9 | ~110 - 115 |
| C9a | ~140 - 145 |
Note: These are predicted values based on data from substituted analogs and established ¹³C NMR chemical shift correlations.
Interpretation and Causality:
-
Carbonyl Carbon (C4): The carbonyl carbon of the pyrimidinone ring is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.
-
Quaternary Carbons (C4a, C9a): The carbons at the ring junctions will appear in the downfield region, with their specific shifts influenced by the neighboring heteroatoms.
-
Benzofuran Carbons (C5-C9): The carbons of the benzene ring will resonate in the typical aromatic region (110-150 ppm).
-
Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR. Use the same deuterated solvent as for the ¹H NMR experiment.
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used, but the nucleus to be observed must be switched to ¹³C.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The processing steps are similar to those for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3H-Benzofuro[3,2-d]pyrimidin-4-one is expected to be characterized by strong absorptions corresponding to the carbonyl and N-H stretching vibrations.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong |
| C=N Stretch | 1600 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aromatic Ether) | 1200 - 1270 | Strong |
Interpretation and Causality:
-
C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group of the lactam (cyclic amide) in the pyrimidinone ring[3]. The exact position is influenced by ring strain and potential hydrogen bonding.
-
N-H Stretch: A broad absorption in the 3100-3300 cm⁻¹ region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.
-
Aromatic C-H and C=C Stretches: The presence of the aromatic rings will give rise to characteristic C-H stretching absorptions just above 3000 cm⁻¹ and multiple C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Molecular Ion:
-
Molecular Formula: C₁₀H₆N₂O₂
-
Monoisotopic Mass: 186.0429 g/mol
-
Expected Molecular Ion Peak (M⁺): m/z 186
Predicted Fragmentation Pattern:
The fragmentation of the 3H-Benzofuro[3,2-d]pyrimidin-4-one molecular ion is likely to proceed through characteristic pathways involving the loss of small, stable molecules and radicals.
Caption: Predicted mass spectrometry fragmentation pathway for 3H-Benzofuro[3,2-d]pyrimidin-4-one.
Interpretation and Causality:
-
Loss of CO: A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 158.
-
Loss of HCN: The pyrimidine ring can undergo fragmentation with the loss of hydrogen cyanide, leading to a fragment at m/z 159.
-
Formation of Benzofuran Cation: Subsequent fragmentation could lead to the formation of a stable benzofuran-related cation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a soft ionization technique that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and complementary approach to the structural characterization of 3H-Benzofuro[3,2-d]pyrimidin-4-one. This guide has presented the predicted and expected spectroscopic data for the unsubstituted core, based on the analysis of related structures and fundamental spectroscopic principles. By following the detailed experimental protocols and utilizing the interpretative insights provided, researchers and drug development professionals can confidently identify and characterize their synthesized benzofuro[3,2-d]pyrimidine derivatives, thereby accelerating the discovery of new and effective therapeutic agents. The self-validating nature of combining these techniques ensures a high degree of confidence in the assigned molecular structure.
References
- Ding, M. W., Fu, W. J., & Chen, L. C. (2004). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. Journal of Chemical Research, 2004(3), 202-204.
- Gummalla, P., & et al. (2024). Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. African Journal of Biological Sciences, 6(14), 118-132.
- PubChem. (n.d.).[3]Benzofuro[3,2-d]pyrimidine-4(3H)-thione.
- Reddy, T. S., & et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759.
- Sangapure, S. S., & Agasimundin, Y. S. (2000). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 10(2), 107-110.
- Wu, W. N., Fei, Q., Zhang, Y. L., Ma, M., & Ouyang, G. P. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679-6682.
- Zhang, L., & et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255.
Sources
Fused Benzofuro[3,2-d]pyrimidines: A Physicochemical Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The fused benzofuro[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this heterocyclic system. We will delve into the structural and spectral properties that define this class of molecules, outline robust experimental and computational methodologies for their characterization, and discuss the critical interplay between these properties and their potential as viable drug candidates. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of benzofuro[3,2-d]pyrimidine-based therapeutics.
The Benzofuro[3,2-d]pyrimidine Scaffold: A Gateway to Novel Therapeutics
The fusion of a benzofuran ring with a pyrimidine ring creates the tricyclic heteroaromatic system known as benzofuro[3,2-d]pyrimidine. This amalgamation results in a planar, rigid structure with a unique distribution of electron density, making it an attractive scaffold for interacting with various biological macromolecules. The benzofuran moiety often imparts lipophilic character, while the pyrimidine ring, with its two nitrogen atoms, provides sites for hydrogen bonding and potential for ionization, crucial for aqueous solubility and target binding.
Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including but not limited to:
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[1]
-
Antifungal and Antibacterial Agents: Showing promise in combating microbial infections.[2]
-
Anti-inflammatory Properties: Modulating inflammatory pathways.
-
Kinase Inhibitors: Targeting key enzymes in cellular signaling cascades.
The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties. Parameters such as solubility, lipophilicity, crystal structure, and thermal stability dictate their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, their efficacy and safety. A thorough understanding of these characteristics is therefore a prerequisite for successful drug development.
Structural and Spectral Characterization: Unveiling the Molecular Architecture
A precise understanding of the molecular structure and its electronic properties is fundamental. This is achieved through a combination of spectroscopic and crystallographic techniques, complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of newly synthesized benzofuro[3,2-d]pyrimidine derivatives.
-
¹H NMR: The chemical shifts of the protons on the aromatic rings provide insights into the electron density distribution within the molecule. For instance, in one reported derivative, the pyrimidine proton signal appears as a singlet at approximately 8.90 ppm, while the aromatic protons of the benzofuran moiety resonate between 7.30 and 8.82 ppm.[3]
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments and their electronic nature. In a specific example, the carbon signals for the fused ring system were observed over a wide range from approximately 102 to 153 ppm.[3]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds and providing information about their fragmentation patterns, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule. Characteristic absorption bands can be observed for C=O, C=N, and C-O-C stretching vibrations within the benzofuro[3,2-d]pyrimidine core and its substituents. For example, a C=O stretch in the pyrimidinone ring is typically observed around 1707 cm⁻¹.[4]
Photophysical Properties (UV-Vis and Fluorescence)
The extended π-conjugated system of the benzofuro[3,2-d]pyrimidine scaffold gives rise to characteristic absorption and emission spectra.
-
UV-Vis Spectroscopy: These compounds typically exhibit strong absorption bands in the ultraviolet and visible regions. The position and intensity of these bands are influenced by the nature and position of substituents on the fused ring system. Studies on substituted benzofurans have shown that electron-donating or -withdrawing groups can cause significant shifts in the absorption maxima.[5]
-
Fluorescence Spectroscopy: Many benzofuran derivatives are known to be fluorescent.[6][7][8] The fluorescence properties of benzofuro[3,2-d]pyrimidines, including their quantum yields and Stokes shifts, are important characteristics, especially for applications in bio-imaging and as molecular probes.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of these molecules in the solid state.[3] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is invaluable for understanding the solid-state properties of the compound and for structure-based drug design. For instance, the crystal structure of an N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine derivative revealed a 2D supramolecular layer structure stabilized by hydrogen bonds and C-H···π interactions.[3]
Core Physicochemical Properties and Their Determination
The "drug-likeness" of a compound is heavily dependent on a delicate balance of its physicochemical properties. Here, we discuss the key parameters and the methodologies for their assessment.
Melting Point (M.p.)
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting point range is typically associated with a high degree of purity. For benzofuro[3,2-d]pyrimidine derivatives, melting points can vary significantly depending on the substituents. For example, 8-nitrobenzofuro[3,2-d]pyrimidin-4(3H)-one has a melting point of 220-225 °C, while a more complex derivative was reported to have a melting point of 75 °C.[3]
Solubility
Aqueous solubility is a critical factor for oral bioavailability. Many heterocyclic compounds, including benzofuro[3,2-d]pyrimidines, tend to be poorly soluble in water, which can pose a significant challenge in drug development.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This high-throughput method provides a rapid assessment of a compound's solubility.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in a microplate format.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.
-
Measurement: Measure the light scattering of the solutions in each well using a microplate nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Compound Distribution: A known amount of the benzofuro[3,2-d]pyrimidine derivative is dissolved in one of the phases.
-
Partitioning: The solution is mixed with an equal volume of the other phase in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Thermal Stability (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compounds. This is important for understanding the material's stability during storage and formulation processes. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Computational Approaches to Physicochemical Profiling
In silico methods play an increasingly important role in predicting the physicochemical properties and biological activities of novel compounds, thereby guiding synthetic efforts and reducing experimental costs.
Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules.[9][10] These calculations can provide insights into:
-
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Calculating HOMO-LUMO energy gaps, which can be correlated with chemical reactivity and spectroscopic properties.
-
Spectral Predictions: Simulating IR and NMR spectra to aid in the interpretation of experimental data.
-
Thermodynamic Properties: Estimating heats of formation and reaction energies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] For benzofuro[3,2-d]pyrimidines, QSAR studies can help to:
-
Identify the key physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) that influence a particular biological activity.
-
Predict the activity of unsynthesized analogues.
-
Guide the design of more potent and selective compounds.
Bridging Physicochemical Properties and Biological Activity: A Holistic View
The ultimate goal of characterizing the physicochemical properties of benzofuro[3,2-d]pyrimidines is to understand how these properties influence their biological activity and to guide the design of improved drug candidates.
-
Solubility and Lipophilicity: A delicate balance between these two properties is required for optimal oral absorption. A compound that is too lipophilic may have poor aqueous solubility and be trapped in fatty tissues, while a compound that is too hydrophilic may not be able to cross cell membranes.
-
Molecular Shape and Rigidity: The planar and rigid nature of the benzofuro[3,2-d]pyrimidine scaffold can be advantageous for fitting into the binding pockets of target proteins, but it can also present challenges in terms of solubility.
-
Hydrogen Bonding Capacity: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is often a crucial interaction for target binding.
Diagrams and Data
Diagram 1: Core Structure of Benzofuro[3,2-d]pyrimidine
Caption: A typical workflow for the synthesis and physicochemical characterization of novel benzofuro[3,2-d]pyrimidine derivatives in a drug discovery program.
Table 1: Physicochemical Properties of a Representative Benzofuro[3,2-d]pyrimidine Derivative
| Property | Value | Method | Reference |
| Molecular Formula | C₁₀H₆N₂OS | - | [12] |
| Molecular Weight | 202.23 g/mol | Calculated | [12] |
| XLogP3 | 2.3 | Calculated | [12] |
| Melting Point | 220-225 °C | Experimental | [3] |
| H-Bond Donor Count | 1 | Calculated | [12] |
| H-Bond Acceptor Count | 3 | Calculated | [12] |
Note: The data in this table is forB[13]enzofuro[3,2-d]pyrimidine-4(3H)-thione and a related nitro derivative, and serves as an illustrative example.
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of new therapeutic agents. A comprehensive understanding and systematic evaluation of the physicochemical characteristics of its derivatives are paramount to unlocking its full potential. This guide has outlined the key structural, spectral, and physicochemical properties of this heterocyclic system and provided a framework for their experimental and computational assessment.
Future research in this area should focus on building a more extensive database of physicochemical data for a wider range of benzofuro[3,2-d]pyrimidine derivatives. This will enable the development of more robust QSAR models and a deeper understanding of the structure-property relationships that govern their biological activity. Such efforts will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Request PDF - ResearchGate.
- (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... - ResearchGate.
- Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives | ACS Omega - ACS Publications.
- UV‐Vis absorption (left) and fluorescence under excitation at 350 nm... - ResearchGate.
- Normalized UV-vis and fl uorescence spectra of pyrene, 10-methylpyreno[4,5. ResearchGate.
- Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans - ResearchGate.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI.
- Pyrimidine derivatives exhibiting important photophysical properties... - ResearchGate.
- DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration - AIP Publishing.
- Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances.
- Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity - ResearchGate.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines - ResearchGate.
- QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - NIH.
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives - ResearchGate.
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry.
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Request PDF - ResearchGate.
- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities - | World Journal of Biology Pharmacy and Health Sciences.
- Organic Letters Journal - ACS Publications - American Chemical Society.
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar.
- Photophysical properties of nucleic acid components. 1. The pyrimidines: Thymine, uracil, N,N-dimethyl derivatives, and thymidine - ResearchGate.
- Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance - Der Pharma Chemica.
- Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01076J [pubs.rsc.org]
- 11. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione | C10H6N2OS | CID 3131839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Furo[3,2-d]pyrimidine Core: A Heterocyclic Scaffold of Emerging Therapeutic Interest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furo[3,2-d]pyrimidine core, a fused heterocyclic system isostere of purine, represents a compelling scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a valuable building block in the design of novel therapeutic agents. While less explored than its furo[2,3-d]pyrimidine and furo[3,4-d]pyrimidine isomers, the furo[3,2-d]pyrimidine nucleus has demonstrated significant potential, particularly in the development of inhibitors for key enzymes implicated in inflammatory and proliferative diseases. This guide provides a comprehensive overview of the furo[3,2-d]pyrimidine core, detailing its synthesis, chemical characteristics, and burgeoning biological applications, with a focus on providing actionable insights for drug discovery and development.
Physicochemical and Spectroscopic Properties of the Furo[3,2-d]pyrimidine Core
The parent furo[3,2-d]pyrimidine is a bicyclic aromatic compound with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol .[1] The fusion of the electron-rich furan ring with the electron-deficient pyrimidine ring results in a unique electronic distribution that influences its reactivity and biological interactions.
While detailed spectroscopic data for the unsubstituted furo[3,2-d]pyrimidine is not extensively published, characterization of its derivatives relies on standard analytical techniques.
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to exhibit signals in the aromatic region, with the chemical shifts of the furan and pyrimidine protons influenced by the electron-withdrawing nature of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of both the furan and pyrimidine rings.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-H, C=N, and C-O-C stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the specific derivative, with fragmentation patterns characteristic of the fused ring system.
Synthesis of the Furo[3,2-d]pyrimidine Scaffold
The synthesis of the furo[3,2-d]pyrimidine core can be approached through several strategies, primarily involving the construction of the pyrimidine ring onto a pre-functionalized furan or, alternatively, the formation of the furan ring from a substituted pyrimidine.
A key challenge in the synthesis of furo[3,2-d]pyrimidines is achieving regioselectivity. One documented approach involves the thermal [3s,3s] sigmatropic rearrangement of 1,3-dimethyl-5-(prop-2-ynyloxy)uracils, which can regioselectively yield 1,3-dimethylfuro[3,2-d]pyrimidine-2,4(1H)-diones in good yields.[2]
Another versatile strategy involves the cyclization of functionalized furan precursors. For instance, the synthesis of furo[3,2-d]pyrimidine C-nucleosides has been achieved through the LDA-promoted cyclization of cyano ethers to form substituted furan C-nucleosides, which are then subjected to various pyrimidine-ring-forming reactions.[3]
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of substituted furo[3,2-d]pyrimidines, starting from a functionalized furan.
Sources
Unveiling the Therapeutic Promise: A Technical Guide to the Biological Targets of Benzofuro[3,2-d]pyrimidines
For Immediate Distribution
[CITY, State, January 7, 2026] – As the quest for novel therapeutics continues to accelerate, the benzofuro[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential biological targets for this versatile compound class, synthesizing current research and providing a roadmap for future investigation.
Executive Summary
Benzofuro[3,2-d]pyrimidine derivatives have captivated the scientific community with their significant therapeutic potential, exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antifungal, and analgesic properties. This guide delves into the core of their mechanism of action, identifying and exploring the key biological targets that underpin these activities. With a primary focus on protein kinases and Poly(ADP-ribose) polymerase-1 (PARP-1), and a prospective look at phosphodiesterases (PDEs), this document provides a foundational understanding for the rational design and development of next-generation therapeutics based on the benzofuro[3,2-d]pyrimidine framework.
The Benzofuro[3,2-d]pyrimidine Scaffold: A Gateway to Diverse Bioactivity
The fusion of a benzofuran ring system with a pyrimidine core creates a unique heterocyclic architecture that is structurally analogous to endogenous purines. This inherent bioisosterism allows benzofuro[3,2-d]pyrimidine derivatives to interact with a multitude of biological macromolecules, particularly those that bind adenosine triphosphate (ATP) and other nucleotides. This fundamental principle governs their promiscuous yet often potent biological effects, making them a fertile ground for drug discovery.
Primary Biological Targets: A Deep Dive into Confirmed and Putative Interactions
Our extensive analysis of the current literature, supported by an understanding of the structure-activity relationships of related heterocyclic systems, points to two primary classes of enzymes as high-priority targets for benzofuro[3,2-d]pyrimidine compounds: Protein Kinases and Poly(ADP-ribose) Polymerase-1 (PARP-1).
Protein Kinases: Modulating the Cellular Symphony
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. The structural resemblance of the benzofuro[3,2-d]pyrimidine core to the adenine moiety of ATP positions it as a prime candidate for competitive inhibition of these enzymes.
Several key kinase families have been implicated as potential targets:
-
Receptor Tyrosine Kinases (RTKs): Molecular docking studies have suggested that benzofuro[3,2-d]pyrimidine derivatives can bind to the ATP-binding site of RTKs.[1][2] This class of enzymes, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical regulators of cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.[3][4][5]
-
Cyclin-Dependent Kinases (CDKs): The progression of the cell cycle is tightly regulated by CDKs, making them attractive targets for anticancer therapies.[6] Benzofuran-containing compounds have been identified as potent inhibitors of CDK2, suggesting that the benzofuro[3,2-d]pyrimidine scaffold may also effectively target this kinase family.[7][8]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a central node in cell growth and survival, and its aberrant activation is common in cancer. Novel benzofuran derivatives have demonstrated inhibitory activity against PI3K, indicating another promising avenue for benzofuro[3,2-d]pyrimidine-based drug discovery.[9][10][11][12][13]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation. Pyrazolo[3,4-d]pyrimidines, which share structural similarities with our scaffold of interest, have been successfully developed as Src kinase inhibitors.[14][15]
The following diagram illustrates the general principle of kinase inhibition by ATP-competitive inhibitors like benzofuro[3,2-d]pyrimidines.
Caption: Competitive inhibition of a protein kinase by a benzofuro[3,2-d]pyrimidine compound.
Poly(ADP-ribose) Polymerase-1 (PARP-1): Exploiting Synthetic Lethality in Cancer
PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.
Recent studies have identified benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives as potent and selective inhibitors of PARP-1.[13][16] These compounds have been shown to exhibit significant cytotoxic activity against cancer cell lines and to promote apoptosis through the mitochondrial pathway.[13][16]
The workflow for identifying and validating PARP-1 inhibitors is outlined below.
Caption: Experimental workflow for the validation of PARP-1 inhibitors.
Prospective Biological Targets: Exploring New Frontiers
While the evidence for kinase and PARP-1 inhibition is compelling, the diverse biological activities of benzofuro[3,2-d]pyrimidines suggest the existence of other potential targets.
Phosphodiesterases (PDEs): A Plausible but Unconfirmed Hypothesis
PDEs are a superfamily of enzymes that regulate the levels of the second messengers cAMP and cGMP.[6] Given that some furo- and benzofuran-containing compounds have been reported as PDE inhibitors, it is plausible that the benzofuro[3,2-d]pyrimidine scaffold could also interact with this enzyme family. However, direct experimental evidence for this interaction is currently lacking and represents an area ripe for investigation.
Experimental Protocols for Target Validation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Benzofuro[3,2-d]pyrimidine test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the benzofuro[3,2-d]pyrimidine compounds in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the test compounds or DMSO (vehicle control).
-
Add the kinase and substrate to each well and incubate briefly.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 1 hour.
-
ADP Detection: Add the ADP detection reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro PARP-1 Inhibition Assay (Fluorometric)
This protocol outlines a method to measure the inhibition of PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Benzofuro[3,2-d]pyrimidine test compounds
-
Fluorometric NAD+ detection kit
-
Black 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Addition: Add serial dilutions of the test compounds or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Add a mixture of the PARP-1 enzyme and activated DNA to each well and incubate.
-
Reaction Initiation: Add NAD+ solution to each well to start the enzymatic reaction. Incubate for 60 minutes at room temperature, protected from light.
-
Signal Development: Stop the reaction and add the developer reagent according to the kit manufacturer's instructions to generate a fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity in each well.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Proliferation Assay (MTT/MTS)
This assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Benzofuro[3,2-d]pyrimidine test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuro[3,2-d]pyrimidine compounds and a vehicle control for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The existing body of evidence strongly supports the pursuit of protein kinases and PARP-1 as primary biological targets for these compounds, particularly in the context of anticancer drug discovery. Future research should focus on elucidating the specific kinase inhibitor profiles of these compounds, exploring their potential as PDE inhibitors, and identifying the molecular targets responsible for their anti-inflammatory and antifungal activities. The detailed experimental protocols provided in this guide offer a robust framework for these future investigations, paving the way for the translation of these promising compounds from the laboratory to the clinic.
References
- Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. PubMed.
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine deriv
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF.
- Identification of 3-(piperazinylmethyl)
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC - NIH.
- Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. ScienceDirect.
- Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. PubMed.
- Previously reported benzofuran derivatives VII–XII with anti-tumour and...
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar.
- Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives | Asian Journal of Chemistry. Asian Journal of Chemistry.
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences.
- Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. PubMed.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Impact of benzofurans 9 h and 11d towards the cell cycle phases of...
- Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. NIH.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restor
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Semantic Scholar.
- Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. PubMed.
- Role of heterocycles in inhibition of VEGFR-2 – a recent upd
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
- A Novel pyrrolo[3, 2-d]pyrimidine Derivative, as a Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Shows Potent Antitumor Activity by Suppression of Tumor Angiogenesis. PubMed.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH.
- New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld.
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs. PubMed.
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
- Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2. PubMed.
- Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
- Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjug
- (PDF) Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer.
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold. PubMed.
- Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 15. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico activity prediction for 3H-Benzofuro[3,2-d]pyrimidin-4-one
This technical guide offers a comprehensive, in-depth framework for the in silico activity prediction of 3H-Benzofuro[3,2-d]pyrimidin-4-one derivatives, tailored for researchers, scientists, and professionals in drug development. The scaffold, a fusion of benzofuran and pyrimidinone rings, has shown a variety of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] This guide emphasizes a structured, multi-faceted computational approach to rationally design and prioritize novel compounds for synthesis and testing.
Foundational Phase: Data and Target Curation
The reliability of any in silico prediction hinges on the quality of the input data. This initial phase involves meticulous preparation of both the chemical library and the biological target.
Chemical Library Preparation:
-
Objective: To create a standardized and high-quality set of 2D and 3D structures of 3H-Benzofuro[3,2-d]pyrimidin-4-one derivatives.
-
Protocol:
- Data Acquisition: Compile known derivatives and their biological activities from databases like PubChem and ChEMBL.
- 2D Structure Standardization: Utilize cheminformatics toolkits to normalize structures by desalting, neutralizing charges, and standardizing tautomers.
- 3D Conformation Generation: Generate low-energy 3D conformations for each molecule, ensuring a diverse set of conformers for flexible molecules.
Target Identification and Preparation:
-
Objective: To select and prepare a biological target for docking and pharmacophore studies.
-
Protocol:
- Target Selection: Based on literature, select a relevant target. For instance, Poly ADP-ribose polymerase-1 (PARP-1) is a validated target for this scaffold.[1]
- Structure Acquisition: Download a high-resolution crystal structure of the target from the Protein Data Bank (PDB).
- Protein Preparation: Use tools to prepare the protein by removing non-essential water, adding hydrogens, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes.
Predictive Modeling Methodologies
With curated data, a suite of computational techniques can be applied to predict the activity of novel compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between a compound's chemical structure and its biological activity.[5][6][7]
-
Protocol:
- Descriptor Calculation: Compute a wide range of molecular descriptors (1D, 2D, and 3D) for the curated molecules.
- Data Splitting: Divide the dataset into training and test sets to build and validate the model.
- Model Building: Construct a regression model using methods like Multiple Linear Regression (MLR) or machine learning algorithms.[6]
- Rigorous Validation: Assess the model's robustness and predictive power using internal and external validation techniques.[5]
Table 1: Key QSAR Validation Metrics
| Metric | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination for the training set. | > 0.6 |
| Q² | Cross-validated R² for the training set. | > 0.5 |
| R²_pred | R² for the external test set. | > 0.6 |
Caption: A typical workflow for developing a QSAR model.
Pharmacophore Modeling
A pharmacophore represents the essential 3D arrangement of molecular features necessary for biological activity.[8][9] It serves as a 3D query to identify novel active compounds.
-
Types of Modeling:
-
Protocol (Ligand-Based):
- Conformational Analysis: Generate conformers for a set of active molecules.
- Feature Identification: Identify common chemical features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[9]
- Model Generation and Validation: Create and score pharmacophore hypotheses based on their ability to map active compounds and distinguish them from inactives.
Caption: Key features of a pharmacophore model.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[12][13]
-
Protocol:
- Receptor Grid Generation: Define the binding site on the prepared protein and generate a grid that pre-calculates interaction potentials.
- Ligand Docking: Systematically place ligand conformers into the grid and score each pose using a scoring function.
- Pose Analysis: Visually inspect the top-ranked poses to ensure they form chemically meaningful interactions with key residues in the binding site.
Refinement and Candidate Prioritization
The final phase integrates data from all models to select the most promising candidates for synthesis.
ADMET Prediction
-
Protocol:
- Property Calculation: Use software to calculate a profile of pharmaceutically relevant properties for top-ranked compounds.
- Filtering: Eliminate compounds with predicted liabilities, such as poor solubility or high toxicity.
Virtual Screening
Virtual screening uses computational methods to search large libraries of compounds for potential hits.[18][19][20]
-
Protocol:
- Library Preparation: Prepare a large, diverse library of virtual compounds.
- Hierarchical Filtering:
-
Apply ADMET and physicochemical filters.
-
Use the pharmacophore model for rapid screening.
-
Perform high-throughput molecular docking on the remaining hits.
-
Subject the top-scoring compounds to more accurate, refined docking. 3. Candidate Selection: Prioritize compounds with strong docking scores, favorable ADMET profiles, and synthetic feasibility for in vitro testing.
Caption: A hierarchical virtual screening workflow.
By integrating these in silico techniques, researchers can navigate the complexities of drug discovery more efficiently, making data-driven decisions to accelerate the development of new therapeutic agents based on the 3H-Benzofuro[3,2-d]pyrimidin-4-one scaffold.
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rjwave.org [rjwave.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. neovarsity.org [neovarsity.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 10. Pharmacophore modeling | PDF [slideshare.net]
- 11. dovepress.com [dovepress.com]
- 12. KBbox: Methods [kbbox.h-its.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 17. portal.valencelabs.com [portal.valencelabs.com]
- 18. schrodinger.com [schrodinger.com]
- 19. biosolveit.de [biosolveit.de]
- 20. researchgate.net [researchgate.net]
IUPAC nomenclature and CAS registry number for 3H-Benzofuro[3,2-d]pyrimidin-4-one
An In-Depth Technical Guide to 3H-Benzofuro[3,2-d]pyrimidin-4-one: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3H-Benzofuro[3,2-d]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its formal nomenclature and chemical identifiers, explore established synthetic methodologies, and critically examine its diverse biological activities. The document is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, offering field-proven insights into the derivatization of this core structure and its application in developing novel therapeutics, with a particular focus on its role as a precursor for potent enzyme inhibitors.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for regulatory compliance, literature searches, and unambiguous scientific communication. The core structure is a fused heterocyclic system, where a benzofuran ring is fused to a pyrimidine ring.
1.1. IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is Benzofuro[3,2-d]pyrimidin-4(3H)-one . The "(3H)" designation specifies the location of the indicated hydrogen atom on the nitrogen at position 3 of the pyrimidine ring.
1.2. CAS Registry Number
The Chemical Abstracts Service (CAS) has assigned the unique identifier 39786-36-2 to this compound[1]. This number is crucial for database searches and procurement.
1.3. Chemical Identifiers and Properties
A summary of key identifiers and computed properties is provided below, facilitating computational modeling and analytical characterization.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₆N₂O₂ | [1][2] |
| Molecular Weight | 186.17 g/mol | [2] |
| InChI | InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | [1][2] |
| InChIKey | PCCWPSFTRGJXEF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=O)N=CN3)O2 | [1] |
Synthesis and Derivatization Strategies
The synthesis of the benzofuro[3,2-d]pyrimidine core is a critical step in the development of novel derivatives. The methodologies employed are designed for efficiency and adaptability, allowing for the introduction of diverse functional groups.
2.1. General Synthetic Routes
The construction of the benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold typically begins with a substituted benzofuran precursor. A prevalent and effective strategy involves the cyclocondensation of 3-aminobenzofuran-2-carboxamide .
This starting material serves as a versatile platform. For instance, heating it with formamide provides a direct route to the unsubstituted parent compound[3]. Alternatively, condensation with various aromatic aldehydes in the presence of an acid catalyst, like hydrochloric acid, yields 2-aryl substituted derivatives[4][5]. This latter approach is particularly valuable as it allows for the early introduction of diversity at the C-2 position, a key site for modulating biological activity.
2.2. Detailed Experimental Protocol: Synthesis via Cyclocondensation
The following protocol is a representative example adapted from established literature for synthesizing the core scaffold.
Objective: To synthesize 8-bromo-2-phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one.
Materials:
-
3-amino-5-bromo-benzofuran-2-carboxamide
-
Benzaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-5-bromo-benzofuran-2-carboxamide (0.002 mol) in ethanol (10 mL).
-
Addition of Reagents: Add benzaldehyde (0.002 mol) to the suspension.
-
Catalysis: Introduce a catalytic amount of concentrated HCl (0.05 mL) to the mixture. The acid catalyzes the imine formation and subsequent cyclization.
-
Heating: Heat the reaction mixture under reflux for approximately 4 hours[4][5]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/dichloromethane mixture to yield the final compound[4][6].
2.3. Synthetic Workflow Diagram
The diagram below illustrates a generalized workflow for the synthesis and derivatization of the benzofuro[3,2-d]pyrimidin-4-one scaffold.
Caption: Synthetic workflow for the benzofuro[3,2-d]pyrimidin-4-one core and subsequent derivatization.
Applications in Medicinal Chemistry and Drug Development
The benzofuro[3,2-d]pyrimidin-4-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide array of pharmacological activities.
3.1. Overview of Biological Activities
Derivatives of this core have demonstrated significant potential across several therapeutic areas:
-
Anticancer: As inhibitors of key enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1) and Pim kinases[7][8].
-
Antifungal: Some derivatives exhibit potent antifungal activity and can work synergistically to restore the efficacy of established drugs like fluconazole against resistant Candida albicans strains[9].
-
Antibacterial and Anti-inflammatory: Various substituted benzofuropyrimidines have been screened and found to possess antibacterial and anti-inflammatory properties[4][5][6].
-
Antiviral: The scaffold has been investigated for potential antiviral applications, including against HIV[6][10].
-
Analgesic: Certain derivatives have shown promise in attenuating neuropathic pain[11].
3.2. Case Study: Inhibition of PARP-1 for Cancer Therapy
A particularly compelling application is the development of PARP-1 inhibitors for cancer treatment. PARP-1 is a crucial enzyme in the DNA single-strand break repair pathway. In cancers with deficiencies in other DNA repair mechanisms (e.g., those with BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Recently, derivatives of benzofuro[3,2-d]pyrimidin-4(3H)-one have been designed as highly potent and selective PARP-1 inhibitors. By introducing thiosemicarbazone moieties, researchers have synthesized compounds with significantly greater inhibitory activity than the approved drug Olaparib[7].
| Compound | PARP-1 IC₅₀ (μM) | PARP-2/PARP-1 Selectivity | Cytotoxicity vs. SK-OV-3 (IC₅₀ μM) |
| Olaparib | (Reference) | (Reference) | >10 |
| Compound 19c | 0.026 | 85.19-fold | 4.98 |
Data sourced from Bioorganic Chemistry, 2023[7].
These findings underscore the immense potential of the benzofuro[3,2-d]pyrimidin-4-one scaffold. The mechanism involves the inhibitor preventing PARP-1 from repairing DNA single-strand breaks, which then collapse into more lethal double-strand breaks during replication, ultimately triggering apoptosis in cancer cells[7].
3.3. PARP-1 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action for benzofuro[3,2-d]pyrimidin-4-one-based PARP-1 inhibitors.
Caption: Role of PARP-1 in DNA repair and its inhibition by benzofuro[3,2-d]pyrimidin-4-one derivatives.
Conclusion
3H-Benzofuro[3,2-d]pyrimidin-4-one is a robust and versatile chemical scaffold with profound implications for modern drug discovery. Its accessible synthesis and the potential for extensive derivatization have enabled the exploration of a vast chemical space, leading to the identification of compounds with potent and selective biological activities. The success in developing next-generation PARP-1 inhibitors highlights the scaffold's value. Future research will likely continue to uncover novel therapeutic applications, further cementing the importance of this unique heterocyclic system in the ongoing quest for new medicines.
References
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (2023). Bioorganic Chemistry.
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. (2025). ResearchGate.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (2025). ResearchGate.
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. Semantic Scholar.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2025). ResearchGate.
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry.
- Synthesis and biological activities of pyrazolinobenzofuro [3,2-d] pyridimidines. ResearchGate.
- Discovery of 3H-benzo[5][11]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2009). Journal of Medicinal Chemistry.
- 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H). National Institutes of Health.
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. (2018). Bioorganic & Medicinal Chemistry Letters.
- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2022). RSC Advances.
Sources
- 1. CAS 39786-36-2: [1]benzofuro[3,2-d]pyrimidin-4(1H)-one [cymitquimica.com]
- 2. 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one [cymitquimica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar [semanticscholar.org]
Foreword: The Enduring Legacy and Bright Future of Fused Pyrimidinones in Medicinal Chemistry
Sources
- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity oriented syntheses of fused pyrimidines designed as potential antifolates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer properties of pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 20. Synthesis and computational studies of novel fused pyrimidinones as a promising scaffold with analgesic, anti-inflammatory and COX inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one Derivatives
Introduction: The Significance of the Benzofuro[3,2-d]pyrimidine Scaffold
The fusion of biologically active pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. The 3H-Benzofuro[3,2-d]pyrimidin-4-one scaffold represents a privileged heterocyclic system, integrating the structural features of benzofuran and pyrimidine. Benzofuran derivatives are renowned for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyrimidine ring is a fundamental component of nucleic acids and is found in numerous therapeutic agents, exhibiting a broad range of biological effects.[2][3] The amalgamation of these two moieties in the benzofuro[3,2-d]pyrimidine core has yielded derivatives with significant potential as analgesic, antitumor, antibacterial, and antifungal agents.[4][5][6] Furthermore, recent studies have highlighted their role as potent PARP-1 inhibitors, crucial in cancer therapy.[7]
The development of efficient and sustainable synthetic methodologies to access these complex scaffolds is of paramount importance to the drug discovery and development pipeline. One-pot multicomponent reactions have emerged as a powerful tool in this endeavor, offering significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and a decreased environmental footprint.[8] This application note provides a detailed protocol for a reliable and versatile one-pot synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one derivatives, elucidates the underlying reaction mechanism, and discusses the critical parameters for successful execution.
Synthetic Strategy: A Multicomponent Approach
The presented protocol is a one-pot, three-component reaction involving 3-aminobenzofuran-2-carboxamide, an aromatic aldehyde, and triethyl orthoformate. This approach is particularly advantageous due to the commercial availability or straightforward synthesis of the starting materials and the operational simplicity of the reaction.
Reaction Mechanism
The reaction proceeds through a cascade of sequential steps, as illustrated in the diagram below. The initial step involves the condensation of 3-aminobenzofuran-2-carboxamide with an aromatic aldehyde, catalyzed by an acid, to form a Schiff base intermediate. This is followed by the reaction with triethyl orthoformate, which acts as a one-carbon source. The subsequent intramolecular cyclization and elimination of ethanol molecules lead to the formation of the thermodynamically stable 3H-Benzofuro[3,2-d]pyrimidin-4-one ring system.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-phenyl-3H-benzofuro[3,2-d]pyrimidin-4-one as a representative example.
Materials and Reagents
-
3-Aminobenzofuran-2-carboxamide
-
Benzaldehyde
-
Triethyl orthoformate
-
Ethanol (Absolute)
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Buchner funnel and filter paper
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
3-Aminobenzofuran-2-carboxamide may be toxic if swallowed and may cause an allergic skin reaction.[9] Handle with care.
Synthetic Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzofuran-2-carboxamide (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1.0 mmol) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops). The addition of an acid catalyst is crucial for the initial condensation step.
-
Addition of Cyclizing Agent: Add triethyl orthoformate (1.5 mmol) to the reaction mixture. An excess of the orthoformate is used to drive the reaction towards product formation.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Product Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain the final 3H-Benzofuro[3,2-d]pyrimidin-4-one derivative.
Results and Discussion
The one-pot synthesis protocol described above is a robust and efficient method for the preparation of a variety of 2-substituted 3H-Benzofuro[3,2-d]pyrimidin-4-one derivatives. The reaction tolerates a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents.
Table 1: Scope of the Reaction with Various Aromatic Aldehydes
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-3H-benzofuro[3,2-d]pyrimidin-4-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3H-benzofuro[3,2-d]pyrimidin-4-one | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3H-benzofuro[3,2-d]pyrimidin-4-one | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3H-benzofuro[3,2-d]pyrimidin-4-one | 78 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-3H-benzofuro[3,2-d]pyrimidin-4-one | 80 |
Yields are for isolated products after purification.
The yields are generally good to excellent, demonstrating the efficiency of this one-pot procedure. The reaction conditions are mild, and the workup procedure is straightforward, making this method highly practical for laboratory-scale synthesis and amenable to scale-up.
Characterization
The synthesized compounds should be characterized by standard spectroscopic techniques to confirm their structure and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzofuran and the substituted phenyl ring, as well as a singlet for the pyrimidine proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O and C=N functional groups.
Conclusion
This application note details an efficient and operationally simple one-pot protocol for the synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one derivatives. The multicomponent approach offers significant advantages in terms of reaction efficiency and sustainability. The versatility of this method, allowing for the incorporation of various substituents, makes it a valuable tool for the generation of libraries of these biologically important compounds for drug discovery and development programs. The provided protocol is robust, reproducible, and can be readily implemented in a standard organic synthesis laboratory.
References
- Hiremath, K. B., Salimath, S. V., Pathak, M., & Shivashankar, M. (n.d.). Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives. ResearchGate.
- Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. (n.d.). Semantic Scholar.
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. (n.d.). Semantic Scholar.
- Wang, J., Wang, Q., Li, J., Liu, Y., Zhang, G., & Zhang, Y. (2024). Direct Synthesis for Benzofuro[3,2‐d]pyrimidin‐2‐Amines via One‐Pot Cascade [4+2] Annulation/Aromatization between Benzofuran‐Derived Azadienes and Carbodiimide Anions. Chemistry – A European Journal.
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. (n.d.). ResearchGate.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (n.d.). ResearchGate.
- Hussain, M., & Larhed, M. (2020).
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (n.d.). ResearchGate.
- Wu, W.-N., Fei, Q., Zhang, Y.-L., Ma, M., & Ouyang, G.-P. (n.d.). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry.
- Wang, J., Wang, Q., Li, J., Liu, Y., Zhang, G., & Zhang, Y. (2024). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Chemistry – A European Journal, e202402886.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (n.d.). National Institutes of Health.
- Synthesis of 3-aminobenzofuran derivatives and our contributions. (n.d.). ResearchGate.
- Singh, P., Kaur, M., & Kumar, V. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(7), 3355–3367.
- Kang, Z.-J., et al. (2025). Copper-Catalyzed Trifunctionalization of Alkynes: One-Pot Assembly of Antifungal Benzofuro[3,2- d ]pyrimidine-Containing Fused Heterocycles. ResearchGate.
- Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 733.
- Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759.
- Tungsten-substituted molybdophosphoric acid impregnated with kaolin: effective catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via biginelli reaction. (n.d.). Royal Society of Chemistry.
- Venkatesh, T., Bodke, Y. D., Shivaraj, & Venkataraman, S. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian journal of pharmaceutical research : IJPR, 17(4), 1334–1344.
- One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. (n.d.). Royal Society of Chemistry.
- Venkatesh, T., Bodke, Y., Shivaraj, & Venkataraman, S. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian journal of pharmaceutical research : IJPR.
- Ali, M. A., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. European Journal of Medicinal Chemistry, 155, 111–125.
- Process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.
- Wang, W., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527.
- 3-Aminobenzofuran-2-carboxamide. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3-Aminobenzofuran-2-carboxamide | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthetic Strategies for the Assembly of 2-Aryl-Benzofuro[3,2-d]pyrimidin-4(3H)-ones: A Guide for Medicinal Chemists
Introduction: The Therapeutic Potential of the Benzofuro[3,2-d]pyrimidine Scaffold
The fusion of biologically active heterocycles is a cornerstone of modern drug discovery. The benzofuro[3,2-d]pyrimidine nucleus represents a privileged scaffold, integrating the structural features of benzofuran and pyrimidine rings. This unique combination has given rise to a class of compounds with a broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Notably, derivatives of this scaffold have recently emerged as promising inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair, highlighting their potential in oncology.[3]
This technical guide provides an in-depth overview of the primary synthetic routes for the construction of 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-ones. Designed for researchers, medicinal chemists, and professionals in drug development, this document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical aspects of these syntheses.
Key Synthetic Approaches
The synthesis of 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-ones predominantly relies on the construction of the pyrimidine ring onto a pre-formed benzofuran core. The most common and versatile starting material for this purpose is 3-aminobenzofuran-2-carboxamide. Two principal strategies will be discussed in detail:
-
Direct Condensation with Aromatic Aldehydes: A straightforward and widely used method involving the acid-catalyzed condensation of 3-aminobenzofuran-2-carboxamide with various aromatic aldehydes.
-
Aza-Wittig Reaction and Cyclization: A multi-step approach that offers flexibility in introducing diverse substituents at the 2-position of the pyrimidine ring through an iminophosphorane intermediate.
Route 1: Acid-Catalyzed Condensation of 3-Aminobenzofuran-2-carboxamide with Aromatic Aldehydes
This one-pot synthesis is valued for its operational simplicity and efficiency in generating a library of 2-aryl substituted analogs. The core of this reaction is the cyclocondensation between the amino and carboxamide functionalities of the benzofuran precursor with an aromatic aldehyde.
Reaction Mechanism and Rationale
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 3-aminobenzofuran-2-carboxamide on the carbonyl carbon of the aromatic aldehyde. This is followed by an intramolecular cyclization involving the amide nitrogen and the newly formed imine, and subsequent dehydration under acidic conditions to yield the final benzofuro[3,2-d]pyrimidin-4(3H)-one. The use of a catalytic amount of a strong acid, such as hydrochloric acid, is crucial for activating the aldehyde carbonyl towards nucleophilic attack and facilitating the dehydration step.
Visualizing the Workflow: Condensation Pathway
Caption: General workflow for the acid-catalyzed synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines.[4][5]
Materials:
-
3-Aminobenzofuran-2-carboxamide
-
Substituted Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, suspend 3-aminobenzofuran-2-carboxamide (0.002 mol) in ethanol (10 mL).
-
Add the desired aromatic aldehyde (0.002 mol) to the suspension.
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid (0.05 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[5]
| Parameter | Typical Value Range |
| Reaction Time | 4 - 6 hours |
| Temperature | Reflux |
| Yield | Moderate to Good |
| Purification | Filtration and Recrystallization |
Route 2: Synthesis via Aza-Wittig Reaction
This synthetic strategy offers greater versatility for introducing a wider range of substituents at the 2-position of the pyrimidine ring, including alkylthio and amino groups.[6][7] The key steps involve the formation of an iminophosphorane, its reaction with an isocyanate or carbon disulfide to form a carbodiimide or a ketenimine intermediate, followed by intramolecular cyclization.
Mechanistic Insights
The synthesis begins with the conversion of 3-aminobenzofuran-2-carboxylate to the corresponding azide, which then undergoes a Staudinger reaction with triphenylphosphine to yield the iminophosphorane. This iminophosphorane is a key intermediate that can react with various electrophiles. For the synthesis of 2-alkylthio derivatives, the iminophosphorane is reacted with carbon disulfide, followed by alkylation.[6][8]
Visualizing the Workflow: Aza-Wittig Pathway
Caption: Aza-Wittig approach for 2-substituted derivatives.
Detailed Experimental Protocol: 2-Alkylthio Derivatives
This protocol outlines the synthesis of 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones.[6]
Step 1: Synthesis of the Iminophosphorane
-
This step typically involves the conversion of the starting 3-aminobenzofuran-2-carboxylate to an azide, followed by reaction with triphenylphosphine. (Detailed protocol for this specific step is assumed from general organic chemistry principles as it is a standard transformation).
Step 2: Reaction with Carbon Disulfide and Alkylation
Materials:
-
Iminophosphorane derived from 3-aminobenzofuran-2-carboxylate
-
Carbon Disulfide (CS₂)
-
n-Propylamine
-
Alkyl Halide (e.g., ethyl bromide) or Halogenated Aliphatic Ester
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Solvent (e.g., THF or Dichloromethane)
Procedure:
-
Dissolve the iminophosphorane in a dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of carbon disulfide and stir the mixture.
-
Subsequently, add n-propylamine and continue stirring.
-
Add anhydrous potassium carbonate followed by the alkyl halide or halogenated aliphatic ester.
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-one.
Characterization:
The final products are characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their structures.[6]
| Parameter | Typical Value Range |
| Reaction Time | 8 - 12 hours |
| Temperature | Room Temperature |
| Yield | Good |
| Purification | Column Chromatography |
Application Notes: Drug Development Insights
The 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold is of significant interest in drug development due to its versatile biological activities.
-
Anticancer Agents: Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including HepG2, Bel-7402, and HeLa cells.[7] The mechanism of action for some of these compounds involves the inhibition of key enzymes like PARP-1, which are crucial for cancer cell survival.[3]
-
PARP-1 Inhibition: The introduction of specific side chains, such as thiosemicarbazone analogs, has led to the development of highly potent and selective PARP-1 inhibitors, with some compounds showing superior activity to the clinical drug Olaparib.[3] These findings suggest that the benzofuro[3,2-d]pyrimidin-4(3H)-one core can serve as an excellent framework for designing next-generation anticancer therapeutics.
-
Structure-Activity Relationship (SAR) Studies: The synthetic routes outlined above are highly amenable to the generation of compound libraries for SAR studies. By varying the aromatic aldehyde in Route 1 or the electrophile in Route 2, chemists can systematically probe the effects of different substituents on biological activity, leading to the optimization of lead compounds.
Conclusion
The synthetic routes to 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-ones presented herein offer robust and flexible strategies for accessing this important class of heterocyclic compounds. The choice of synthetic pathway will depend on the desired substitution pattern and the availability of starting materials. The acid-catalyzed condensation is ideal for rapidly generating libraries of 2-aryl derivatives, while the Aza-Wittig approach provides access to a broader range of functional groups at the 2-position. The significant therapeutic potential of this scaffold, particularly in oncology, makes the development of efficient and versatile synthetic methodologies a continuing priority for the medicinal chemistry community.
References
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. (2019).
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (n.d.).
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (2023). PubMed. [Link]
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (n.d.).
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. (2013). Asian Journal of Chemistry. [Link]
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. (2022). Taylor & Francis Online. [Link]
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. (2019). Semantic Scholar. [Link]
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (n.d.).
- A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (2016). International Journal of Basic & Clinical Pharmacology. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ijbcp.com [ijbcp.com]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar [semanticscholar.org]
Synthesis of 3-Amino-Benzofuran-2-Carboxamide Precursors: A Detailed Laboratory Guide
Abstract
This comprehensive guide provides detailed laboratory protocols for the synthesis of 3-amino-benzofuran-2-carboxamide precursors, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The benzofuran nucleus is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[4][5] This document outlines two distinct and reliable synthetic pathways to access these valuable precursors, designed for researchers and scientists in the field. The protocols are presented with a focus on experimental causality, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
The privileged structure of the benzofuran moiety has established it as a cornerstone in the design of novel therapeutic agents.[1][2] The introduction of an amino group at the 3-position and a carboxamide at the 2-position of the benzofuran ring system further enhances the potential for diverse biological interactions, making these derivatives highly sought-after targets in drug discovery programs. This guide details two robust synthetic strategies for the preparation of these key precursors, providing the scientific community with practical and well-validated methodologies.
The first protocol leverages a classical approach involving the Thorpe-Ziegler cyclization of a dinitrile precursor. This method offers a reliable and scalable route to the 3-aminobenzofuran core. The second protocol explores a more convergent approach based on the principles of the Gewald reaction, reacting a substituted salicylaldehyde with an active methylene nitrile. Each method is presented with detailed step-by-step instructions, reagent specifications, and purification techniques.
Protocol 1: Synthesis via Thorpe-Ziegler Cyclization
This synthetic route proceeds in four main stages, starting from the readily available salicylaldehyde. The key transformation is the base-catalyzed intramolecular cyclization of a dinitrile intermediate to form the 3-aminobenzofuran-2-carbonitrile, which is subsequently hydrolyzed to the target carboxamide.
Workflow Diagram
Caption: Workflow for the synthesis of 3-amino-benzofuran-2-carboxamide via the Thorpe-Ziegler cyclization pathway.
Step 1: Synthesis of 2-Cyanophenol (Salicylonitrile)
The initial step involves the conversion of salicylaldehyde to 2-cyanophenol. This is a well-established two-step, one-pot procedure involving the formation of an aldoxime followed by dehydration.
Rationale: The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. The formation of the oxime provides a stable intermediate that can be readily dehydrated under acidic conditions. The use of a strong base in the final hydrolysis step ensures the complete conversion to the desired product with high purity.
Experimental Protocol:
-
Oxime Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq) in water.
-
Slowly add sodium carbonate (1.5 eq) in portions to neutralize the solution.
-
To this solution, add a solution of salicylaldehyde (1.0 eq) in ethanol.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude salicylaldoxime.
-
-
Dehydration and Hydrolysis:
-
The crude salicylaldoxime is dissolved in a suitable solvent such as acetic anhydride.
-
The mixture is heated to reflux for 2-3 hours.
-
After cooling, the excess acetic anhydride is quenched by the slow addition of water.
-
A solution of sodium hydroxide (10-30% w/v) is then added, and the mixture is heated to 100-150 °C for 1-2 hours to hydrolyze any acetylated intermediates.
-
The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 2-cyanophenol.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
| Parameter | Value | Reference |
| Yield | >92% | [6][7] |
| Purity | >95% (without recrystallization) | [6][7] |
Step 2: Synthesis of 2-(Cyanomethoxy)benzonitrile
This step involves the O-alkylation of 2-cyanophenol with chloroacetonitrile to form the dinitrile precursor required for the Thorpe-Ziegler cyclization.
Rationale: The phenolic hydroxyl group of 2-cyanophenol is sufficiently acidic to be deprotonated by a moderately strong base, such as potassium carbonate. The resulting phenoxide is a potent nucleophile that readily displaces the chloride from chloroacetonitrile in an SN2 reaction.
Experimental Protocol:
-
To a solution of 2-cyanophenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude 2-(cyanomethoxy)benzonitrile, which can be purified by recrystallization or column chromatography.
Step 3: Thorpe-Ziegler Cyclization to 3-Aminobenzofuran-2-carbonitrile
This is the key ring-forming step, where the dinitrile undergoes an intramolecular condensation reaction in the presence of a strong base.
Rationale: The Thorpe-Ziegler reaction is a classic method for the formation of cyclic ketones or enamines from dinitriles. The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups, forming a carbanion. This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion, leading to a cyclic imine intermediate which tautomerizes to the more stable enamine, in this case, the 3-aminobenzofuran-2-carbonitrile.
Mechanism Diagram:
Caption: Simplified mechanism of the Thorpe-Ziegler cyclization.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous solvent such as DMF or toluene.
-
Cool the suspension in an ice bath and add a solution of 2-(cyanomethoxy)benzonitrile (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a protic solvent (e.g., ethanol or isopropanol) to destroy any excess sodium hydride.
-
Pour the mixture into ice-water and extract the product with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified, typically by recrystallization.
Step 4: Hydrolysis of 3-Aminobenzofuran-2-carbonitrile to 3-Aminobenzofuran-2-carboxamide
The final step is the conversion of the nitrile group to a carboxamide. This can be achieved under either acidic or basic conditions.
Rationale: The hydrolysis of a nitrile to a carboxamide is a well-established transformation. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds by direct nucleophilic attack of hydroxide on the nitrile carbon.
Experimental Protocol (Acid-Catalyzed):
-
Suspend 3-aminobenzofuran-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture with stirring to 80-100 °C for a specified period, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 3-aminobenzofuran-2-carboxamide.
| Parameter | Value | Reference |
| Melting Point | 157-161 °C | [8] |
| Molecular Formula | C₉H₈N₂O₂ | [8] |
| Molecular Weight | 176.17 g/mol | [8] |
Protocol 2: Synthesis via Gewald-Type Reaction
This alternative route offers a more convergent synthesis, constructing the 3-aminobenzofuran-2-carboxamide scaffold in a single step from readily available starting materials. This method is analogous to the Gewald synthesis of aminothiophenes.
Workflow Diagram
Caption: Convergent synthesis of 3-amino-benzofuran-2-carboxamide via a Gewald-type reaction.
Rationale: This reaction proceeds through an initial Knoevenagel condensation between salicylaldehyde and 2-cyanoacetamide, catalyzed by a base. The resulting intermediate then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the nitrile, leading to the formation of the benzofuran ring.
Experimental Protocol:
-
In a round-bottom flask, combine salicylaldehyde (1.0 eq), 2-cyanoacetamide (1.1 eq), and a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol or isopropanol.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
| Parameter | Description |
| Advantages | One-pot synthesis, atom economical. |
| Base Catalyst | Piperidine, triethylamine, or other suitable organic bases. |
| Solvent | Ethanol, isopropanol, or other polar protic solvents. |
Conclusion
The two protocols detailed in this application note provide reliable and versatile methods for the synthesis of 3-amino-benzofuran-2-carboxamide precursors. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required for a given drug discovery program. The Thorpe-Ziegler approach is a robust, multi-step synthesis that allows for the isolation and characterization of intermediates, while the Gewald-type reaction offers a more convergent and atom-economical alternative. Both methods are valuable additions to the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- S. K. Thatikonda et al. (eds.), Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024)
- Benzofuran Derivatives: Significance and symbolism. (2024-12-13).
- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls. (2023-04-25).
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Thorpe reaction - Wikipedia. [Link]
- Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initi
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]
- Gewald reaction - Wikipedia. [Link]
- CN101781235B - Method for preparing 2-cyanophenol - Google P
- Synthesis, and synthetic applications of cyanoacetamides - ResearchG
Sources
- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Anticancer Activity Screening of 3H-Benzofuro[3,2-d]pyrimidin-4-one Analogues
Introduction
The 3H-Benzofuro[3,2-d]pyrimidin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This fused ring system has emerged as a particularly promising framework for the development of novel anticancer agents.[1][3][4] The inherent structural versatility of these analogues allows for extensive chemical modifications, enabling the optimization of their biological efficacy and pharmacokinetic profiles.
Recent investigations have underscored the potential of 3H-Benzofuro[3,2-d]pyrimidin-4-one derivatives to counteract various hallmarks of cancer.[3][5] Notably, certain analogues have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines.[3][4][6] The anticancer mechanisms of these compounds are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that govern cancer cell proliferation, survival, and metastasis. For instance, some derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair in cancer cells.[3] This application note provides a comprehensive and structured guide for researchers and drug development professionals to screen 3H-Benzofuro[3,2-d]pyrimidin-4-one analogues for their anticancer activity. It presents detailed protocols for essential in vitro assays, from initial cytotoxicity screening to in-depth mechanistic studies, to facilitate a robust evaluation of these promising therapeutic candidates.
Part 1: Initial In Vitro Cytotoxicity Screening
The foundational step in assessing the anticancer potential of new chemical entities is to quantify their cytotoxic effects across a panel of representative cancer cell lines.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[9][10]
Principle of the MTT Assay
The MTT assay's principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][10] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[10][11] The quantity of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10]
Experimental Protocol: MTT Assay
Materials:
-
3H-Benzofuro[3,2-d]pyrimidin-4-one analogues (dissolved in DMSO to create stock solutions)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])[12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[12]
-
MTT solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan[11][13]
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 3H-Benzofuro[3,2-d]pyrimidin-4-one analogues in complete medium. The final DMSO concentration should typically be below 0.5% to prevent solvent-induced toxicity.
-
Remove the overnight culture medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[12]
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[12]
-
Incubate the plates for 48-72 hours.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%, is a critical metric for potency.[13] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example IC₅₀ Values (µM) of Benzofuro[3,2-d]pyrimidin-4-one Analogues against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) |
| Analogue A | 4.8 | 7.2 | 3.1 |
| Analogue B | 15.6 | 21.3 | 11.9 |
| Analogue C | 2.1 | 3.9 | 1.5 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Part 2: Mechanistic Studies: Unraveling the Mode of Action
Following the identification of potent cytotoxic compounds, it is imperative to investigate their underlying mechanisms of action. Key areas of investigation include the induction of apoptosis and the perturbation of the cell cycle.[7]
Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a primary mechanism through which many anticancer agents exert their effects.[12] The Annexin V-FITC/Propidium Iodide (PI) assay is a robust flow cytometry-based method for detecting apoptosis.[13][15]
Principle:
-
Annexin V-FITC: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[15][16]
-
Propidium Iodide (PI): PI is a fluorescent dye that is excluded by cells with intact membranes.[15] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for the differentiation of cell death stages.[15]
Workflow Diagram:
Caption: Potential mechanisms of cell cycle arrest by Benzofuro-pyrimidinones leading to apoptosis.
Conclusion
The 3H-Benzofuro[3,2-d]pyrimidin-4-one scaffold represents a highly promising class of compounds for the development of novel anticancer therapeutics. The systematic screening approach detailed in this application note, progressing from broad cytotoxicity assays to specific mechanistic studies, provides a robust framework for the identification and characterization of lead candidates. By thoroughly elucidating the mechanisms of action, such as the induction of apoptosis and cell cycle arrest, researchers can advance the rational design and optimization of these molecules, paving the way for their potential translation into clinical applications.
References
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- University of Padua. Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol.
- iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- University of Georgia. The Annexin V Apoptosis Assay.
- ResearchGate. Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF.
- Journal of Applied Pharmaceutical Science. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Springer. New Anticancer Agents: In Vitro and In Vivo Evaluation.
- PubMed. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors.
- PubMed Central. Anticancer therapeutic potential of benzofuran scaffolds.
- RSC Publishing. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase.
- ResearchGate. Scheme 1. Synthesis of benzofuran pyrimidine derivatives (4a-d), (5a-d)...
- PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- PubMed Central. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer.
- Asian Journal of Chemistry. Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives.
- Molecules. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
- PubMed. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. kumc.edu [kumc.edu]
Application and Protocol Guide for the Anti-inflammatory Evaluation of Novel Benzofuro[3,2-d]pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Benzofuro[3,2-d]pyrimidines in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The benzofuro[3,2-d]pyrimidine scaffold has emerged as a promising heterocyclic nucleus, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5][6] This guide provides a comprehensive framework for the preclinical evaluation of new benzofuro[3,2-d]pyrimidine derivatives as potential anti-inflammatory therapeutics. We will delve into the mechanistic rationale, provide detailed in vitro and in vivo protocols, and present a strategy for data analysis and interpretation.
Mechanistic Rationale: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many therapeutic agents are mediated through the modulation of key signaling pathways that govern the production of inflammatory mediators. For the purpose of evaluating novel benzofuro[3,2-d]pyrimidine derivatives, we will focus on their potential to inhibit the production of nitric oxide (NO) and prostaglandins (PGE₂), two pivotal mediators in the inflammatory cascade.[7][8][9] The expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely controlled by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[10][11][12][13][14][15][16]
Therefore, a robust evaluation of these novel compounds should investigate their ability to:
-
Reduce the production of NO and PGE₂ in stimulated inflammatory cells.
-
Downregulate the expression of iNOS and COX-2.
-
Inhibit the activation of the NF-κB and MAPK signaling pathways.
Key Signaling Pathways in Inflammation
The NF-κB and MAPK signaling cascades are central to the inflammatory response.[10][11][12][13][14] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of numerous pro-inflammatory genes.[17][18][19]
Caption: Simplified overview of NF-κB and MAPK signaling pathways in inflammation.
In Vitro Evaluation of Anti-inflammatory Activity
The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for in vitro screening of anti-inflammatory compounds.[20][21][22] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, characterized by the production of high levels of NO, PGE₂, and pro-inflammatory cytokines.[20][21][22]
Experimental Workflow for In Vitro Studies
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Protocol 1: Cell Culture and Cytotoxicity Assay
Objective: To determine the non-toxic concentrations of the novel benzofuro[3,2-d]pyrimidine derivatives on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the benzofuro[3,2-d]pyrimidine derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Select concentrations that exhibit >90% cell viability for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the inhibitory effect of the derivatives on LPS-induced NO production.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[21]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 3: Measurement of Prostaglandin E₂ (PGE₂) and Cytokine Production
Objective: To quantify the inhibitory effect of the derivatives on LPS-induced PGE₂ and pro-inflammatory cytokine (TNF-α, IL-6) production.
Materials:
-
Commercial ELISA kits for PGE₂, TNF-α, and IL-6
Procedure:
-
Cell Treatment and Stimulation: Follow the same procedure as in Protocol 2.
-
ELISA: Perform the ELISA for PGE₂, TNF-α, and IL-6 on the cell culture supernatants according to the manufacturer's instructions.
Protocol 4: Western Blot Analysis for Protein Expression
Objective: To determine the effect of the derivatives on the expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin.
-
HRP-conjugated secondary antibodies.
-
Protein lysis buffer and electrophoresis reagents.
Procedure:
-
Cell Lysis: After treatment and stimulation, lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control (β-actin) or the total protein.
Hypothetical In Vitro Data
Table 1: Effect of Benzofuro[3,2-d]pyrimidine Derivative (BFDP-X) on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | PGE₂ Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | 1.2 ± 0.3 | 25.4 ± 5.1 | 45.8 ± 8.2 | 32.1 ± 6.5 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 850.2 ± 65.7 | 1250.6 ± 110.3 | 980.4 ± 85.9 |
| LPS + BFDP-X (10 µM) | 28.5 ± 3.5 | 520.1 ± 48.9 | 780.3 ± 70.1 | 610.2 ± 55.4 |
| LPS + BFDP-X (25 µM) | 15.1 ± 2.8 | 280.6 ± 30.2 | 410.5 ± 42.3 | 320.7 ± 38.1 |
| LPS + Dexamethasone (1 µM) | 8.9 ± 1.9 | 150.3 ± 21.5 | 210.8 ± 25.6 | 180.9 ± 22.7 |
| *Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS-treated group. |
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23][24][25][26][27]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the benzofuro[3,2-d]pyrimidine derivatives.
Materials:
-
Male Wistar rats (180-220 g)
-
λ-Carrageenan
-
Plethysmometer
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and BFDP-X treatment groups (e.g., 10, 25, 50 mg/kg).
-
Drug Administration: Administer the test compounds and controls orally (p.o.) 1 hour before carrageenan injection.
-
Induction of Edema: Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[23][24]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
-
Percentage Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Hypothetical In Vivo Data
Table 2: Effect of Benzofuro[3,2-d]pyrimidine Derivative (BFDP-X) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| BFDP-X | 10 | 0.65 ± 0.06 | 23.5 |
| BFDP-X | 25 | 0.49 ± 0.05 | 42.4 |
| BFDP-X | 50 | 0.39 ± 0.04 | 54.1 |
| *Data are presented as mean ± SD (n=6). p < 0.05 compared to the vehicle control group. |
Conclusion and Future Directions
This guide provides a robust and systematic approach for the anti-inflammatory evaluation of novel benzofuro[3,2-d]pyrimidine derivatives. The presented in vitro and in vivo protocols, coupled with the mechanistic studies, will enable researchers to thoroughly characterize the pharmacological profile of their compounds. Positive results from these initial screenings would warrant further investigations, including more chronic models of inflammation, pharmacokinetic studies, and detailed toxicity profiling, to fully establish the therapeutic potential of this promising class of molecules.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 322. [Link]
- Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 48(3), 183-191. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Towers, C. (n.d.).
- Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1(1), 30. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) signaling pathway in human diseases. The New England journal of medicine, 361(25), 2448–2458. [Link]
- Ali, S., & Mann, D. A. (2004). NF-kappaB: at the borders of autoimmunity and inflammation. Journal of leukocyte biology, 75(6), 966–978. [Link]
- Murakami, A., & Ohigashi, H. (2007). Targeting NOX, iNOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International journal of cancer, 121(11), 2357–2363. [Link]
- Xagena. (2004).
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
- Dorrington, M. G., & Fraser, I. D. C. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 10, 705. [Link]
- Inotiv. (n.d.).
- Lee, J. W., Lee, J. H., Kim, S. S., & Lee, S. J. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 29(2), 200–211. [Link]
- Li, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Molecular and Cellular Biochemistry, 479(1), 1-13. [Link]
- Li, R., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- Wang, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Molecular and Cellular Biochemistry, 479(1), 1-13. [Link]
- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. [Link]
- Motgi, S., et al. (2012). Screening of Newly Synthesized Benzofuran [3-2, d] Pyrimidine Derivatives. Journal of Clinical and Diagnostic Research, 6(10), 1642-1645. [Link]
- Permatasari, D. A., et al. (2020). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 26(6), 759-766. [Link]
- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
- Clancy, R., & Abramson, S. (2003). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Arthritis research & therapy, 5(5), 224–227. [Link]
- Salvemini, D., Settle, S. L., Masferrer, J. L., Seibert, K., Currie, M. G., & Needleman, P. (1995). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications.
- Clancy, R. M., & Abramson, S. B. (1995). Nitric oxide: a novel mediator of inflammation. Proceedings of the Society for Experimental Biology and Medicine, 210(2), 93–101. [Link]
- Semantic Scholar. (n.d.). Screening of Synthetic Benzofuran “3,4-Dihydro 4-Oxo-Benzofuro (3,2-d)
- Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 676-678. [Link]
- MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- ResearchGate. (2019).
- Al-Abdullah, E. S., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Molecules, 21(1), 104. [Link]
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]
- Kumar, A., et al. (2017). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal chemistry, 13(8), 757–766. [Link]
- BVS. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid)
- Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 10(25), 14649–14679. [Link]
- Loaëc, N., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & medicinal chemistry letters, 28(13), 2250–2255. [Link]
- El-Gamal, M. I., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules, 28(19), 6842. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. ijbcp.com [ijbcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 17. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 20. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 22. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. bio-protocol.org [bio-protocol.org]
Molecular Docking Protocol for Benzofuro[3,2-d]pyrimidine Scaffolds with Protein Kinases
An Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them premier targets for therapeutic intervention, particularly in oncology.[1][2][3] The benzofuro[3,2-d]pyrimidine scaffold has emerged as a promising "hinge-binding" motif for developing potent and selective kinase inhibitors. This application note provides a comprehensive, field-proven molecular docking protocol for accurately predicting the binding modes and affinities of benzofuro[3,2-d]pyrimidine derivatives within the ATP-binding site of protein kinases. We emphasize the causality behind each procedural step, from target preparation to results validation, to ensure the generation of biologically relevant and reproducible data. This guide is intended for researchers, computational chemists, and drug development professionals engaged in structure-based drug design.[4][5]
Foundational Concepts: Why This Protocol Works
The majority of small-molecule kinase inhibitors are ATP-competitive, meaning they bind within the active site and compete with adenosine triphosphate (ATP).[6][7][8][9] The efficacy of these inhibitors often hinges on their ability to form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. The benzofuro[3,2-d]pyrimidine core is adept at forming these critical interactions, mimicking the adenine moiety of ATP.
Molecular docking simulates the interaction between a ligand (the inhibitor) and a protein (the kinase) to predict the preferred binding orientation and affinity.[5] A robust docking protocol is not merely a sequence of commands but a system of validation. The protocol detailed herein is designed to be self-validating by first reproducing a known experimental binding pose before being applied to novel compounds.[10][11]
The Docking Workflow: A Holistic Overview
The entire process can be visualized as a multi-stage pipeline, where the quality of the output from one stage directly impacts the next. Each stage requires careful execution and validation to ensure the final results are meaningful.
Figure 1: A high-level overview of the molecular docking workflow.
Phase 1: Meticulous Preparation of Receptor and Ligand
The axiom "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.
Protocol 3.1: Receptor (Protein Kinase) Preparation
Rationale: Crystal structures obtained from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential molecules (e.g., water, crystallization agents) and may lack hydrogen atoms.[12] Proper preparation ensures a clean, chemically correct receptor model for docking.
Step-by-Step Methodology:
-
Obtain the Structure: Download the PDB file for your target kinase. For this protocol, we will use PI3Kα (PDB ID: 4JPS) as a representative example.[13][14] This structure is co-crystallized with a known inhibitor, which is essential for protocol validation.
-
Initial Cleaning:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio Visualizer).[15][16]
-
Remove all water molecules. Expert Tip: In advanced docking, specific water molecules known to bridge key interactions may be retained, but for a standard protocol, their removal is recommended to simplify the system.[17]
-
Delete all non-protein molecules except for the co-crystallized ligand of interest, which will be used later for validation. If the structure contains multiple protein chains (dimers, etc.), retain only the chain relevant to the binding site of interest.[18]
-
-
Add Hydrogens and Assign Charges:
-
Most docking programs require explicit hydrogen atoms to correctly calculate interactions like hydrogen bonds.[19] Use a preparation tool (e.g., AutoDock Tools, Chimera's Dock Prep) to add polar hydrogens.[16][18][19]
-
Assign partial atomic charges (e.g., Gasteiger or Kollman charges) to all protein atoms. This is crucial for calculating electrostatic interactions.[16][20]
-
-
Final Output: Save the prepared receptor structure in the PDBQT format , which is required by AutoDock Vina. This format contains atomic coordinates, partial charges, and atom type information.[21][22]
Protocol 3.2: Ligand (Benzofuro[3,2-d]pyrimidine) Preparation
Rationale: Ligands are typically designed or sourced as 2D structures. They must be converted to a low-energy 3D conformation with correct chemistry (hydrogens, charges, and rotatable bonds) to be used in docking.
Step-by-Step Methodology:
-
Obtain Ligand Structure: Acquire the 2D structure of your benzofuro[3,2-d]pyrimidine derivative. This can be from a chemical drawing software or a database like PubChem. Download the structure in a standard format like SDF.[23][24]
-
Convert to 3D and Add Hydrogens:
-
Energy Minimization (Optional but Recommended): Perform a quick energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to relieve any steric strain from the 2D-to-3D conversion.
-
Assign Charges and Define Torsions:
-
Load the 3D ligand structure into AutoDock Tools.
-
Assign Gasteiger charges.[27]
-
Define the rotatable bonds (torsions). This allows the ligand to be flexible during the docking simulation, which is critical for finding the optimal binding pose.
-
-
Final Output: Save the prepared ligand in the PDBQT format .[25]
Phase 2: The Docking Simulation
With high-quality input files, we can now define the search space and run the simulation. We will use AutoDock Vina, a widely used, accurate, and efficient docking program.[19][22][28]
Protocol 4.1: Grid Box Generation and Vina Configuration
Rationale: Molecular docking is computationally intensive. Instead of searching the entire protein surface, we define a three-dimensional "grid box" centered on the active site. This focuses the computational effort where binding is expected to occur, dramatically increasing efficiency.[29][30]
Step-by-Step Methodology:
-
Identify the Binding Site: Load the prepared receptor (PDBQT) and the original co-crystallized ligand (extracted from the PDB file) into a visualization tool. The location of the co-crystallized ligand defines the center of the ATP-binding pocket.
-
Define Grid Box Dimensions:
-
In AutoDock Tools, use the "Grid Box" feature.
-
Center the grid box on the co-crystallized ligand.
-
Adjust the size of the box (in Angstroms) to encompass the entire binding site with a buffer of approximately 4-6 Å on all sides.[12] This ensures enough space for the novel ligand to move and rotate freely.
-
Record the coordinates for the center of the box and its dimensions (x, y, z).
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that provides the necessary inputs for Vina.
Table 1: Key AutoDock Vina Parameters
| Parameter | Description | Recommended Value | Rationale |
| receptor | Path to the prepared receptor PDBQT file. | N/A | Specifies the target protein. |
| ligand | Path to the prepared ligand PDBQT file. | N/A | Specifies the molecule to be docked. |
| center_x,y,z | The coordinates for the center of the grid box. | As determined in Step 2 | Defines the search space location. |
| size_x,y,z | The dimensions of the grid box in Angstroms. | As determined in Step 2 | Defines the search space volume. |
| exhaustiveness | Controls the computational effort of the search. Higher values increase accuracy but also computation time.[22] | 16 - 64 | A value of 32 provides a good balance of speed and rigor for most kinase targets. |
| num_modes | The number of binding modes (poses) to generate. | 10 - 20 | Provides a reasonable number of conformations to analyze without excessive data. |
Phase 3: Analysis and Protocol Validation
The output of a docking run is a set of predicted binding poses and their corresponding binding affinities. This data is meaningless without proper analysis and, critically, validation of the protocol itself.
Protocol 5.1: A Self-Validating System - Redocking
Rationale: Before you can trust the predictions for your novel benzofuro[3,2-d]pyrimidine compounds, you must prove that your docking protocol (receptor preparation, grid box, and Vina parameters) can accurately reproduce experimental results.[10][11][31] This is achieved by "redocking" the co-crystallized ligand back into its own binding site.
Step-by-Step Methodology:
-
Prepare the Native Ligand: Prepare the co-crystallized ligand (e.g., the inhibitor from PDB 4JPS) using the same procedure outlined in Protocol 3.2 .
-
Dock the Native Ligand: Run AutoDock Vina using the prepared native ligand and the exact same conf.txt file.
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the atom positions of the top-ranked docked pose and the original crystallographic pose.
-
Validation Criteria: A successful validation is achieved if the RMSD is less than 2.0 Angstroms (Å) .[10][31][32][33] This confirms that your protocol is reliable. If the RMSD is > 2.0 Å, you must revisit your preparation steps or grid box definition.
Protocol 5.2: Analysis of Novel Ligand Docking Results
Once the protocol is validated, you can proceed with docking your novel compounds.
-
Rank by Binding Affinity: The primary output from Vina is the binding affinity, reported in kcal/mol. This score estimates the binding free energy; more negative values indicate stronger predicted binding. Use this to rank your compounds.
-
Visualize Binding Poses: Load the receptor and the top-ranked poses for your ligand into a visualization tool.
-
Analyze Key Interactions: This is the most critical step for understanding the structure-activity relationship (SAR). For a benzofuro[3,2-d]pyrimidine inhibitor in a kinase active site, look for:
-
Hinge-Binding: One or two hydrogen bonds between the pyrimidine nitrogens and the backbone amides of the hinge region (e.g., Met109 and Gly110 in p38 MAP kinase).[2]
-
Hydrophobic Interactions: Favorable contacts in hydrophobic pockets within the active site.
-
Solvent Exposure: Note which parts of the inhibitor are exposed to the solvent, as these are prime locations for modification to improve properties like solubility.
Tools like PDBsum or LIGPLOT can automatically generate 2D diagrams of these interactions, providing a clear and quantitative summary.[34][35][36][37]
-
Figure 2: Key interactions for a typical ATP-competitive kinase inhibitor.
Conclusion
Molecular docking is a powerful tool in the discovery of novel kinase inhibitors based on the benzofuro[3,2-d]pyrimidine scaffold.[1][13] However, its predictive power is entirely dependent on a meticulously executed and validated protocol. By following the steps outlined in this guide—from careful preparation of both the kinase and the ligand to the critical self-validation step of redocking—researchers can generate reliable, reproducible, and biologically relevant hypotheses to guide their drug discovery efforts.
References
- Woolfrey, J., & Weston, G. S. (2002). The use of computational methods in the discovery and design of kinase inhibitors. Current pharmaceutical design.
- Daina, A., & Zoete, V. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
- MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]
- B-Intera. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. [Link]
- Omics tutorials. (2024). A Comprehensive Guide to Virtual Screening with PyRx: Docking Multiple Ligands with a Macromolecule. [Link]
- Springer Nature Experiments. (n.d.). Computational Design of Multi-target Kinase Inhibitors. [Link]
- Kaggle. (n.d.).
- YouTube. (2025). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! [Link]
- YouTube. (2024). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. [Link]
- Olivieri, C., et al. (2022).
- YouTube. (2021). Virtual screening using PyRx. [Link]
- Bioinformatics Review. (2021). How to perform virtual screening using Pyrx? [Link]
- YouTube. (2025).
- Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. Molecular Docking for Computer-Aided Drug Design. [Link]
- ResearchGate. (2015).
- Laskowski, R. A., et al. (2018). PDBsum: Structural summaries of PDB entries. Protein Science. [Link]
- YouTube. (2022). Virtual Screening using PyRX. [Link]
- Creative Biolabs. (2024). What are Protein kinases inhibitors and how do they work? [Link]
- AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
- Kurian, D. M., & Modi, T. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Kumar, A., et al. (2022).
- YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
- ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. [Link]
- Frontiers. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
- YouTube. (2025).
- Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
- Veglia, G., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. [Link]
- Kirubakaran, P., et al. (2013).
- University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
- University of Illinois Urbana-Champaign. (n.d.). Session 4: Introduction to in silico docking. [Link]
- Laskowski, R. A. (2022). PDBsum1: A standalone program for generating PDBsum analyses. PubMed Central. [Link]
- YouTube. (2023). How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. [Link]
- Frontiers. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PubMed Central. [Link]
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]
- Kim, S., & Lee, K. (2012). Pre-docking filter for protein and ligand 3D structures. PubMed Central. [Link]
- Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
- Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock.
- Health Sciences Library System. (2009).
- Chemogenomix. (n.d.). PDBsum — Chemogenomix. [Link]
- Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
- Singh, P. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]
- Huang, D., & Caflisch, A. (2011). Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases. PubMed Central. [Link]
- ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? [Link]
- Clark, A. J., & Ghattas, W. (2016). Practical Considerations in Virtual Screening and Molecular Docking. PubMed Central. [Link]
Sources
- 1. The use of computational methods in the discovery and design of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Design of Multi-target Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches [mdpi.com]
- 5. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]
- 8. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kaggle.com [kaggle.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. A Comprehensive Guide to Virtual Screening with PyRx: Docking Multiple Ligands with a Macromolecule - Omics tutorials [omicstutorials.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. bioinformaticsreview.com [bioinformaticsreview.com]
- 30. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 35. youtube.com [youtube.com]
- 36. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 37. PDBsum — Chemogenomix [chemogenomix.com]
Application Notes and Protocols: Evaluation of 3H-Benzofuro[3,2-d]pyrimidin-4-one as a Potential Analgesic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzofuro[3,2-d]pyrimidine Scaffold
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The 3H-Benzofuro[3,2-d]pyrimidin-4-one scaffold represents a promising heterocyclic system for the development of new therapeutics. Derivatives of this core structure have been investigated for a range of biological activities, including anti-inflammatory, antifungal, and as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cellular stress responses.[1][2][3] The established anti-inflammatory properties of related benzofuran compounds suggest a potential mechanism for analgesia, as inflammation is a key driver of many pain states.[3][4]
These application notes provide a comprehensive framework for the systematic evaluation of 3H-Benzofuro[3,2-d]pyrimidin-4-one and its derivatives as potential analgesic agents. The protocols outlined herein are designed to guide researchers through the essential stages of preclinical drug discovery, from initial synthesis to in vivo efficacy and preliminary safety assessments.
Part 1: Synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one Derivatives
The synthesis of the 3H-Benzofuro[3,2-d]pyrimidin-4-one core can be achieved through various established synthetic routes. A common approach involves the condensation of 3-amino-2-benzofurancarboxamide with appropriate reagents.[2][5] Further diversification of the core structure can be accomplished through reactions such as the aza-Wittig reaction to introduce a variety of substituents at the 2 and 3 positions, allowing for the exploration of structure-activity relationships (SAR).[6][7]
General Synthetic Protocol:
A versatile method for synthesizing a library of 3-alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives involves a multi-step process starting from a suitable benzofuran precursor.[6]
-
Preparation of the Iminophosphorane: The initial step involves the synthesis of an iminophosphorane from the corresponding 3-amino-2-benzofurancarboxamide.
-
Aza-Wittig Reaction: The iminophosphorane is then reacted with an isocyanate (e.g., n-butyl isocyanate) to form a carbodiimide intermediate.
-
Cyclization and Substitution: The carbodiimide intermediate can then be reacted with various nucleophiles (e.g., amines, alcohols, phenols) in the presence of a base (e.g., sodium ethoxide or K2CO3) to yield the desired 3-alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-ones.[6]
The successful synthesis of the target compounds should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.[6][8]
Part 2: In Vitro Evaluation of Analgesic Potential
Initial in vitro screening is crucial for identifying the potential mechanisms of action and prioritizing compounds for further in vivo testing.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Given the known anti-inflammatory properties of related benzofuran derivatives, assessing the inhibitory activity of 3H-Benzofuro[3,2-d]pyrimidin-4-one against COX-1 and COX-2 is a logical starting point.[4][9]
Protocol: COX Inhibition Assay
-
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit.
-
Procedure: a. Prepare a series of dilutions of the test compound and a reference NSAID (e.g., celecoxib, ibuprofen).[10] b. In a 96-well plate, add the enzyme, the test compound/reference drug, and allow to incubate. c. Initiate the reaction by adding arachidonic acid. d. Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection kit.[4] e. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Transient Receptor Potential (TRP) Channel Modulation
TRP channels, such as TRPV1, are key players in nociception and are expressed in primary sensory neurons.[11] Modulation of these channels can lead to analgesia.
Protocol: TRP Channel Activity Assay (Calcium Influx)
-
Objective: To assess the ability of the test compound to modulate TRP channel activity.
-
Materials: Cell line expressing the target TRP channel (e.g., HEK293-TRPV1), calcium-sensitive fluorescent dye (e.g., Fura-2 AM), channel agonist (e.g., capsaicin for TRPV1).[11]
-
Procedure: a. Culture the cells in a 96-well plate. b. Load the cells with the calcium-sensitive dye. c. Add the test compound at various concentrations and incubate. d. Stimulate the cells with the specific agonist. e. Measure the change in intracellular calcium concentration using a fluorescence plate reader. f. Analyze the data to determine if the compound acts as an antagonist or modulator of the channel.
Part 3: In Vivo Assessment of Analgesic Efficacy
In vivo models are indispensable for confirming the analgesic activity of a compound and understanding its effects in a whole organism.[12][13]
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This is a widely used screening test for peripheral analgesic activity.[14]
Protocol: Writhing Test
-
Objective: To evaluate the peripheral analgesic effect of the test compound.
-
Procedure: a. Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally or orally.[10] b. After a set period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally. c. Immediately place the animal in an observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.[14] d. A significant reduction in the number of writhes compared to the control group indicates analgesic activity.
Hot Plate Test (Central Nociceptive Model)
This test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.[14][16]
Protocol: Hot Plate Test
-
Objective: To evaluate the central analgesic effect of the test compound.
-
Animals: Mice or rats.
-
Procedure: a. Administer the test compound or vehicle. b. At various time points post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[14] c. Record the latency to a nociceptive response (e.g., paw licking, jumping). d. A significant increase in the reaction latency compared to the baseline and control group indicates central analgesia.
Formalin Test (Inflammatory and Nociceptive Pain Model)
The formalin test is a robust model that allows for the differentiation between nociceptive and inflammatory pain mechanisms.[12][15]
Protocol: Formalin Test
-
Objective: To assess the compound's efficacy against both acute and persistent inflammatory pain.
-
Animals: Rats or mice.
-
Procedure: a. Administer the test compound or vehicle. b. After the appropriate absorption time, inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of the hind paw. c. Observe the animal and record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).[12] d. A reduction in the licking/biting time in either phase provides insight into the compound's mechanism of action.
Part 4: Preliminary Pharmacokinetic and Toxicological Evaluation
Early assessment of a compound's pharmacokinetic (PK) and toxicological profile is crucial for its development.[17][18]
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.[17][19]
Parameters to Evaluate:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by one-half.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
These parameters can be determined by analyzing blood samples taken at various time points after drug administration.
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and observe any overt signs of toxicity.
Protocol: Acute Toxicity Study (Up-and-Down Procedure)
-
Animals: Typically rats or mice.
-
Procedure: a. Administer a single dose of the test compound to one animal. b. Observe the animal for signs of toxicity and mortality over a 14-day period. c. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. d. This sequential dosing allows for the estimation of the LD50 with a smaller number of animals.
Data Presentation and Visualization
Tables for Data Summary
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Test Compound | |||
| Celecoxib |
| Ibuprofen | | | |
Table 2: In Vivo Analgesic Activity
| Test | Dose (mg/kg) | % Inhibition/Increase in Latency |
|---|---|---|
| Writhing Test | ||
| Test Compound | ||
| Reference Drug | ||
| Hot Plate Test | ||
| Test Compound | ||
| Reference Drug | ||
| Formalin Test (Late Phase) | ||
| Test Compound |
| Reference Drug | | |
Diagrams
Caption: Workflow for evaluating analgesic potential.
Caption: Potential mechanism via COX-2 inhibition.
Conclusion
The 3H-Benzofuro[3,2-d]pyrimidin-4-one scaffold holds considerable promise for the development of novel analgesic agents. The systematic application of the protocols outlined in these notes will enable a thorough evaluation of its potential, from initial synthesis and in vitro mechanistic studies to in vivo efficacy and preliminary safety profiling. A multi-target approach, exploring both anti-inflammatory and direct nociceptive pathways, may uncover compounds with significant therapeutic potential for the management of pain.[20]
References
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Google Books.
- Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2025, February 3). MDPI.
- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024, June 6). Pharmacia.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2024, April 30). Semantic Scholar.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.).
- Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery. (2025, August 15). PubMed Central.
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (2023, October). PubMed.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (2025, August 6). ResearchGate.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018, January 26). Taylor & Francis Online.
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. (2025, August 7). ResearchGate.
- Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2025, February 3). PubMed.
- Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. (n.d.).
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. (2025, August 9). ResearchGate.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2025, August 6). ResearchGate.
- Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. (n.d.).
- [Synthesis and analgesic activity of 3-substituted derivatives of pyrido [3',2',:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones]. (n.d.). PubMed.
- Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. (n.d.). PubMed.
- Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. (2024, November 28). World Journal of Advanced Research and Reviews.
- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. (n.d.). MDPI.
- A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (n.d.). International Journal of Basic & Clinical Pharmacology.
- The Role of Pharmacokinetics in Pharmaceutical Toxicology. (n.d.). Open Access Journals.
- Pharmacokinetic and Pharmacodynamic Principles for Toxicology. (n.d.). PubMed.
- Pharmacokinetics and toxicodynamics: Exploring the balance between efficacy and toxicity. (2025, April 3). IP International Journal of Forensic Medicine and Toxicological Sciences.
- Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (n.d.). PubMed.
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijbcp.com [ijbcp.com]
- 4. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijisrt.com [ijisrt.com]
- 15. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 16. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Semantic Scholar [semanticscholar.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijfmts.com [ijfmts.com]
- 20. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzofuro[3,2-d]pyrimidines as VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis.[3][4] Consequently, inhibiting VEGFR-2 has become a key strategy in the development of novel anticancer therapies.[3][5] The benzofuro[3,2-d]pyrimidine scaffold has emerged as a promising pharmacophore for the design of potent and selective VEGFR-2 inhibitors. This document provides a detailed guide on the application of these compounds, from their synthesis to their evaluation in preclinical models.
The VEGFR-2 Signaling Pathway: A Therapeutic Target
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][7][8] By blocking the ATP-binding site of the VEGFR-2 kinase domain, benzofuro[3,2-d]pyrimidine inhibitors can effectively halt these downstream events, thereby inhibiting angiogenesis.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Troubleshooting & Optimization
Improving reaction yield in benzofuro[3,2-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of benzofuro[3,2-d]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Benzofuro[3,2-d]pyrimidines are core structures in many compounds with significant biological activities, including antitumor and antifungal properties.[1][2][3] However, their synthesis can present challenges, particularly concerning reaction yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic protocols effectively.
General Synthetic Workflow Overview
The construction of the benzofuro[3,2-d]pyrimidine core often involves a cyclocondensation reaction. A prevalent and effective method is the reaction of a 3-aminobenzofuran derivative, such as 3-amino-2-benzofurancarboxamide, with an aldehyde in the presence of an acid catalyst.[4][5] This is followed by subsequent functionalization steps to achieve the desired derivatives.
The following diagram illustrates a typical workflow for this synthesis.
Caption: High-level workflow for benzofuro[3,2-d]pyrimidine synthesis.
Troubleshooting Guide: Low Reaction Yield
Low product yield is one of the most common frustrations in organic synthesis. The following section is structured as a logical troubleshooting guide to help you systematically diagnose and resolve the issue.
Caption: Decision tree for troubleshooting low reaction yields.
Q1: My reaction yield is very low or I'm getting no product at all. What should I check first?
A1: Verify Your Starting Materials and Reagents.
The quality of your starting materials is the foundation of your synthesis.
-
Purity of 3-Aminobenzofuran Precursor: Ensure the 3-amino-2-benzofurancarboxamide (or related precursor) is pure. Impurities can inhibit the reaction or lead to unwanted side products. Recrystallize if necessary.
-
Purity of the Aldehyde: Aldehydes are prone to oxidation to carboxylic acids upon storage. Use a freshly opened bottle or purify the aldehyde by distillation before use. The presence of the corresponding carboxylic acid can neutralize the acid catalyst, halting the reaction.
-
Solvent Quality: Use anhydrous (dry) solvents. The initial step of the reaction often involves the formation of an imine, which is a condensation reaction that releases water. Excess water in the solvent can shift the equilibrium back towards the starting materials, reducing the yield. Ethanol is a commonly used solvent.[5]
Q2: I've confirmed my reagents are pure, but the yield is still poor. What's the next step?
A2: Scrutinize the Reaction Conditions, Especially Catalysis.
This synthesis is typically an acid-catalyzed process, resembling a Pictet-Spengler reaction where an iminium ion undergoes electrophilic attack.[6][7] The catalyst's role is therefore critical.
-
Catalyst Choice and Amount: Concentrated hydrochloric acid (HCl) is frequently used as the catalyst.[4][5] If you are using a different acid (e.g., p-toluenesulfonic acid), ensure it is strong enough to promote iminium ion formation. The amount is also crucial; while catalytic, too little will result in a slow or incomplete reaction. Conversely, an excessive amount of acid can sometimes promote side reactions or degradation. Start with the literature-recommended catalytic quantity (e.g., 0.05 mL for a 2 mmol scale reaction) and consider a modest optimization.[5]
-
Reaction Temperature: Many published procedures specify heating the reaction mixture, for instance, for 4 hours.[4][5] If you are running the reaction at room temperature, it may be too slow. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry side-products. A temperature of 70-80°C is a common starting point.[8]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, the reaction may need to be run longer. However, prolonged heating can also lead to byproduct formation.
Q3: My reaction seems to work (TLC shows product formation), but I lose most of it during work-up. How can I improve my product isolation?
A3: Optimize Your Work-up and Purification Protocol.
The work-up procedure is designed to separate the crude product from the solvent, catalyst, and any soluble impurities.
-
Precipitation: A common technique is to pour the cooled reaction mixture into crushed ice or cold water.[4] This causes the typically less polar organic product to precipitate out of the aqueous ethanol mixture. Ensure the final mixture is sufficiently cold to maximize precipitation.
-
Neutralization: If the reaction is strongly acidic, careful neutralization with a base like sodium bicarbonate (NaHCO₃) solution after pouring into water can sometimes improve the recovery of products that might be soluble in acid as their protonated salts.[9]
-
Recrystallization: This is the most common method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents reported for these compounds include ethanol, or mixtures like benzene and petroleum ether.[4][9] Experiment with different solvents to find the one that gives the best recovery and purity.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of the core reaction and how does it influence my experimental choices?
A4: The core of the synthesis is typically an acid-catalyzed cyclization that proceeds through a Pictet-Spengler-type mechanism. Understanding this helps explain why certain conditions are critical.
-
Imine/Iminium Ion Formation: The amine group of the 3-aminobenzofuran attacks the aldehyde, and after dehydration, forms an imine. In the presence of a strong acid catalyst (like HCl), the imine is protonated to form a highly reactive electrophilic iminium ion. This is why an anhydrous environment and a strong acid are crucial.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich benzofuran ring system then attacks the iminium ion, closing the pyrimidine ring.
-
Tautomerization/Aromatization: The resulting intermediate rearranges to form the stable, aromatic benzofuro[3,2-d]pyrimidine scaffold.
Caption: Simplified mechanism for benzofuro[3,2-d]pyrimidine formation.
Q5: How do substituents on the aromatic aldehyde affect the reaction?
A5: The electronic nature of the substituents on the aldehyde can significantly impact the reaction rate.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) make the aldehyde's carbonyl carbon more electrophilic, which can speed up the initial imine formation.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups make the aldehyde less reactive. Reactions with these aldehydes might require longer reaction times or slightly higher temperatures to achieve good conversion.[10]
Q6: I am observing multiple spots on my TLC plate besides the starting material and product. What are the likely side products?
A6: Several side reactions can occur:
-
Aldehyde Self-Condensation: Aldehydes can undergo self-condensation (an aldol reaction) under acidic or basic conditions, though this is less common under the strongly acidic conditions used here.
-
Incomplete Cyclization: You may isolate the intermediate imine if the cyclization step is slow or fails.
-
Degradation: The benzofuran ring system can be sensitive to very harsh acidic conditions and high temperatures over long periods, leading to decomposition and the formation of tar. If you observe significant charring or a dark, intractable mixture, consider reducing the temperature or reaction time.
Key Experimental Protocols
The following protocols are generalized from published procedures and should be adapted and optimized for your specific substrates.[4][5]
Protocol 1: Synthesis of 2-Aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one
| Reagent/Parameter | Recommended Value/Condition | Causality & Rationale |
| Starting Materials | 3-Amino-5-bromo-benzofuran-2-carboxamide (1 equiv), Aromatic aldehyde (1 equiv) | Equimolar stoichiometry is crucial to avoid excess starting material in the final product. |
| Solvent | Anhydrous Ethanol | A polar protic solvent that facilitates the dissolution of reactants and the reaction mechanism. |
| Catalyst | Concentrated Hydrochloric Acid (catalytic amount) | Essential for the formation of the reactive iminium ion intermediate that drives the cyclization. |
| Temperature | Reflux (approx. 78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation. |
| Reaction Time | 4 hours (Monitor by TLC) | Sufficient time for the reaction to go to completion. Monitoring prevents premature termination or unnecessary heating. |
| Work-up | Cool to room temperature, then pour into crushed ice. | The product has low solubility in the cold aqueous ethanol mixture, causing it to precipitate for easy isolation. |
| Purification | Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol). | Removes residual acid, salts, and soluble impurities. Recrystallization provides the final, pure compound. |
Step-by-Step Methodology:
-
To a round-bottom flask, add 3-amino-5-bromo-benzofuran-2-carboxamide (e.g., 0.002 mol) and anhydrous ethanol (10 mL).
-
Add the corresponding aromatic aldehyde (0.002 mol) to the mixture.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 mL) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction's progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice with gentle stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.
-
Dry the crude product and purify by recrystallization from an appropriate solvent.
References
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2018).
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. (2022).
- Lu, Y. Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26, 7911-7914. [Link]
- Wu, W. N., et al. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679-6681. [Link]
- Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023).
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (n.d.).
- Optimization of reaction conditions a . (n.d.).
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. [Link]
- First synthesis of 4-aminopyrido[2 0 ,3 0 :4,5]furo[3,2-d]pyrimidines. (n.d.).
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (2018). PMC. [Link]
- An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3, 2- d ]pyrimidin-4(3 H )-one derivatives. (2019).
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). PMC. [Link]
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). NIH. [Link] 15.[4]Benzofuro[3,2-d]pyrimidine-4(3H)-thione. (n.d.). PubChem. [Link]
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. [Link]
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega. [Link]
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024).
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restor
- Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. (2023). PubMed. [Link]
- Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Benzofuro[3,2-d]pyrimidine Derivatives
Welcome to the technical support center for the chromatographic purification of benzofuro[3,2-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format. The information provided is grounded in established scientific principles and field-proven experience to help you navigate the challenges of purifying these complex molecules.
Introduction to Benzofuro[3,2-d]pyrimidines
Benzofuro[3,2-d]pyrimidine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities, make them attractive targets in medicinal chemistry and drug discovery.[1][2][3] However, the unique structural features of these molecules, such as the presence of nitrogen atoms and a fused ring system, can present specific challenges during chromatographic purification.
This guide will address common issues encountered during the purification of benzofuro[3,2-d]pyrimidine derivatives using various chromatographic techniques, providing you with the expertise to optimize your separation methods and achieve high-purity compounds.
Section 1: General Troubleshooting for Column Chromatography
Flash column chromatography is a fundamental technique for the purification of synthetic compounds. However, the unique properties of benzofuro[3,2-d]pyrimidines can lead to common issues such as streaking, poor separation, and low recovery.
Frequently Asked Questions (FAQs)
Q1: My benzofuro[3,2-d]pyrimidine derivative is streaking severely on the silica gel TLC plate and column. What is the cause and how can I resolve this?
A1: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a frequent problem.[4] It is primarily caused by the interaction of the basic nitrogen atoms in the pyrimidine ring with the acidic silanol groups on the surface of the silica gel.[4] This strong interaction leads to poor peak shape and tailing.
Solution:
-
Add a Basic Modifier: To mitigate this issue, add a small amount of a basic modifier to your mobile phase.[4][5] Triethylamine (TEA) or ammonium hydroxide (NH₄OH) at a concentration of 0.1-2% can effectively neutralize the acidic sites on the silica, leading to improved peak shape.[4][6]
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a suitable alternative to silica gel for the purification of basic compounds.[4]
Q2: I'm observing poor separation between my target compound and a closely related impurity. How can I improve the resolution?
A2: Achieving good resolution between structurally similar compounds requires careful optimization of the mobile phase.
Solution:
-
Optimize Solvent System on TLC: Before scaling up to a column, thoroughly screen different solvent systems using Thin-Layer Chromatography (TLC).[4][5] The goal is to find a mobile phase that provides a significant difference in the retention factor (Rf) values between your product and the impurity.
-
Employ a Gradient Elution: Instead of using an isocratic (constant) mobile phase, a gradient elution can significantly enhance separation.[4][7] Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar compounds and then the more polar ones with better separation.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[4] As a general rule, the amount of crude sample should be about 1-5% of the mass of the stationary phase.[4]
Q3: My compound is not eluting from the silica gel column, even with a highly polar mobile phase. What should I do?
A3: If your benzofuro[3,2-d]pyrimidine derivative is highly polar, it may bind very strongly to the silica gel.
Solution:
-
Drastically Increase Mobile Phase Polarity: If you are using a solvent system like hexane/ethyl acetate, switch to a more polar combination such as dichloromethane/methanol or even add a small percentage of acetic acid to the mobile phase to help displace the compound.[4]
-
Consider Reversed-Phase Chromatography: For very polar compounds, normal-phase chromatography may not be suitable.[5][8] Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is often a better choice for such molecules.[5][8]
Workflow for Troubleshooting Column Chromatography
Below is a systematic workflow to diagnose and resolve common issues during the column chromatography of benzofuro[3,2-d]pyrimidine derivatives.
Sources
- 1. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Benzofuro[3,2-d]pyrimidines for Biological Screening
Introduction
Researchers focusing on benzofuro[3,2-d]pyrimidine derivatives often encounter significant challenges with aqueous solubility. This class of heterocyclic compounds, while promising for various therapeutic targets, frequently exhibits poor solubility that can confound biological screening results, leading to underestimated potency and unreliable structure-activity relationships (SAR).[1] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome these solubility-related obstacles.
This center is structured to provide practical, in-depth solutions, moving from frequently asked questions to detailed experimental protocols and advanced strategies. The goal is to empower you with the knowledge to ensure your benzofuro[3,2-d]pyrimidine compounds are adequately solubilized for accurate and reproducible biological evaluation.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns researchers face when working with poorly soluble benzofuro[3,2-d]pyrimidines.
Q1: My benzofuro[3,2-d]pyrimidine compound precipitated immediately after diluting my DMSO stock into the aqueous assay buffer. What happened and what should I do first?
A: This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility.[1] Your compound is stable in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO) but becomes supersaturated and precipitates when rapidly introduced to an aqueous environment where its solubility is significantly lower.
Immediate First Steps:
-
Verify Final DMSO Concentration: Ensure your final DMSO concentration is as low as possible, ideally below 0.5% and certainly not exceeding 1%.[2] High DMSO concentrations can be toxic to cells and interfere with assay components.
-
Review Compound Concentration: Check if the final concentration of your compound in the assay is above its suspected aqueous solubility limit. If you don't know the solubility, you may need to determine it experimentally.
-
Visual Inspection: Always visually inspect your DMSO stock solution before dilution. If you see any solid particles, it may not have been fully dissolved initially.
-
Lower the Concentration: The simplest first step is to repeat the experiment with a lower final concentration of your compound.
Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my high-throughput screening (HTS) assay?
A: Understanding this distinction is crucial for interpreting your results.
-
Kinetic Solubility is determined by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it begins to precipitate.[3][4] This method is fast, requires minimal compound, and is well-suited for early-stage drug discovery and HTS.[3][5] However, kinetic solubility values are often higher than thermodynamic solubility because the compound may remain in a supersaturated state for a period.[4][6]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution, measured after a prolonged incubation (e.g., 24-72 hours) of the solid compound in the buffer.[7][8] This "shake-flask" method is considered the gold standard but is low-throughput.[8]
For HTS and most initial biological assays , kinetic solubility is the more practical and relevant measurement as it mimics the conditions of the experiment.[3] It helps you define the upper concentration limit for your assays to avoid precipitation-related artifacts.
Q3: What is the best starting solvent for my benzofuro[3,2-d]pyrimidine compounds?
A: For preparing high-concentration stock solutions for biological assays, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard and the most recommended solvent.[2] It is a powerful aprotic solvent capable of dissolving a vast range of hydrophobic organic molecules.
Q4: How can I be sure that poor solubility isn't masking the true activity of my compounds?
A: This is a critical concern. If a compound precipitates in the assay, the actual concentration in solution is unknown and lower than intended, leading to an artificially high (less potent) IC50 value. To mitigate this:
-
Determine Kinetic Solubility: Measure the kinetic solubility of your key compounds in the specific assay buffer you are using. This will define the maximum reliable concentration you can test.
-
Use Solubility-Enhancing Formulations: If the required assay concentration exceeds the kinetic solubility, you must employ strategies to improve solubility, such as using co-solvents or cyclodextrins.
-
Orthogonal Assays: If possible, confirm activity in a different assay format that may be more tolerant of low solubility (e.g., a cell-based assay versus a biochemical assay).
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides a structured approach to solving solubility issues, from simple adjustments to more advanced formulation strategies.
Workflow for Diagnosing and Solving Compound Precipitation
This workflow will guide you through a logical sequence of steps to address compound precipitation in your biological assays.
Caption: Troubleshooting workflow for addressing compound precipitation.
Detailed Explanation of Mitigation Strategies
Phase 2: Simple Mitigation
-
Serial Dilution: Instead of a single large dilution step (e.g., 1:1000 from a 10 mM DMSO stock to 10 µM aqueous), perform an intermediate dilution. For example, first dilute the stock to 100 µM in assay buffer with a higher DMSO percentage, then perform the final dilutions from this intermediate stock. This gradual reduction in solvent strength can prevent rapid precipitation.[1]
Phase 3: Formulation & Buffer Modification
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of a hydrophobic compound.[9][10]
-
Common Co-solvents: Polyethylene Glycol (PEG) 300/400, ethanol, propylene glycol.
-
Considerations: Co-solvents can affect protein activity and cell health. Always run a vehicle control with the same co-solvent concentration to assess its impact. Start with low percentages (e.g., 1-5%) and optimize.
-
-
pH Adjustment: For benzofuro[3,2-d]pyrimidines with ionizable acidic or basic groups, adjusting the pH of the assay buffer can dramatically increase solubility.[1][11]
-
Basic Compounds: Lowering the pH below the pKa will lead to protonation and increased solubility.
-
Acidic Compounds: Increasing the pH above the pKa will lead to deprotonation and increased solubility.
-
Caution: Ensure the target protein or cell line is stable and active at the adjusted pH.
-
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can form non-covalent "inclusion complexes" with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and presenting a soluble exterior to the aqueous solvent.[14][15][16]
Caption: Cyclodextrin inclusion complex formation.
Part 3: Experimental Protocols
These protocols provide step-by-step instructions for key experiments to assess and improve the solubility of your compounds.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid method to estimate the kinetic solubility limit of your compounds in a specific buffer.
Materials:
-
10 mM stock solution of benzofuro[3,2-d]pyrimidine in 100% DMSO.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Clear 96-well microplates.
-
Microplate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer.
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a serial 2-fold dilution of the 10 mM DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Prepare Assay Plates: Add 198 µL of the assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer 2 µL of the compound dilutions from the DMSO plate into the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix well by pipetting.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the approximate kinetic solubility limit.
Protocol 2: Preparation of a Cyclodextrin Formulation
This protocol describes how to prepare a stock solution of your compound using HP-β-CD to enhance solubility.
Materials:
-
Benzofuro[3,2-d]pyrimidine compound (solid).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Desired aqueous buffer (e.g., PBS, pH 7.4).
-
Vortex mixer and bath sonicator.
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your aqueous buffer. For example, dissolve 200 mg of HP-β-CD in 1 mL of PBS for a 20% solution. Gentle warming (37-40°C) can aid dissolution.
-
Add Compound: Add the solid benzofuro[3,2-d]pyrimidine directly to the HP-β-CD solution to achieve the desired final concentration.
-
Facilitate Complexation: Vortex the mixture vigorously for at least 15-30 minutes.
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes to further promote the formation of the inclusion complex.[2]
-
Equilibration: Allow the solution to equilibrate by rotating it overnight at room temperature, protected from light.
-
Clarification: The following day, centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Final Stock: Carefully collect the supernatant. This is your solubilized stock solution. It is advisable to determine the actual concentration of the dissolved compound via HPLC-UV or LC-MS.
Part 4: Data Summary & Interpretation
Presenting solubility data clearly is essential for decision-making in a drug discovery project.
Table 1: Example Solubility Enhancement Data
This table summarizes the potential improvement in aqueous solubility for a hypothetical benzofuro[3,2-d]pyrimidine compound using various techniques.
| Formulation Method | Buffer System | Kinetic Solubility (µM) | Fold Increase (vs. Buffer) | Comments |
| Standard Buffer | PBS, pH 7.4 | < 1 | - | Compound precipitates at the lowest tested concentrations. |
| Co-solvent | PBS + 5% PEG-400 | 15 | ~15x | May be suitable for some assays, but check for solvent effects. |
| pH Adjustment | Citrate Buffer, pH 4.5 | 50 | ~50x | Applicable only if the compound has a basic pKa and the target is stable at low pH. |
| Cyclodextrin | PBS + 20% HP-β-CD | > 100 | > 100x | Often provides the most significant solubility enhancement with good biological compatibility. |
Interpreting the Data:
-
A low solubility in the standard buffer confirms the need for formulation development.
-
Co-solvents offer a straightforward improvement but require careful validation of vehicle controls.
-
pH adjustment is a powerful tool but is highly dependent on the compound's chemistry and the assay's constraints.
-
Cyclodextrins frequently offer the most robust and biologically compatible solution for significantly enhancing the solubility of hydrophobic compounds like benzofuro[3,2-d]pyrimidines.[12][16]
By systematically applying the troubleshooting workflows, protocols, and interpretation guides provided in this technical support center, researchers can effectively overcome the solubility challenges posed by benzofuro[3,2-d]pyrimidine derivatives, leading to more reliable biological data and accelerating the drug discovery process.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(5), 1-10.
- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
- Gould, S. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Outsourced Pharma. (n.d.). Formulation Strategies For Poorly Soluble Molecules.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Box, K. J., & Comer, J. E. A. (2008). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 1(1), 49-59.
- BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Selvita. (2025, April 7). MedChem Essentials: Solubility part 2 [Video]. YouTube.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Yang, F., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(3), 529-537.
- BenchChem. (2025). Overcoming poor solubility of Furo[3,2-b]pyridin-3-ol in assays.
- Millipore. (n.d.). MultiScreen Solubility Filter Plate. Sigma-Aldrich.
- Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. inventivapharma.com [inventivapharma.com]
- 6. ovid.com [ovid.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. longdom.org [longdom.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cyclization Conditions for 3-Amino-Benzofuran-2-Carboxamide
Welcome to the technical support center for the synthesis of 3-amino-benzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Benzofuran derivatives are integral to a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The successful and efficient synthesis of these compounds is a critical step in discovery and development pipelines.
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the cyclization process.
Troubleshooting Guide & FAQs
Here, we address common problems encountered during the synthesis of 3-amino-benzofuran-2-carboxamide and related benzofuran structures.
Issue 1: Low to No Product Yield in Cyclization Step
Q1: My cyclization reaction to form the benzofuran ring is resulting in very low yields or failing completely. I'm starting with an appropriately substituted phenol and a nitrile-containing precursor. What are the likely causes and how can I improve the yield?
A1: This is a frequent challenge that can often be attributed to several factors, including the choice of base, solvent, and reaction temperature, as well as potential catalyst deactivation.
-
Causality—The Role of the Base: The base plays a crucial role in deprotonating the phenolic hydroxyl group, initiating the nucleophilic attack that leads to cyclization. An inappropriate base can be ineffective or lead to unwanted side reactions. For instance, bases that introduce water into the reaction mixture, such as sodium bicarbonate (NaHCO₃) at high temperatures, can interfere with the catalytic cycle of transition metal catalysts often used in these syntheses.[4]
-
Troubleshooting Steps & Optimization:
-
Base Selection: Switch to an anhydrous base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective for this type of intramolecular cyclization.[4][5] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.[4] A study on the synthesis of 3-amino-2-aroyl benzofurans found that Cs₂CO₃ in DMF was highly effective for rapid, room-temperature synthesis.[5]
-
Solvent Screening: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants. Dimethylformamide (DMF) is a common choice.[4][5] Other polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) should be considered and screened for optimal results.[2][6]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to decomposition of starting materials or the final product, a phenomenon sometimes referred to as "tarring".[4] It is recommended to start at a moderate temperature (e.g., 80-100 °C) and adjust based on reaction monitoring via Thin-Layer Chromatography (TLC).[1]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.[1][4]
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing the desired 3-amino-benzofuran-2-carboxamide, but I'm also observing significant amounts of side products, making purification difficult. What are these side products likely to be and how can I suppress their formation?
A2: The formation of side products often arises from competing reaction pathways. Understanding the potential side reactions is key to optimizing for the desired product.
-
Plausible Side Reactions:
-
Intermolecular Reactions: If the concentration of starting materials is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
N-Arylation: In the presence of a suitable catalyst, the amino group of the product can undergo further reaction, such as N-arylation, if aryl halides are present.[5]
-
Decomposition: As mentioned previously, high temperatures can lead to the degradation of starting materials and products.
-
-
Strategies for Minimizing Side Products:
-
High Dilution Conditions: To favor intramolecular cyclization, the reaction can be run at a lower concentration. This can be achieved by using a larger volume of solvent or by the slow addition of one of the reactants over the course of the reaction.
-
Catalyst and Ligand Choice: In palladium-catalyzed syntheses, the choice of ligand is critical for selectivity.[4] Screening different ligands can help to favor the desired reaction pathway. For copper-catalyzed reactions, the choice of the copper source and any additives can also influence the product distribution.[1][2]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent degradation products.
-
Issue 3: Difficulty with Product Purification
Q3: I'm struggling to purify my 3-amino-benzofuran-2-carboxamide from the crude reaction mixture. What are the recommended purification techniques?
A3: Purification can be challenging due to the polarity of the molecule and the potential for similar polarity in byproducts. A systematic approach to purification is recommended.
-
Standard Purification Workflow:
-
Work-up: After the reaction is complete, a standard aqueous work-up is often the first step. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over an anhydrous salt like sodium sulfate.[1][7]
-
Column Chromatography: This is the most common method for purifying benzofuran derivatives.[1][8]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[6] Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Cyclization Optimization
This protocol provides a starting point for optimizing the cyclization to form the 3-amino-benzofuran-2-carboxamide core.
-
To a sealable reaction vessel, add the starting o-hydroxyphenyl derivative (1.0 equiv) and the appropriate nitrile precursor (1.1 equiv).
-
Add the selected anhydrous base (e.g., K₂CO₃, 2.0 equiv).
-
Add the chosen solvent (e.g., DMF, to a concentration of 0.1 M).
-
If a catalyst is required (e.g., for Sonogashira coupling followed by cyclization), add the catalyst (e.g., (PPh₃)PdCl₂, 0.02 mmol) and any co-catalyst (e.g., CuI, 0.04 mmol).[1]
-
Seal the vessel and flush with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with an aqueous work-up and subsequent purification by column chromatography.[1]
Data Presentation: Optimization of Reaction Conditions
The following table provides an example of how to systematically optimize reaction conditions.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ (2.0) | DMF | 110 | 12 | <5 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 8 | 65 |
| 3 | Cs₂CO₃ (2.0) | DMF | 80 | 6 | 85 |
| 4 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 50 |
| 5 | Cs₂CO₃ (2.0) | DMSO | 100 | 5 | 78 |
This table is a hypothetical representation for illustrative purposes.
Visualizing the Workflow
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 3-amino-benzofuran-2-carboxamide.
Caption: Troubleshooting workflow for benzofuran synthesis.
General Reaction Pathway
The following diagram illustrates a generalized reaction pathway for the synthesis of benzofuran derivatives.
Caption: Simplified pathway for benzofuran synthesis.
References
- Hiremath, K. B., Salimath, S. V., Pathak, M., & Shivashankar, M. (2021). Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives. ResearchGate.
- Shafi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules.
- Shafi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Kim, H., & Lee, P. H. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances.
- Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
- Oschmann, M., et al. (2020). Different synthetic strategies to access highly functionalized benzofurans. ResearchGate.
- Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate.
- Anonymous. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
- Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
- Anonymous. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
- Maiti, S., & Ghorai, P. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega.
- Zhang, W., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules.
- Zhang, Y.-P., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules.
- Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.
- Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Benzofuro[3,2-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center dedicated to advancing your research with benzofuro[3,2-d]pyrimidine kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of this promising class of compounds. Here, we move beyond simple protocols to explain the underlying principles and rationale behind experimental design, ensuring your efforts are both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: My benzofuro[3,2-d]pyrimidine inhibitor is potent against my target kinase but shows significant off-target activity. Where do I begin to improve its selectivity?
A1: This is a common and critical challenge in kinase inhibitor development. The ATP-binding site, the target for most kinase inhibitors, is highly conserved across the kinome, often leading to promiscuous binding.[1] A systematic approach is essential to diagnose and address poor selectivity:
-
Comprehensive Kinome Profiling: The first step is to quantitatively understand the off-target landscape of your inhibitor. A broad kinase panel screening (ideally >300 kinases) is the gold standard for identifying which kinases and kinase families are most affected.[2][3][4] This data will be the roadmap for your subsequent medicinal chemistry efforts.
-
Structural Biology Insights: If feasible, obtaining a co-crystal structure of your inhibitor bound to its primary target and a key off-target kinase is invaluable. This provides a precise, atom-level understanding of the binding interactions and will illuminate subtle differences that can be exploited to engineer selectivity.
-
Structure-Activity Relationship (SAR) Studies: A focused synthesis and testing of analogs is crucial to discern which molecular features are responsible for on-target potency versus off-target effects.[5][6] Pay close attention to solvent-exposed regions of your molecule, as modifications here are less likely to disrupt core binding interactions with your primary target but can introduce steric clashes that prevent binding to off-targets.
Q2: What are the key structural "hotspots" on the benzofuro[3,2-d]pyrimidine scaffold to modify for improved selectivity?
A2: Based on extensive research on fused pyrimidine scaffolds, several positions on the benzofuro[3,2-d]pyrimidine core are prime candidates for modification to enhance selectivity. The key is to introduce substitutions that exploit subtle differences in the ATP-binding pockets between your target and off-target kinases.
-
The 4-position: This position is critical as it often interacts with the hinge region of the kinase. Even minor modifications here can significantly impact the binding profile.
-
The 2-position: Substituents at this position often point towards the solvent-exposed region. This is an excellent location to introduce larger, bulkier groups that can create steric hindrance with off-target kinases without compromising on-target affinity.
-
The Benzofuran Ring (Positions 6, 7, 8): Modifications on the benzofuran portion of the scaffold can influence solubility, cell permeability, and interactions with the outer regions of the ATP-binding pocket. Halogenation, for instance, can enhance hydrophobic interactions and potency.[7]
Below is a diagram illustrating these key positions for modification.
Troubleshooting Guides
Problem 1: My inhibitor has off-target activity against a closely related kinase with a large "gatekeeper" residue.
Background: The "gatekeeper" residue is a key amino acid in the ATP-binding pocket that controls access to a deeper hydrophobic pocket.[8][9][10] Kinases with small gatekeeper residues (like threonine, alanine, or glycine) can accommodate a wider range of inhibitors, while those with larger gatekeeper residues (like methionine, leucine, or phenylalanine) are more restrictive.[8][11]
Troubleshooting Strategy: Exploiting the Gatekeeper Residue
The goal is to design an inhibitor that sterically clashes with the larger gatekeeper of the off-target kinase but is readily accommodated by the smaller gatekeeper of your primary target.
Workflow for Gatekeeper-Targeted Selectivity Enhancement:
Experimental Protocol: Focused Library Synthesis for Gatekeeper Targeting
-
Identify the Vector: Based on your structural data or homology model, determine which substituent on your benzofuro[3,2-d]pyrimidine core points towards the gatekeeper residue.
-
Synthesize Analogs: Create a small, focused library of analogs with increasing steric bulk at this position. For example, if you have a methyl group, synthesize analogs with ethyl, isopropyl, and cyclopropyl groups.
-
Assay for Potency and Selectivity: Screen these new compounds against your primary target and the identified off-target kinase.
Data Interpretation:
| Compound | R-Group | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/Target) |
| Parent | -CH₃ | 10 | 25 | 2.5 |
| Analog 1 | -CH₂CH₃ | 12 | 150 | 12.5 |
| Analog 2 | -CH(CH₃)₂ | 15 | >1000 | >66.7 |
| Analog 3 | -Cyclopropyl | 11 | 800 | 72.7 |
In this example, increasing the steric bulk at the R-group position leads to a dramatic improvement in selectivity, with a minimal loss of on-target potency.
Problem 2: My inhibitor is a "scaffold-hopper" with a privileged core structure, leading to broad kinome activity.
Background: Some chemical scaffolds, like the benzofuro[3,2-d]pyrimidine core, are considered "privileged structures" because they can bind to the hinge region of many kinases.[12] While this can be a good starting point for inhibitor design, it often results in a lack of selectivity.
Troubleshooting Strategy: Scaffold Hopping and Allosteric Targeting
-
Scaffold Hopping: This medicinal chemistry strategy involves replacing the core scaffold with a structurally novel, isosteric replacement.[12][13] The goal is to retain the key binding interactions with the primary target while altering the overall shape and electronic properties of the molecule to disfavor binding to off-targets.[14][15][16][17]
-
Allosteric Targeting: Instead of competing with ATP at the highly conserved active site, allosteric inhibitors bind to less conserved pockets on the kinase, often inducing a conformational change that inactivates the enzyme.[18][19][20][21][22] This is a powerful strategy for achieving high selectivity.[18][20][21]
Workflow for Overcoming Privileged Scaffold Promiscuity:
Experimental Protocol: Kinase Selectivity Profiling
A robust method for assessing the selectivity of your inhibitors is crucial. Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective method for this purpose.[23]
-
Prepare Kinase Solutions: Dilute a panel of kinases to a final concentration of 1-2 µM in a suitable buffer.
-
Prepare Compound Plate: Serially dilute your test compounds in a 384-well plate. Include a DMSO control.
-
Mix and Incubate: Add the kinase solutions to the compound plate and incubate for 15 minutes at room temperature.
-
Add Dye: Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature of the plate and monitor the fluorescence.
-
Data Analysis: The melting temperature (Tm) of the kinase will increase upon inhibitor binding. The magnitude of this thermal shift is proportional to the binding affinity.
Data Interpretation:
A highly selective inhibitor will show a significant thermal shift for the primary target and minimal to no shift for other kinases in the panel.
| Kinase | ΔTm with Compound X (°C) |
| Target Kinase A | +12.5 |
| Off-Target Kinase B | +1.2 |
| Off-Target Kinase C | +0.8 |
| Off-Target Kinase D | +2.5 |
This data clearly indicates that Compound X is highly selective for Target Kinase A.
References
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
- Open Lab Notebooks. (2019). Scaffold hopping for selectivity. [Link]
- Gewinner, C., Hart, J. R., & Vogt, P. K. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 12(2), 335–340. [Link]
- Lo, Y. C., Sen, S., & Gfeller, D. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 30(17), i475–i482. [Link]
- Robers, M. B., Burlison, J. A., & Schwartz, B. (2017). Allosteric regulation and inhibition of protein kinases. Current opinion in structural biology, 47, 1–9. [Link]
- Subramanian, G., & Sud, S. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS medicinal chemistry letters, 1(8), 385–389. [Link]
- ACS Nano. (2025). Selective Identification of Allosteric Inhibitors and Co-Drug Combinations Targeting Kinases by Using a Nanopore Tweezer Approach. [Link]
- ResearchGate. (2025).
- Li, D., Yang, Z., & Chen, H. (2021). Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors. Mini reviews in medicinal chemistry, 21(8), 991–1003. [Link]
- ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. [Link]
- Journal of Chemical Information and Modeling. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]
- ResearchGate. (n.d.). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. [Link]
- Journal of Medicinal Chemistry. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. [Link]
- Cowan-Jacob, S. W., Jahnke, W., & Knapp, S. (2014). Novel approaches for targeting kinases: allosteric inhibition, allosteric activation and pseudokinases. Future medicinal chemistry, 6(5), 541–561. [Link]
- National Institutes of Health. (n.d.).
- Zhang, J., An, L., & Wang, S. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of medicinal chemistry, 63(19), 10726–10741. [Link]
- Preprints.org. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Bioorganic & medicinal chemistry, 13(10), 3375–3381. [Link]
- bioRxiv. (n.d.).
- Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
- Wang, T., & Li, D. (2018). Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase. Journal of medicinal chemistry, 61(15), 6842–6852. [Link]
- ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]
- Emrick, M. A., Lee, T., & Starkey, M. A. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences of the United States of America, 103(51), 19315–19320. [Link]
- ACS Medicinal Chemistry Letters. (n.d.). Computational Modeling of Kinase Inhibitor Selectivity. [Link]
- IndiaBioscience. (2016).
- Technology Networks. (2023). “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. [Link]
- Anastassiadis, T., Deacon, S. W., & Devarajan, K. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
- Al-Ostoot, F. H., & Al-Mulla, H. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Al-Ostoot, F. H., & Al-Mulla, H. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- National Institutes of Health. (2025).
- ResearchGate. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
- Hamby, J. M., & Connolly, C. J. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(15), 2296–2303. [Link]
- ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... [Link]
- Gomez, S. M., & Gomez, J. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PloS one, 9(1), e84922. [Link]
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
- SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
- Taylor & Francis Online. (2022).
- National Institutes of Health. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
- The University of Dundee. (2020).
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 11. pnas.org [pnas.org]
- 12. Scaffold hopping for selectivity – openlabnotebooks.org [openlabnotebooks.org]
- 13. academic.oup.com [academic.oup.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel approaches for targeting kinases: allosteric inhibition, allosteric activation and pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Benzofuro[3,2-d]pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the mass spectrometric analysis of benzofuro[3,2-d]pyrimidines. This document is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. The inherent stability of the fused ring system, combined with the reactivity of its substituents, often leads to complex fragmentation patterns that can be challenging to interpret.
This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate these challenges, ensuring the acquisition of high-quality, interpretable mass spectra for confident structural elucidation and quantification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: Why is the molecular ion ([M+H]⁺) peak weak or entirely missing from my spectrum?
A: This is a very common issue, often stemming from the high stability of the fragment ions relative to the molecular ion or excessive in-source fragmentation.[1][2] Benzofuro[3,2-d]pyrimidines, while having a stable core, can possess labile substituents that readily cleave upon ionization. Furthermore, if the ion source conditions (cone voltage, source temperature) are too harsh, the molecular ion fragments before it can ever be detected.[3][4] This is a phenomenon known as in-source collision-induced dissociation (CID).[5][6]
Q2: I'm observing unexpected peaks at m/z values like [M+23]⁺, [M+39]⁺, or [M+41]⁺. What are these?
A: These are common adducts formed during the electrospray ionization (ESI) process.[7] The most frequently observed are sodium ([M+Na]⁺, +22.99 Da) and potassium ([M+K]⁺, +39.10 Da) adducts, which can originate from glassware, solvents, or buffer salts.[8] An [M+41]⁺ peak often corresponds to an acetonitrile adduct, [M+CH₃CN+H]⁺, if acetonitrile is used in the mobile phase. While adduct formation can be useful for compounds that do not readily protonate, multiple adducts can complicate spectra and reduce the sensitivity of your primary ion.[7]
Q3: My fragmentation pattern seems inconsistent between different runs of the same sample. What could be the cause?
A: Inconsistent fragmentation typically points to unstable ion source conditions or sample carryover. Fluctuations in source temperature or voltage can alter the degree of in-source fragmentation, changing the relative intensities of fragment ions from one run to the next.[9] Alternatively, if your blank runs show significant signal, you may have sample carryover, which requires improving the cleaning of the autosampler and needle.[10]
Q4: My signal intensity is very low, even for a reasonably concentrated sample. What should I check first?
A: Low signal intensity is often caused by ion suppression due to matrix effects or poor ionization efficiency.[11][12] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of your analyte.[13][14] First, ensure your mass spectrometer is properly tuned and calibrated.[11] Then, investigate potential matrix effects by performing a post-column infusion experiment. If suppression is confirmed, improving sample preparation or chromatographic separation is necessary.[15][16]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving more complex issues.
Problem 1: Weak or Absent Molecular Ion ([M+H]⁺)
The molecular ion is the cornerstone of structural elucidation, providing the molecular weight of the compound. Its absence requires immediate attention.
-
Causality: High energy imparted to the ion during or immediately after ionization causes it to fragment before detection. This energy can come from high source temperatures or, more commonly, high electric potential differences in the source-to-analyzer transition region (e.g., cone voltage, fragmentor voltage, declustering potential).[4]
-
Troubleshooting Workflow:
-
Confirm Calibration: Ensure the instrument is properly calibrated and functioning correctly by analyzing a known standard.[11]
-
Systematically Reduce In-Source Energy: The primary cause is often excessive in-source fragmentation.[6] Follow the protocol for Optimizing Cone Voltage (Section 4) to find the minimum energy required for ion transmission without causing fragmentation.
-
Lower Source Temperature: High temperatures can contribute to thermal degradation or fragmentation. Reduce the source/desolvation temperature in increments of 20-25°C and monitor the molecular ion intensity.[4]
-
Consider a "Softer" Ionization Technique: If available, switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is often gentler and can sometimes yield a more prominent molecular ion for certain compounds.[17]
-
Problem 2: Complex or Unpredictable Adduct Formation
While common, excessive or variable adduct formation can hinder quantitative analysis and complicate spectral interpretation.
-
Causality: Adducts form when ions (like Na⁺, K⁺) present in the mobile phase or from system contamination compete with protons (H⁺) to ionize the analyte.[7][8] The prevalence of certain adducts is highly dependent on mobile phase composition, pH, and the cleanliness of the LC-MS system.[18]
-
Troubleshooting Workflow:
-
Identify the Source of Contamination:
-
Glassware: Use high-quality polypropylene vials and volumetric flasks instead of glass.
-
Reagents: Use only LC-MS grade solvents, additives, and water.[10]
-
System: Flush the entire LC system thoroughly to remove residual salts.
-
-
Promote Protonation: To favor the formation of [M+H]⁺, add a small amount (e.g., 0.1%) of an acid like formic acid to the mobile phase. This increases the concentration of available protons.
-
Control Adduct Formation: In some cases, intentionally forming a single, stable adduct can improve sensitivity and reproducibility. This can be achieved by adding a low concentration of a salt (e.g., sodium acetate) to the mobile phase, but this should be done with caution and optimized carefully.[7][19]
-
| Common Adduct | Formula | Mass Shift (Da) | Common Sources |
| Sodium | [M+Na]⁺ | +22.99 | Glassware, mobile phase additives, buffer salts |
| Potassium | [M+K]⁺ | +39.10 | Glassware, mobile phase additives, buffer salts |
| Ammonium | [M+NH₄]⁺ | +18.03 | Ammonium-based buffers (e.g., ammonium acetate) |
| Acetonitrile | [M+ACN+H]⁺ | +42.03 | Acetonitrile in mobile phase |
Problem 3: Excessive or Uninterpretable Fragmentation
Even with a visible molecular ion, the fragmentation pattern may be too complex, making it difficult to propose a structure.
-
Causality: This occurs when fragmentation happens in both the ion source (in-source CID) and the collision cell (beam-type CID), superimposing two different fragmentation patterns.[5] In-source CID is non-selective and fragments all ions present, while beam-type CID is selective for a precursor ion isolated by the first quadrupole.[20] A complex pattern arises when in-source fragments are then selected as precursors for further fragmentation in the collision cell.
-
Troubleshooting Workflow:
-
Minimize In-Source Fragmentation: First and foremost, apply the principles from Problem 1 to ensure the energy in the ion source is low enough that only the intact [M+H]⁺ ion is entering the mass analyzer. This is critical for generating clean, interpretable MS/MS spectra.[1]
-
Optimize Collision Energy (CE): Perform a collision energy ramp experiment. By systematically increasing the CE, you can control the degree of fragmentation in the collision cell. Start with a low CE to observe the primary, most stable fragment ions, and gradually increase it to induce more extensive fragmentation and reveal the full pathway.
-
Compare with Literature: Search for fragmentation patterns of related pyrimidine or benzofuran structures. Many heterocyclic systems follow predictable fragmentation rules.[21][22][23]
-
Section 3: Key Fragmentation Pathways of Benzofuro[3,2-d]pyrimidines
Understanding the fundamental chemistry of the benzofuro[3,2-d]pyrimidine core is essential for interpreting its mass spectra. The fragmentation is dictated by the stability of the fused aromatic system and the nature of its substituents.
The core structure is generally stable. Fragmentation is typically initiated at the substituent groups or involves characteristic losses from the pyrimidine ring.
-
Ring Cleavage: The pyrimidine ring can undergo a retro-Diels-Alder (RDA) reaction or lose small neutral molecules like HCN or N₂.
-
Substituent Loss: Groups attached to the benzofuran or pyrimidine rings are often lost first. For example, an alkoxy group may be eliminated as an alkene, and amide linkages are prone to cleavage.[21][22]
Below is a generalized fragmentation pathway for a substituted benzofuro[3,2-d]pyrimidine.
Caption: Generalized fragmentation scheme for benzofuro[3,2-d]pyrimidines.
Section 4: Experimental Protocols
Protocol 1: Optimizing Cone Voltage for Minimal In-Source Fragmentation
This protocol is designed to identify the optimal cone (or fragmentor/declustering) voltage that maximizes the molecular ion signal while minimizing premature fragmentation.
-
Initial Setup: Prepare a solution of your analyte at a typical working concentration (e.g., 1 µg/mL) in the initial mobile phase.
-
Direct Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to ensure a stable signal.
-
Set High Initial Voltage: Set the cone voltage to a high value where you expect significant fragmentation (e.g., 80-100 V). Acquire a full scan mass spectrum. You should observe a weak molecular ion and numerous fragment ions.
-
Systematic Voltage Reduction: Decrease the cone voltage in increments of 10 V and acquire a new spectrum at each step.
-
Monitor Ion Ratios: Observe the ratio of the molecular ion's intensity to the intensity of the most abundant fragment ion. As you decrease the voltage, you should see the molecular ion intensity increase and the fragment ion intensities decrease.
-
Identify Optimal Point: The optimal cone voltage is the point just before the molecular ion intensity begins to decrease significantly due to poor ion transmission. This setting provides the "softest" ionization conditions for your compound, preserving the molecular ion.[1]
-
Final Verification: Once optimized, run a sample using your LC method to confirm that the settings translate well from infusion to chromatographic conditions.
Protocol 2: Diagnosing Matrix Effects via Post-Column Infusion
This protocol helps determine if co-eluting matrix components are suppressing or enhancing your analyte's signal.
-
Analyte Infusion: Infuse a standard solution of your benzofuro[3,2-d]pyrimidine post-column at a constant rate using a syringe pump and a T-junction. This will create a constant, stable baseline signal for your analyte.
-
Matrix Injection: While the analyte is infusing, inject a blank matrix sample (e.g., an extract of a plasma or tissue sample without the analyte) onto the LC column.
-
Monitor Signal: Monitor the signal of your infused analyte using Selected Ion Monitoring (SIM) or MRM.
-
Analyze the Chromatogram:
-
Ion Suppression: If you observe a dip in the analyte's baseline signal at certain retention times, it indicates that components from the matrix are eluting at that point and suppressing the ionization of your analyte.[14]
-
Ion Enhancement: If you observe a peak or an increase in the baseline signal, it indicates ion enhancement.[12]
-
No Effect: A stable, flat baseline indicates the absence of significant matrix effects.
-
-
Action: If significant matrix effects are observed, you must either improve the chromatographic separation to move the analyte away from the interfering region or implement a more rigorous sample clean-up procedure.[15]
References
- Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
- Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. INIS-IAEA.
- Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Separation Science. Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Journal of Chemical and Pharmaceutical Research. (2010).
- Souza, I. D., et al. (2003).
- Erngren, I., et al. (2019).
- Mad Barn Research. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives. Research Bank.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Souza, I. D., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- BenchChem. (2025).
- Jackson, G. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
- Wang, S., et al. (2015). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- NorthEast BioLab.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ResearchGate. (2025).
- Hsu, H.-Y., et al. (2015). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PMC - NIH.
- Gelin, A., et al. (2018).
- JEOL USA Inc.
- ResearchGate. (2025). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents.
- ResearchGate. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Tang, X., et al. (2022).
- Rice, J. M., et al. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
- ResearchGate. (2022).
- ResearchGate. Comparison of in-source CID-MS and triple quadrupole MS/MS spectra of....
- Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research.
- ResearchGate.
- ResearchGate. (2019).
- BenchChem. (2025).
- LibreTexts. (2022).
- Naidu, K. (2023).
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- ResearchGate. (2017). (PDF)
- Michigan State University Department of Chemistry. Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. In-source fragmentation [jeolusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science [sepscience.com]
- 9. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. uni-saarland.de [uni-saarland.de]
- 18. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. madbarn.com [madbarn.com]
- 20. researchgate.net [researchgate.net]
- 21. sphinxsai.com [sphinxsai.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. article.sapub.org [article.sapub.org]
Technical Support Center: Strategies for Minimizing Cytotoxicity of Novel Benzofuro[3,2-d]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of benzofuro[3,2-d]pyrimidine compounds. This guide is designed to provide you with in-depth, actionable strategies and troubleshooting advice to minimize the cytotoxicity of your novel compounds, thereby enhancing their therapeutic potential. Our approach is rooted in extensive field experience and a deep understanding of the underlying scientific principles.
Introduction: The Double-Edged Sword of Heterocyclic Compounds
Benzofuro[3,2-d]pyrimidines represent a class of heterocyclic compounds with significant therapeutic promise, often explored as kinase inhibitors in oncology and other disease areas.[1][2] However, like many heterocyclic molecules, their development can be hampered by off-target cytotoxicity, which can lead to a narrow therapeutic window and potential for adverse effects.[3][4] Understanding and mitigating this cytotoxicity is a critical step in the drug discovery process.[5][6] This guide will address common challenges and provide solutions in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lead benzofuro[3,2-d]pyrimidine compound shows potent activity against my target, but it also exhibits high cytotoxicity in normal cell lines. What are my immediate next steps?
This is a common and critical juncture in lead optimization. High cytotoxicity against non-cancerous cells can be a major roadblock. Here’s a systematic approach to dissecting and addressing this issue.
Initial Troubleshooting Steps:
-
Confirm the Observation: The first step is to ensure the results are not an artifact of the experimental setup.[7]
-
Reproducibility: Repeat the cytotoxicity assay with freshly prepared compound solutions and cells from a new passage to rule out issues with compound degradation or cell health variability.[7]
-
Assay Interference: Some compounds can interfere with the readout of common cytotoxicity assays (e.g., MTT, MTS). Consider using an orthogonal assay that measures a different cellular parameter, such as membrane integrity (LDH release assay) or apoptosis (caspase activity assay).[5][8]
-
-
Determine the Nature of Cytotoxicity: Is the observed effect cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)? Time-course experiments and assays that distinguish between these effects are crucial.[9][10]
-
Assess On-Target vs. Off-Target Toxicity: It's essential to determine if the cytotoxicity is a result of inhibiting the intended target (on-target toxicity) or interacting with other cellular components (off-target toxicity).[11][12]
Experimental Workflow for Differentiating On-Target and Off-Target Cytotoxicity:
Caption: Workflow to distinguish on-target vs. off-target toxicity.
In-depth Explanation:
Recent studies have highlighted that many cancer drugs in clinical trials exert their effects through off-target mechanisms.[13] Using CRISPR/Cas9 to eliminate the intended target protein can definitively show whether the compound's cytotoxicity is dependent on that target. If cells lacking the target are resistant to the compound, the toxicity is on-target. If they remain sensitive, the toxicity is off-target.[14]
Q2: My in vitro cytotoxicity assay results are highly variable between experiments. What are the likely causes and how can I improve reproducibility?
Inconsistent results can derail a project. The root cause often lies in subtle variations in experimental conditions.[7][15]
Troubleshooting Guide for Assay Variability:
| Potential Cause | Troubleshooting Steps | Rationale |
| Cell Health & Passage Number | Use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase and not over-confluent.[7] | High passage numbers can lead to genetic drift and altered cellular responses. Over-confluency can induce spontaneous cell death.[7][15] |
| Compound Solubility & Stability | Visually inspect for compound precipitation in the media. Determine the compound's solubility limit. Prepare fresh stock solutions regularly. | Precipitated compound leads to inaccurate dosing and can interfere with plate reader optics. |
| Solvent Concentration | Keep the final concentration of solvents like DMSO below 0.5% to avoid solvent-induced toxicity.[7] | Solvents can have their own cytotoxic effects, confounding the results of the test compound. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile PBS or media.[7][15] | Outer wells are prone to evaporation and temperature changes, leading to inconsistent cell growth and compound concentration.[15] |
| Pipetting Errors | Use calibrated pipettes and ensure gentle, consistent mixing when adding cells and reagents. Avoid introducing bubbles.[16] | Inaccurate liquid handling is a major source of variability. Forceful pipetting can damage cells.[7][16] |
Q3: I've identified off-target toxicity as the primary issue. What structural modifications to my benzofuro[3,2-d]pyrimidine scaffold can I explore to minimize this?
Structure-Activity Relationship (SAR) studies are key to refining your compound. The goal is to retain on-target potency while reducing off-target effects.[17][18]
Strategies for Structural Modification:
-
Introduce Steric Hindrance: Adding bulky chemical groups can prevent the compound from fitting into the binding pockets of off-target proteins.
-
Alter Lipophilicity: High lipophilicity can lead to non-specific binding and membrane disruption. Modifying substituents to decrease the overall lipophilicity can improve selectivity.
-
Modify Hydrogen Bonding Patterns: Changing the position or nature of hydrogen bond donors and acceptors can disrupt interactions with off-target proteins while maintaining affinity for the intended target.
-
Incorporate Fluorine Atoms: Strategic placement of fluorine can alter the electronic properties and metabolic stability of the compound, potentially reducing the formation of toxic metabolites and improving the safety index.[4]
-
Explore Macrocyclization: This strategy can constrain the conformation of the molecule, increasing its specificity for the intended target and reducing off-target binding.[19]
Illustrative SAR Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienmag.com [scienmag.com]
Technical Support Center: A Guide to the Scalable Synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one
Welcome to the technical support center for the synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate a smooth and scalable synthesis process. We will delve into the critical parameters of the synthesis, potential challenges, and their resolutions, ensuring a robust and reproducible methodology.
I. Overview of the Synthetic Pathway
The most common and direct route to 3H-Benzofuro[3,2-d]pyrimidin-4-one involves the cyclocondensation of 3-aminobenzofuran-2-carboxamide with a one-carbon synthon, such as formamide or triethyl orthoformate. This method is generally efficient for laboratory-scale synthesis. However, challenges can arise during scale-up, impacting yield, purity, and process safety.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of 3H-Benzofuro[3,2-d]pyrimidin-4-one in a question-and-answer format.
A. Low or No Product Yield
Question: My reaction is showing low conversion to the desired 3H-Benzofuro[3,2-d]pyrimidin-4-one, even with extended reaction times. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.[1][2][3]
-
Purity of Starting Materials: Impurities in the 3-aminobenzofuran-2-carboxamide or the carbon source can significantly hinder the reaction. Ensure the starting materials are of high purity and are thoroughly dried, as residual moisture can interfere with the reaction, especially when using reagents like triethyl orthoformate.[4]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While refluxing is a common practice, some reactions may require higher temperatures to overcome the activation energy. Conversely, excessively high temperatures can lead to the degradation of starting materials or the product.[1][2] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to establish the optimal reaction time. Incomplete reactions are a common cause of low yields.[1]
-
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[5] Ensure that the stirring rate and the design of the impeller are adequate for the reactor volume to maintain a homogeneous mixture.[5]
B. Impurity Formation
Question: My final product is contaminated with significant impurities that are difficult to remove by standard purification methods. What are these impurities and how can I prevent their formation?
Answer: The formation of side-products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
-
Unreacted Starting Materials: The presence of unreacted 3-aminobenzofuran-2-carboxamide is a common impurity. This can be addressed by optimizing the stoichiometry of the reactants. A slight excess of the carbon source (e.g., formamide or triethyl orthoformate) can help drive the reaction to completion.
-
Side Reactions: The inherent reactivity of the starting materials and intermediates can lead to various side reactions. For instance, self-condensation of intermediates can occur. Modifying the reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[4]
-
Scale-Up Related Impurities: During scale-up, issues with heat and mass transfer can become more pronounced, potentially leading to the formation of different impurity profiles compared to the lab scale.[5] Controlled addition of reagents and careful monitoring of the internal reaction temperature are crucial.[5]
C. Product Isolation and Purification Issues
Question: I am having difficulty isolating the 3H-Benzofuro[3,2-d]pyrimidin-4-one from the reaction mixture. What are the best practices for isolation and purification?
Answer: Isolating the desired product in a pure form can be challenging, especially if impurities with similar physicochemical properties are present.[4]
-
Crystallization: Recrystallization is often the most effective method for purifying the final product. The choice of solvent is critical. Experiment with a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography may be necessary. A careful selection of the stationary and mobile phases is required to achieve good separation.[4]
-
Work-up Procedure: A thorough work-up procedure is essential to remove any residual reagents or catalysts before purification. This may involve aqueous washes and extractions.
D. Scale-Up Challenges
Question: The synthesis works well on a gram scale, but I am facing a significant drop in yield and an increase in impurities upon scaling up to the kilogram scale. What are the key considerations for a successful scale-up?
Answer: A drop in yield and purity during scale-up is a frequent challenge and often points to issues with mass and heat transfer, as well as changes in reaction kinetics.[5][6]
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to poor mass and heat transfer.[5] This can result in localized temperature gradients and concentration differences, which can favor side reactions. Ensure your reactor is equipped with an appropriate stirring mechanism and an efficient cooling system to manage the reaction exotherm.[5][7]
-
Exotherm Control: The cyclocondensation reaction can be exothermic. What is easily managed in a small flask can become a safety hazard and a source of impurity formation on a larger scale.[5] A controlled addition of one of the reagents and continuous monitoring of the internal temperature are critical for a safe and successful scale-up.[5]
-
Raw Material Quality: The quality of your starting materials has a more significant impact at a larger scale. Impurities that are negligible in small-scale reactions can act as catalysts for side reactions or inhibitors when present in larger quantities.[5] It is crucial to qualify your raw material suppliers and perform thorough quality control checks.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one?
A1: The choice of solvent can significantly impact the reaction rate and yield. For the reaction of 3-aminobenzofuran-2-carboxamide with formamide, formamide itself can act as both a reactant and a solvent. When using triethyl orthoformate, high-boiling point solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to achieve the necessary reaction temperatures.
Q2: Is a catalyst required for this synthesis?
A2: The cyclocondensation can often proceed without a catalyst, especially when using a large excess of formamide at high temperatures. However, in some cases, an acid catalyst such as p-toluenesulfonic acid (p-TSA) can be used to facilitate the reaction, particularly when using triethyl orthoformate. The use of a catalyst can sometimes allow for lower reaction temperatures and shorter reaction times.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be conducted in a well-ventilated fume hood. When scaling up, a thorough safety review should be conducted to assess the risks associated with the reaction exotherm and the handling of larger quantities of chemicals.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
IV. Experimental Protocol: Laboratory Scale Synthesis
This protocol provides a general procedure for the synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one.
Materials:
-
3-aminobenzofuran-2-carboxamide
-
Formamide
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3-aminobenzofuran-2-carboxamide and an excess of formamide.
-
Heat the reaction mixture to reflux and maintain the temperature for the duration determined by TLC monitoring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 3H-Benzofuro[3,2-d]pyrimidin-4-one.
V. Data Summary
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Reactant Ratio | 1 : 10-20 (Amide : Formamide) | 1 : 5-10 (Amide : Formamide) |
| Temperature | Reflux (approx. 210 °C) | 180-200 °C (with careful monitoring) |
| Reaction Time | 4-8 hours (TLC monitored) | 6-12 hours (HPLC monitored) |
| Mixing | Magnetic stirring | Overhead mechanical stirring |
| Work-up | Precipitation in water | Controlled addition to water |
| Purification | Recrystallization | Recrystallization/Trituration |
VI. Workflow Diagram
Caption: Workflow for the synthesis of 3H-Benzofuro[3,2-d]pyrimidin-4-one.
VII. References
Sources
Technical Support Center: Refining Molecular Docking for Benzofuro[3,2-d]pyrimidine Ligands
Last Updated: January 7, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for refining molecular docking parameters for benzofuro[3,2-d]pyrimidine ligands. The unique fused heterocyclic structure of this scaffold presents specific challenges that require careful parameterization for accurate and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the initial setup and execution of docking workflows for benzofuro[3,2-d]pyrimidine derivatives.
Q1: My benzofuro[3,2-d]pyrimidine ligand fails to dock or produces very poor scores. What are the most common initial mistakes?
A1: The most frequent issues stem from improper ligand and receptor preparation. For the benzofuro[3,2-d]pyrimidine scaffold, pay close attention to:
-
Correct Tautomeric and Protonation States: The pyrimidine ring contains nitrogen atoms that can exist in different protonation states depending on the pH. It is crucial to generate plausible ionization states for your specific ligand, as this directly impacts hydrogen bonding capabilities.[1][2] Tools like Schrödinger's Epik or ChemAxon's pKa calculator can assist in this process.
-
3D Structure Generation: Ensure you start with a high-quality 3D conformation. If starting from a 2D structure, use a robust tool to generate a low-energy 3D conformer before docking.[3]
-
Receptor Preparation: Always remove water molecules that are not critical for ligand binding, add polar hydrogens, and assign correct partial charges to the protein.[3][4][5] Forgetting these steps is a common source of error.
Q2: Which docking software is best suited for this class of heterocyclic compounds?
A2: While many docking programs can be effective, AutoDock Vina is a widely used and well-validated open-source option that has demonstrated success with pyrimidine derivatives.[3][6][7] Commercial software like Schrödinger's Glide or GOLD are also excellent choices, often providing more sophisticated scoring functions and ligand preparation tools.[1] The best choice depends on your computational resources and specific research questions.
Q3: How do I define the grid box for a target where the binding site is unknown?
A3: If you do not have a co-crystallized ligand to define the active site, you can use blind docking. This involves creating a grid box large enough to encompass the entire protein surface.[4] While computationally intensive, it can help identify potential binding pockets. Alternatively, pocket prediction servers like CASTp or SiteHound can be used to identify putative binding sites to guide a more focused grid box placement.
Q4: My docking results show a high-affinity score (e.g., -10 kcal/mol), but the pose makes no chemical sense (e.g., no hydrogen bonds). What should I do?
A4: A good docking score alone is not sufficient for validating a pose. Always visually inspect the top-scoring poses.[3][4] The interactions should be chemically reasonable, involving key hydrogen bonds, hydrophobic interactions, or pi-pi stacking consistent with the binding pocket's residues.[3][4] A high score without logical interactions could be an artifact of the scoring function. Consider using multiple scoring functions for consensus scoring to improve reliability.[8][9]
Q5: What is a reasonable RMSD value to validate my docking protocol?
A5: If you have a crystal structure with a co-crystallized ligand similar to your benzofuro[3,2-d]pyrimidine series, you can validate your protocol by redocking the native ligand. An RMSD (Root Mean Square Deviation) value between the docked pose and the crystallographic pose of less than 2.0 Å is generally considered a successful validation.[4][10][11]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming more complex challenges in your docking experiments.
Guide 1: Troubleshooting Poor Correlation Between Docking Scores and Experimental Activity
A common and frustrating issue is when docking scores fail to correlate with experimentally determined activities (e.g., IC₅₀ values). This guide provides a systematic approach to diagnose and resolve this problem.
Problem: The ranking of your benzofuro[3,2-d]pyrimidine derivatives by docking score does not match their experimentally observed potency.
Workflow for Diagnosing Poor Score-Activity Correlation
Caption: A decision-making workflow for troubleshooting poor docking correlations.
Detailed Troubleshooting Steps:
-
Re-evaluate Ligand Preparation:
-
Protocol: Use a tool like LigPrep (Schrödinger) or Open Babel to generate all possible tautomers and protonation states at a physiological pH range (e.g., 7.4 ± 1.0).
-
Causality: The fused ring system of benzofuro[3,2-d]pyrimidine has specific electronic properties. An incorrect protonation state can prevent the formation of critical hydrogen bonds, leading to inaccurate poses and scores.[1]
-
-
Validate the Docking Protocol:
-
Protocol: If a co-crystallized structure is available for your target protein, remove the native ligand and then dock it back into the binding site. Calculate the RMSD between the top-scoring docked pose and the original crystal pose.
-
Causality: If the RMSD is high (> 2.0 Å), it indicates that your current parameters (e.g., scoring function, search algorithm settings) are not capable of reproducing the experimentally observed binding mode.[10][11] You must adjust these parameters until the redocking is successful before proceeding with your own ligands.
-
-
Refine Grid Box and Search Space:
-
Protocol: Ensure your grid box is centered on the active site and is large enough to allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space. A common starting point is a box of 20x20x20 Å centered on a known active ligand.[4]
-
Causality: A poorly defined search space can either constrain the ligand from finding its optimal pose or allow it to dock into non-relevant, low-energy regions outside the true binding pocket.
-
-
Assess and Change the Scoring Function:
-
Protocol: Standard scoring functions in programs like AutoDock Vina are generalized.[12] If correlation remains poor, try a different docking program (e.g., GOLD, Glide) or rescore your Vina poses with an alternative function. For better accuracy, consider more computationally intensive methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to recalculate binding free energies on the top poses.
-
Causality: Scoring functions are empirical and may not be perfectly parameterized for the specific interactions dominated by your heterocyclic scaffold.[8][9] Some functions might overestimate hydrophobic contributions while underestimating specific hydrogen bonds, or vice-versa. Recent studies have also shown that modifying the empirical parameters of AutoDock Vina can improve ligand ranking.[5][13][14]
-
-
Incorporate Receptor Flexibility:
-
Protocol: By default, the receptor is treated as rigid. Identify key amino acid residues in the binding pocket that might move upon ligand binding (e.g., Lys, Arg, Tyr). Specify these residues as flexible in your docking software. For more significant conformational changes, consider using ensemble docking, where you dock against multiple conformations of the receptor (e.g., from molecular dynamics simulations).[15]
-
Causality: A rigid receptor model may cause steric clashes that prevent your ligand from achieving its optimal binding pose. Allowing key side chains to move can accommodate the ligand better and lead to more realistic binding energy predictions.
-
Guide 2: Protocol for Validating a Docking Workflow
This protocol outlines the essential steps to validate your docking setup before screening your library of benzofuro[3,2-d]pyrimidine derivatives.
Experimental Protocol: Docking Validation via Redocking
| Step | Action | Detailed Instructions | Software/Tools |
| 1 | Protein Preparation | Download the PDB structure of your target with a co-crystallized ligand. Using AutoDockTools (ADT), remove water molecules and ions, add polar hydrogens, and assign Kollman charges. Save the final structure as a .pdbqt file.[4] | AutoDockTools, PyMOL/Chimera |
| 2 | Native Ligand Extraction | Select and save the co-crystallized ligand from the original PDB file as a separate .pdb or .mol2 file. | PyMOL/Chimera |
| 3 | Ligand Preparation | Load the extracted ligand into ADT. Detect the root and set the number of rotatable bonds. Save the prepared ligand as a .pdbqt file.[4] | AutoDockTools |
| 4 | Grid Box Generation | In ADT, load the prepared protein. Center the grid box on the coordinates of the extracted native ligand. Ensure the box dimensions fully enclose the binding site (e.g., 22x22x22 Å).[3] | AutoDockTools |
| 5 | Run Docking | Use AutoDock Vina. In your configuration file, specify the prepared protein, the prepared native ligand, and the grid box parameters. Set exhaustiveness to at least 8. | AutoDock Vina |
| 6 | Analyze Results | Vina will output multiple binding poses. Compare the top-ranked pose with the original crystallographic pose of the ligand. | PyMOL/Chimera |
| 7 | Calculate RMSD | Using the structural alignment tools in PyMOL or Chimera, calculate the RMSD between the heavy atoms of the docked pose and the crystal pose. | PyMOL/Chimera |
| 8 | Validate | If the RMSD is < 2.0 Å, the protocol is considered validated. If not, return to steps 4 and 5 to adjust grid parameters or Vina's search parameters.[4][10] | - |
Section 3: Advanced Parameterization & Data Visualization
For researchers aiming to publish or achieve high-confidence results, refining the default parameters of docking software is often necessary.
Optimizing AutoDock Vina Parameters
While AutoDock Vina is designed for ease of use, its performance can sometimes be enhanced by modifying its internal scoring function weights.[6] Research has shown that adjusting the weights of Gaussian, repulsion, and hydrogen bond terms can improve the correlation with experimental binding affinities.[5][13][14]
Table of Modified Vina Parameters for Improved Ligand Ranking
| Parameter | Default Value | Suggested Modified Value (Set1)[14] | Rationale for Change |
| weight_gauss1 | -0.0356 | -0.0423 | Refines the hydrophobic interaction term. |
| weight_gauss2 | -0.00516 | -0.0041 | Adjusts the dispersion term for better accuracy. |
| weight_repulsion | +0.840 | +0.477 | Reduces the penalty for close contacts, which can be beneficial for snug-fitting ligands. |
| weight_hydrogen | -0.0351 | -0.0354 | Minor adjustment to the hydrogen bond term. |
| weight_rot | -0.0350 | -0.0312 | Modifies the penalty for rotatable bonds. |
Note: These modified parameters are from a published study and may not be optimal for all protein-ligand systems.[14] They should be tested and validated on your specific target.
Visualization of the Benzofuro[3,2-d]pyrimidine Core
Understanding the core structure is key to interpreting interactions.
Caption: Core structure of benzofuro[3,2-d]pyrimidine highlighting key regions.
References
- BenchChem. (n.d.). Validating Molecular Docking of Furo[3,4-d]pyrimidines: A Comparative Guide to Experimental Approaches.
- BenchChem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Derivatives.
- Ngo, S. T., et al. (2021). Improving Ligand-Ranking of AutoDock Vina by Changing the Empirical Parameters. Journal of Chemical Information and Modeling.
- El-Sayed, M. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
- Hafez, H. N., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules.
- Al-Ostath, A., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- Various Authors. (n.d.). Molecular docking study of heterocyclic compounds. ResearchGate.
- Ngo, S. T., et al. (2021). Improving Ligand-Ranking of AutoDock Vina by Changing the Empirical Parameters. ChemRxiv.
- Ngo, S. T., et al. (2022). Improving ligand-ranking of AutoDock Vina by changing the empirical parameters. Journal of Computational Chemistry.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.
- Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry.
- The Scripps Research Institute. (n.d.). AutoDock Vina Documentation.
- Stahl, M., & Rarey, M. (2001). Assessing scoring functions for protein-ligand interactions. Journal of medicinal chemistry.
- Wang, R., et al. (2003). Scoring functions for prediction of protein-ligand interactions. Current pharmaceutical design.
- Smith, R. E., et al. (2018). A Diverse Benchmark Based on 3D Matched Molecular Pairs for Validating Scoring Functions. Journal of chemical information and modeling.
- Moal, I. H., et al. (2013). Scoring functions for protein-protein interactions. Current opinion in structural biology.
- Pearson, W. R. (2013). Selecting the right similarity-scoring matrix. Current protocols in bioinformatics.
- Sastry, G. M., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of computer-aided molecular design.
- BenchChem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of Furo[3,4-d]pyrimidine Derivatives.
- Pawar, S. S., et al. (2024). Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. ResearchGate.
- Kumar, A., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. BMC Chemistry.
- Nasr, T., et al. (2015). Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. Acta Poloniae Pharmaceutica.
- Veerapur, B. S., et al. (2024). Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Mercapto-8-Nitro-4-Substituted[16] Benzofuro (3,2-d) Pyrimidine Derivatives. ResearchGate.
- Defelipe, L. A., et al. (2021). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of chemical information and modeling.
- Broo, A. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Bond University.
- Li, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Controlled Release.
- Gelin, M., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. European journal of medicinal chemistry.
- BenchChem. (n.d.). Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds.
- Hafez, H. N., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Sciforum.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
Sources
- 1. avys.omu.edu.tr [avys.omu.edu.tr]
- 2. pure.bond.edu.au [pure.bond.edu.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. mdpi.com [mdpi.com]
- 8. Assessing scoring functions for protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scoring functions for prediction of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving ligand-ranking of AutoDock Vina by changing the empirical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship (SAR) of Benzofuro[3,2-d]pyrimidine Analogues: From Scaffold to Selective Inhibitors
The benzofuro[3,2-d]pyrimidine core is a fascinating and privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure, which is a bioisostere of purine, provides an excellent framework for designing molecules that can interact with a variety of biological targets. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, moving beyond a simple catalog of compounds to explain the causal relationships between structural modifications and biological outcomes. We will objectively compare its performance with alternative heterocyclic systems and provide the experimental context necessary for researchers and drug development professionals to leverage this scaffold in their own discovery programs.
The Benzofuro[3,2-d]pyrimidine Core: A Versatile Chemical Template
The therapeutic potential of fused pyrimidine systems is well-established, with many derivatives reported as potent antitumor, antimicrobial, and anti-inflammatory agents.[1][2] The benzofuro[3,2-d]pyrimidine system, formed by the fusion of a benzofuran ring with a pyrimidine ring, has emerged as a particularly promising template. Its chemical architecture allows for substitutions at multiple positions, primarily C2 and C4, enabling fine-tuning of its pharmacological profile.
Understanding the SAR of this scaffold is crucial for rationally designing novel therapeutics.[1] Modifications can profoundly impact a molecule's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: General SAR overview for the benzofuro[3,2-d]pyrimidine scaffold.
SAR Analysis by Therapeutic Target
The biological activity of benzofuro[3,2-d]pyrimidine analogues is highly dependent on the nature and position of their substituents. Below, we dissect the SAR for key therapeutic applications based on published experimental data.
Anticancer Activity
A primary focus for this scaffold has been the development of anticancer agents. Several studies have synthesized and screened libraries of these compounds against various cancer cell lines, including HepG2 (liver), Bel-7402 (liver), and HeLa (cervical).[3][4]
Key Findings:
-
Substitution at C2: The introduction of various aryl groups at the C2 position is a common strategy. The electronic nature of the substituents on this aryl ring plays a significant role. For instance, some studies have shown that electron-withdrawing groups like fluoro (-F) or bromo (-Br) can enhance antimicrobial activity, a principle that often translates to general cytotoxicity.[5]
-
Substitution at C4: The C4 position is critical for modulating activity. Nucleophilic displacement of a 4-chloro intermediate is a common synthetic route, allowing for the introduction of various amines and other functional groups.[5]
-
Comparison with Furo[2,3-d]pyrimidines: The related furo[2,3-d]pyrimidine scaffold has also been extensively studied for anticancer effects, often as tyrosine kinase inhibitors.[4][6] One study directly comparing furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines found that a furo[2,3-d]pyrimidine analogue (compound 4a) exhibited the most potent activity against HepG2 cells with an IC50 of 0.70 μM.[3][7] This suggests that while the benzofuro- scaffold is active, the smaller, less lipophilic furo- scaffold may offer advantages for certain targets.
Table 1: Comparative in vitro Cytotoxicity of Furo- and Benzofuro- Pyrimidine Analogues
| Compound ID | Scaffold | Key Substituents | Target Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|---|
| 4a | Furo[2,3-d]pyrimidine | C2,C4-diamino derivatives | HepG2 | 0.70 | [3][8] |
| 12a-c | Benzofuro[3,2-d]pyrimidine | C2,C4-disubstituted | HepG2 | >10 | [3][4] |
| 19c | Benzofuran[3,2-d]pyrimidin-4(3H)-one | C4-thiosemicarbazone analog | SK-OV-3 | 4.98 |[9] |
PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA damage repair, making it a prime target for cancer therapy, especially in cancers with BRCA mutations.[9] A recent study successfully designed potent and selective PARP-1 inhibitors using the benzofuran[3,2-d]pyrimidin-4(3H)-one framework.[9]
Causality Behind Experimental Choices: The design strategy involved appending thiosemicarbazone derivatives to the C4 position of the scaffold. This choice was rationalized by the ability of the thiosemicarbazone moiety to form key interactions within the PARP-1 active site. The researchers hypothesized that this addition would enhance binding affinity and selectivity over other PARP family members.
Key Findings:
-
Compound 19c from this series demonstrated an IC50 value of 0.026 μM against PARP-1, significantly more potent than the approved drug Olaparib.[9]
-
Crucially, this compound also showed an 85-fold selectivity for PARP-1 over PARP-2, a significant improvement that can lead to a better safety profile.[9]
-
Mechanism studies confirmed that compound 19c inhibited DNA repair and promoted apoptosis in cancer cells, validating the therapeutic rationale.[9]
This work is a prime example of how targeted structural modification of the benzofuro[3,2-d]pyrimidine scaffold can yield highly potent and selective enzyme inhibitors.
Antimicrobial and Antifungal Activity
The scaffold has also been explored for its antimicrobial properties. Several synthesized derivatives have been screened against bacteria like S. aureus and E. coli and fungi such as C. albicans.[5][10]
Key Findings:
-
Electron-Withdrawing Groups: Compounds featuring bromo and fluoro substituents on a C2-benzoyl moiety showed superior antimicrobial activity compared to standards, which was attributed to the electron-withdrawing nature and increased lipophilicity of the molecules.[5]
-
Synergistic Effects: In another innovative approach, benzofuro[3,2-d]pyrimidine derivatives were designed as Candida albicans PKC inhibitors. The goal was not to kill the fungus directly but to restore its susceptibility to existing antifungal drugs like fluconazole.[11] A co-administration assay showed a synergistic effect, highlighting a promising strategy to combat drug resistance.[11]
Comparative Analysis with Alternative Scaffolds
The choice of a core scaffold is a critical decision in drug design. The benzofuro[3,2-d]pyrimidine system exists within a landscape of related and competing heterocyclic structures.
| Scaffold | Key Features & Common Targets | Advantages | Disadvantages |
| Benzofuro[3,2-d]pyrimidine | Rigid, planar. Targets include PARP-1, various kinases, and microbial enzymes. | Versatile substitution points (C2, C4). Proven activity across multiple target classes.[3][9] | Can be more lipophilic than smaller analogues, potentially affecting solubility. |
| Furo[2,3-d]pyrimidine | Smaller, less lipophilic bioisostere. Primarily explored as kinase inhibitors (EGFR, VEGFR, PI3K/AKT).[6][12][13] | Generally good "drug-like" properties. Often exhibits high potency as a kinase hinge-binder.[13] | Less structural diversity compared to the benzofuro- scaffold due to the lack of the fused benzene ring. |
| Pyrrolo[2,3-d]pyrimidine | 7-deazapurine isostere. A highly successful scaffold for kinase inhibitors (e.g., EGFR, VEGFR).[14][15] | The N-H in the pyrrole ring can act as a key hydrogen bond donor, mimicking adenine's interaction with ATP-binding sites.[14][16] | Synthetic routes can sometimes be more complex. |
| Quinazoline | Another privileged scaffold for kinase inhibitors (e.g., Gefitinib, Erlotinib). | Well-understood SAR. Clinically validated scaffold.[2] | Can face challenges with acquired resistance, prompting the need for novel scaffolds. |
The benzofuro[3,2-d]pyrimidine scaffold offers a balance of structural rigidity, synthetic tractability, and proven biological relevance, making it a strong competitor to more established systems like quinazolines and a valuable alternative to related fused pyrimidines.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following are detailed protocols for key assays typically used in the evaluation of benzofuro[3,2-d]pyrimidine analogues.
General Synthesis of 2,4-Disubstituted Benzofuro[3,2-d]pyrimidines
This protocol is based on a common synthetic route involving the construction of the pyrimidine ring followed by functionalization.[5]
Caption: General synthetic workflow for benzofuro[3,2-d]pyrimidine analogues.
-
Step 1: Cyclization: Condense 3-amino-2-benzofurancarboxamide with an appropriate aromatic aldehyde in the presence of a catalytic amount of concentrated hydrochloric acid in a suitable solvent (e.g., ethanol). Reflux the mixture for 4-6 hours.
-
Step 2: Chlorination: Treat the resulting 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). Heat the reaction mixture for 1-2 hours. Cool and carefully pour onto crushed ice to precipitate the 4-chloro intermediate.
-
Step 3: Nucleophilic Substitution: React the 4-chloro intermediate with a desired nucleophile (e.g., a primary or secondary amine, hydrazine) in a solvent like DMF or isopropanol, often with a base (e.g., DIPEA) to scavenge HCl. Heat the reaction until completion as monitored by TLC.
-
Purification: Purify the final product using column chromatography or recrystallization. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with medium containing the test compounds (final DMSO concentration <0.5%). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro PARP-1 Inhibition Assay (HT Universal Colorimetric Assay)
This protocol provides a quantitative measure of PARP-1 enzyme activity.
-
Reagent Preparation: Reconstitute all kit components (Histone-coated strip well plate, recombinant PARP-1 enzyme, activated DNA, NAD+, developing solution) as per the manufacturer's instructions.
-
Assay Reaction:
-
Add 50 µL of 1X PARP buffer to each well.
-
Add 10 µL of test compound dilutions (or Olaparib as a positive control).
-
Initiate the reaction by adding 40 µL of the PARP-1 enzyme/activated DNA/NAD+ cocktail to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate twice with 200 µL of 1X PBS + 0.1% Triton X-100, followed by two washes with 1X PBS.
-
Detection: Add 100 µL of diluted Strep-HRP conjugate to each well and incubate for 60 minutes.
-
Development: Wash the plate as in step 4. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes until a blue color develops.
-
Stopping Reaction & Measurement: Stop the reaction by adding 100 µL of 0.2 M H₂SO₄. Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Future Directions and Conclusion
The benzofuro[3,2-d]pyrimidine scaffold is a highly adaptable platform for the development of novel therapeutics. The SAR data clearly indicates that targeted modifications at the C2 and C4 positions are key to modulating biological activity.
Future opportunities include:
-
Kinase Inhibition: While much of the kinase work has focused on related scaffolds, a systematic exploration of benzofuro[3,2-d]pyrimidines as inhibitors for specific kinases (e.g., EGFR, VEGFR, PI3K) is a promising avenue.[6][14] Docking studies could guide the design of substituents at the C2 and C4 positions to target the ATP-binding pocket.
-
Exploring Other Positions: Most research has focused on the C2 and C4 positions. Investigating substitutions on the benzofuran ring could further refine selectivity and physicochemical properties.
-
Hybrid Molecules: Creating hybrid molecules that combine the benzofuro[3,2-d]pyrimidine core with other pharmacophores is a strategy that could lead to dual-target inhibitors or compounds with enhanced potency.[2]
References
- Li, Y. et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry.
- Patil, S. et al. (n.d.). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate.
- Tang, X. et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis Online.
- Paquin, D. et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. PubMed.
- Nekkanti, S. et al. (2018). Design, synthesis, and structure-activity relationships of new benzofuro[3,2-b]pyridin-7-ols as DNA topoisomerase II inhibitors. PubMed.
- Basawaraj, R. et al. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate.
- Tang, X. et al. (n.d.). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. ResearchGate.
- Tang, X. et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis Online.
- Tang, X. et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid... Ingenta Connect.
- Sharma, P. et al. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
- Al-Qtaishat, S. et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- Al-Qtaishat, S. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Al-Ostoot, F.H. et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
- Wang, Z. et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. PubMed.
- Sharma, A. et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Fayed, E.A. et al. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC - PubMed Central.
- Sharma, P. et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
- Masoomi Sefiddashti, F. et al. (n.d.). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. NIH.
- Duez, E. et al. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.
- Al-Wahaibi, L.H. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Experimental Validation of 3H-Benzofuro[3,2-d]pyrimidin-4-one's Mechanism of Action: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 3H-Benzofuro[3,2-d]pyrimidin-4-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds.[1] Derivatives of this structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, its derivatives have emerged as potent inhibitors of key cellular targets implicated in cancer progression, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and various protein kinases.[4][5][6][7]
This guide provides a comprehensive framework for the experimental validation of the mechanism of action of novel compounds based on the 3H-Benzofuro[3,2-d]pyrimidin-4-one scaffold. As a Senior Application Scientist, my objective is to present a scientifically rigorous, yet practical, approach for researchers in drug discovery and development. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system. This guide will use the well-established PARP-1 inhibitor, Olaparib, as a primary comparator to benchmark the performance of our lead compound.
Proposed Primary Mechanism of Action: PARP-1 Inhibition
Recent studies have highlighted that derivatives of 3H-Benzofuro[3,2-d]pyrimidin-4-one can function as potent PARP-1 inhibitors.[4][7] PARP-1 is a crucial enzyme in the DNA damage repair pathway, specifically in single-strand break repair.[4] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This targeted approach offers a promising therapeutic window for cancer treatment.
The proposed mechanism involves the benzofuran[3,2-d]pyrimidine-4(3H)-one framework acting as a scaffold to which specific functional groups can be attached to enhance binding to the PARP-1 active site.[4][7] Validation of this mechanism requires a multi-faceted approach, starting from biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to demonstrate downstream cellular effects and finally, in vivo studies to establish therapeutic efficacy.
Caption: Proposed mechanism of action for 3H-Benzofuro[3,2-d]pyrimidin-4-one derivatives as PARP-1 inhibitors.
Comparative Analysis: Benchmarking Against Olaparib
To provide a clear context for the potency and selectivity of a novel 3H-Benzofuro[3,2-d]pyrimidin-4-one derivative, a direct comparison with a clinically approved PARP-1 inhibitor is essential. Olaparib serves as an ideal benchmark due to its well-characterized mechanism of action and extensive clinical data.
| Parameter | 3H-Benzofuro[3,2-d]pyrimidin-4-one Derivative (Hypothetical Data) | Olaparib (Reference) | Rationale for Comparison |
| PARP-1 Enzymatic Inhibition (IC50) | 0.026 µM[4] | ~1-5 nM | To determine the direct inhibitory potency on the molecular target. A lower IC50 indicates higher potency. |
| PARP-2/PARP-1 Selectivity | 85.19-fold[4] | ~1-5 fold | To assess the selectivity against other PARP isoforms, which can influence the side-effect profile. |
| Cellular PARP Inhibition (EC50) | 0.1 µM | ~10-100 nM | To measure the compound's ability to inhibit PARP activity within a cellular context, accounting for cell permeability and stability. |
| Cytotoxicity in BRCA-deficient cells (IC50) | 4.98 µM (SK-OV-3 cells)[4] | Varies by cell line (~µM range) | To demonstrate synthetic lethality and selective killing of cancer cells with specific DNA repair defects. |
| Cytotoxicity in BRCA-proficient cells (IC50) | >50 µM | Varies by cell line (significantly higher than BRCA-deficient) | To confirm the compound's specificity for BRCA-deficient cells and its lower toxicity to healthy cells. |
Experimental Validation Workflow
A logical and stepwise approach is crucial for the robust validation of the proposed mechanism of action. The following experimental workflow provides a comprehensive plan from initial screening to in-depth mechanistic studies.
Caption: A stepwise experimental workflow for validating the mechanism of action.
Part 1: Biochemical Assays - Direct Target Engagement
Objective: To quantify the direct inhibitory effect of the 3H-Benzofuro[3,2-d]pyrimidin-4-one derivative on PARP-1 and assess its selectivity over PARP-2.
Protocol: Homogeneous PARP Inhibition Assay
-
Reagents and Materials: Recombinant human PARP-1 and PARP-2 enzymes, NAD+, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Compound Preparation: Prepare a serial dilution of the test compound and Olaparib (as a positive control) in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the PARP enzyme, activated DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate at room temperature to allow for PARPylation.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated PARP.
-
Detect the amount of PARPylation using an anti-PAR antibody and a chemiluminescent substrate.
-
-
Data Analysis: Measure the luminescence signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of PARP-1. Comparing the IC50 values for PARP-1 and PARP-2 allows for the determination of selectivity.
Part 2: Cell-Based Assays - Cellular Efficacy and Target Engagement
Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines with and without BRCA mutations and to confirm PARP inhibition in a cellular context.
Protocol: MTT Cytotoxicity Assay
-
Cell Lines: Utilize a panel of cell lines, including BRCA-deficient (e.g., SK-OV-3, MDA-MB-436) and BRCA-proficient (e.g., MCF-7, HeLa) cancer cell lines.[8][9]
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and Olaparib for 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Rationale: This assay demonstrates the compound's ability to selectively kill cancer cells with deficient DNA repair mechanisms, a hallmark of PARP inhibitors.
Protocol: Cellular PARP Inhibition Assay (PAR-Glo™ Assay)
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Induce DNA Damage: Briefly expose the cells to a DNA damaging agent (e.g., H2O2) to activate PARP.
-
Cell Lysis and PARP Inhibition Measurement: Lyse the cells and measure the levels of poly(ADP-ribose) (PAR) using a commercially available kit that quantifies PAR levels via a luciferase-based reaction.
-
Data Analysis: Determine the EC50 value for the inhibition of PAR formation.
Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity at its intracellular target.
Part 3: Mechanistic Studies - Elucidating Downstream Effects
Objective: To investigate the downstream cellular consequences of PARP inhibition, including the accumulation of DNA damage and the induction of apoptosis.
Protocol: Immunofluorescence for γH2AX Foci
-
Cell Treatment: Treat BRCA-deficient cells with the test compound.
-
Immunostaining: Fix and permeabilize the cells, then stain with an antibody against γH2AX (a marker for DNA double-strand breaks) and a fluorescent secondary antibody.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Rationale: Inhibition of PARP-1 leads to the collapse of replication forks and the formation of DNA double-strand breaks, which are marked by γH2AX foci. An increase in these foci provides evidence of the compound's mechanism of action.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compound for 24-48 hours.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: The accumulation of DNA damage should ultimately trigger apoptosis. This assay quantifies the extent to which the compound induces programmed cell death.[4]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate the mechanism of action of novel 3H-Benzofuro[3,2-d]pyrimidin-4-one derivatives, with a focus on PARP-1 inhibition. By employing a combination of biochemical, cell-based, and mechanistic assays, and by benchmarking against a known clinical comparator like Olaparib, researchers can confidently characterize the therapeutic potential of their lead compounds.
Future studies should extend to in vivo xenograft models using BRCA-deficient tumors to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-animal system. Furthermore, exploring the potential of these compounds to inhibit other relevant cancer targets, such as various kinases, could unveil additional therapeutic applications for this versatile scaffold.[5][6][10]
References
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (2023). PubMed.
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (2022). Taylor & Francis Online.
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. (2018). PubMed.
- Synthesis of some benzofuro [3, 2-d] pyrimidine derivatives as antibacterial and antifungal agents. (n.d.). ResearchGate.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
- Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. (2018). PubMed.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (n.d.). MDPI.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI.
- Discovery of 3H-benzo[3][11]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2009). PubMed.
- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed.
- Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. (n.d.). PMC - PubMed Central.
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (n.d.). ResearchGate.
- In vitro assay of benzofuran derivatives 3. (n.d.). ResearchGate.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 10. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Off-Target Activity Profiling of Benzofuro[3,2-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1][2][3] The benzofuro[3,2-d]pyrimidine scaffold represents a promising heterocyclic system for the development of novel kinase inhibitors, with derivatives showing potential against various cancer cell lines. However, the clinical success and safety of these promising molecules are intrinsically linked to their selectivity. Off-target activities, where a kinase inhibitor interacts with unintended kinases or other proteins, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1][2][4][5]
This guide provides a comprehensive comparison of methodologies for profiling the off-target activity of benzofuro[3,2-d]pyrimidine kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to guide lead optimization and clinical development.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets.[2] This conservation presents a significant challenge in designing truly selective inhibitors.[6] A lack of selectivity can result in a range of adverse effects, hindering the therapeutic window of a drug candidate.[2] Conversely, a well-characterized off-target profile can uncover new therapeutic opportunities, a concept known as polypharmacology.[3][5] For instance, imatinib, initially developed as a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its off-target inhibition of c-Kit.[3] Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory hurdle but a critical component of strategic drug development.
Methodologies for Off-Target Profiling: A Comparative Analysis
The assessment of off-target activities can be broadly categorized into two main approaches: biochemical assays and cell-based assays. Each approach offers distinct advantages and limitations, and a combination of both is often necessary for a comprehensive understanding of a compound's selectivity profile.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of the interaction between an inhibitor and a purified kinase. These assays are highly sensitive and reproducible, making them ideal for initial, broad screening against large kinase panels.
| Assay Type | Principle | Advantages | Limitations |
| Binding Assays (e.g., KINOMEscan®) | Competition between the test compound and an immobilized ligand for binding to the kinase active site. The amount of bound kinase is quantified.[7][8] | ATP-independent, allowing for the determination of true binding affinities (Kd). High throughput and broad coverage of the kinome.[7][9] | Does not directly measure inhibition of kinase activity. May not identify allosteric inhibitors that do not compete with the active site ligand.[1] |
| Activity-Based Assays (e.g., ADP-Glo™, Mobility Shift Assay) | Measures the enzymatic activity of the kinase by quantifying the production of ADP or the phosphorylation of a substrate.[10][11] | Directly measures the inhibitory effect on kinase function. Can be adapted for high-throughput screening.[11][12] | ATP-dependent, meaning IC50 values can be influenced by the ATP concentration used in the assay.[8][9] Requires an active enzyme and a known substrate.[13] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal stabilization of a kinase upon ligand binding.[13] | Does not require an active enzyme or a known substrate. Relatively low cost and high throughput. | Indirect measure of binding and does not provide information on the mechanism of inhibition. |
Experimental Workflow for Kinase Profiling
Caption: A generalized workflow for comprehensive kinase inhibitor selectivity profiling.
Cell-Based Assays: Probing Activity in a Physiological Context
While biochemical assays are powerful, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity, taking into account factors like cell permeability, metabolism, and the presence of scaffolding proteins.[14][15]
| Assay Type | Principle | Advantages | Limitations |
| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of an inhibitor to its target kinase within living cells using bioluminescence resonance energy transfer (BRET).[14][16] | Provides a direct measure of target occupancy in a cellular context. Can determine binding affinity and residence time.[11] | Requires genetic modification of cells to express the target kinase with a reporter tag. |
| Phosphorylation Assays (e.g., Western Blot, ELISA) | Measures the phosphorylation status of a kinase's downstream substrate to determine the extent of target inhibition.[14] | Assesses the functional consequence of target inhibition in a signaling pathway. Can utilize endogenous proteins. | Indirect measure of target engagement. Can be influenced by feedback loops and pathway crosstalk.[17] |
| Cell Proliferation/Viability Assays | Measures the effect of the inhibitor on the growth and survival of cancer cell lines.[14] | Provides a phenotypic readout of the inhibitor's overall cellular effect. | Not specific to the intended target; the observed effect could be due to off-target activities.[18] |
Designing a Benzofuro[3,2-d]pyrimidine Inhibitor with Improved Selectivity
For a novel benzofuro[3,2-d]pyrimidine inhibitor, a tiered approach to off-target profiling is recommended.
-
Initial Broad Screen: Begin with a large-panel biochemical binding assay, such as KINOMEscan®, at a single high concentration (e.g., 1-10 µM) to identify all potential on- and off-targets.[9]
-
Potency Determination: For all identified hits, perform dose-response experiments using a biochemical activity-based assay (e.g., ADP-Glo™) to determine IC50 values. This will quantify the potency of the inhibitor against each kinase.
-
Cellular Validation: Confirm target engagement and functional inhibition in a relevant cellular context. A NanoBRET™ assay can confirm that the compound binds to its intended target in live cells, while Western blotting for a downstream substrate can validate the inhibition of the signaling pathway.
-
Phenotypic Correlation: Correlate the on- and off-target inhibition profile with phenotypic outcomes, such as cell viability in a panel of cancer cell lines. This can help to distinguish desired on-target effects from undesirable off-target toxicities.
Signaling Pathway Intervention
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. inits.at [inits.at]
- 16. icr.ac.uk [icr.ac.uk]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Validation of Benzofuro[3,2-d]pyrimidine Efficacy: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth analysis of the in vivo efficacy of the benzofuro[3,2-d]pyrimidine scaffold, a promising heterocyclic structure in modern medicinal chemistry. We will objectively compare its performance in established animal models against relevant alternative therapies, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of this compound class.
Introduction: The Therapeutic Promise of a Privileged Scaffold
The benzofuro[3,2-d]pyrimidine nucleus is a rigid, planar heterocyclic system that has garnered significant attention due to its structural similarity to purines, allowing it to interact with a variety of biological targets. This has led to the exploration of its derivatives for a wide range of therapeutic applications, most notably in oncology and inflammatory diseases. This guide will delve into the tangible in vivo evidence supporting the efficacy of this scaffold in these key therapeutic areas.
Part 1: Anticancer Efficacy - A New Frontier in PARP Inhibition
Recent breakthroughs have identified benzofuro[3,2-d]pyrimidine derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA single-strand break repair.[1] This mechanism is particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.
Comparative Analysis: Benzofuro[3,2-d]pyrimidines vs. Approved PARP Inhibitors
While specific in vivo xenograft data for the newest benzofuro[3,2-d]pyrimidine-based PARP-1 inhibitors is emerging, we can establish a strong comparative framework based on their potent in vitro activity against the established PARP inhibitor, Olaparib. One notable derivative, compound 19c , has demonstrated a significantly lower IC50 value against the PARP-1 enzyme (0.026 µM) compared to Olaparib, alongside superior selectivity over PARP-2.[1]
To contextualize the potential in vivo performance of such a compound, we can examine the efficacy of Olaparib in similar preclinical models.
Table 1: Comparative Efficacy of PARP Inhibitors in Ovarian Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Olaparib | Nude Mice | BRCA2-mutated human ovarian cancer tissue | 50 mg/kg, p.o., daily | Significant inhibition of tumor growth | [2] |
| Talazoparib | Nude Mice | BRCA-proficient OVCAR4 | 0.25 mg/kg | Decreased tumor burden and increased overall survival when combined with a DNMTi | [3] |
| Hypothetical Benzofuro[3,2-d]pyrimidine (based on in vitro potency) | Nude Mice | BRCA-mutated ovarian cancer | To be determined | Expected potent tumor growth inhibition, potentially at lower doses than Olaparib | N/A |
Causality in Experimental Design: The Xenograft Model for Anticancer Efficacy
The use of immunodeficient mice bearing human cancer cell line xenografts is the gold standard for preclinical evaluation of anticancer agents. This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system, providing critical data on efficacy and potential toxicity before moving to clinical trials. The choice of cell line is crucial; for PARP inhibitors, using cells with known DNA repair deficiencies (e.g., BRCA mutations) is essential to validate the intended mechanism of action.
Experimental Protocol: Ovarian Cancer Xenograft Model
-
Cell Culture: Human ovarian cancer cells with a known BRCA mutation (e.g., PEO1) are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment: Mice are randomized into treatment and control groups. The benzofuro[3,2-d]pyrimidine derivative is administered orally at a predetermined dose and schedule. A vehicle control group and a positive control group (e.g., Olaparib) are included.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Visualizing the Mechanism: PARP Inhibition and EGFR Signaling
To understand the molecular basis of the anticancer effects, it is crucial to visualize the targeted signaling pathways.
Caption: Mechanism of PARP Inhibition by Benzofuro[3,2-d]pyrimidines.
Caption: Overview of the EGFR Signaling Pathway Targeted by Kinase Inhibitors.
Part 2: Anti-inflammatory Efficacy - Targeting Chronic Inflammation
Benzofuro[3,2-d]pyrimidine derivatives have also demonstrated significant potential in mitigating chronic inflammation. Their efficacy has been validated in the cotton pellet-induced granuloma model in rats, a well-established assay for evaluating anti-proliferative and anti-exudative effects of anti-inflammatory compounds.
Comparative Analysis: Benzofuro[3,2-d]pyrimidines vs. NSAIDs
A study on 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid showed significant anti-inflammatory activity in the cotton pellet-induced granuloma model.[4] This provides a direct comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Comparative Efficacy in the Cotton Pellet-Induced Granuloma Model in Rats
| Compound | Dose | Route of Administration | % Inhibition of Granuloma Weight | Reference |
| Benzofuro[3,2-d]pyrimidine derivative | 100 mg/kg | Oral | Significant (quantitative data not specified) | [4] |
| Phenylbutazone | 100 mg/kg | Oral | Significant (quantitative data not specified) | [4] |
| Indomethacin | 10 mg/kg | Oral | ~33% | [5] |
| Diclofenac | 5 mg/kg | Oral | ~33.12% | [5] |
Causality in Experimental Design: The Cotton Pellet-Induced Granuloma Model
This model is particularly relevant for assessing the chronic phase of inflammation, which involves the proliferation of fibroblasts and the synthesis of extracellular matrix proteins. The dry weight of the cotton pellet after several days corresponds to the amount of granulomatous tissue formed. A reduction in this weight by a test compound indicates an anti-proliferative effect.
Experimental Protocol: Cotton Pellet-Induced Granuloma in Rats
-
Animal Model: Wistar albino rats (150-200g) are used.
-
Pellet Implantation: Sterile, pre-weighed cotton pellets (e.g., 20 mg) are implanted subcutaneously in the axilla or groin region under light anesthesia.
-
Treatment: The benzofuro[3,2-d]pyrimidine derivative is administered orally daily for 7 days. A vehicle control group and a positive control group (e.g., Indomethacin) are included.
-
Pellet Removal and Weighing: On the 8th day, the rats are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised.
-
Efficacy Evaluation: The pellets are dried in an oven at 60°C until a constant weight is achieved. The dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.
-
Data Analysis: The percentage inhibition of granuloma formation is calculated for each treatment group relative to the vehicle control.
Visualizing the Mechanism: COX-2 in the Inflammatory Cascade
The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.
Caption: The Role of COX-2 in the Inflammatory Cascade and its Inhibition.
Conclusion and Future Directions
The benzofuro[3,2-d]pyrimidine scaffold represents a versatile and potent platform for the development of novel therapeutics. Its demonstrated efficacy as a PARP-1 inhibitor in in vitro studies suggests significant potential for the treatment of cancers with specific DNA repair deficiencies. Further in vivo studies are warranted to confirm this potential and establish a clear therapeutic window. In the realm of anti-inflammatory agents, derivatives of this scaffold have shown promising activity in chronic inflammation models, positioning them as potential alternatives to classical NSAIDs. The continued exploration and optimization of this privileged structure are likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- A schematic representation of the mechanism of action of PARP inhibitors...
- Simplified schematic diagram of the EGFR signaling pathway depicting...
- Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy - PMC - NIH
- Efficacy of PARP Inhibitors in the Treatment of Ovarian Cancer: A Liter
- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC
- EGF/EGFR Signaling Pathway - Cre
- Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts - AACR Journals
- [PARP inhibitors mechanism of action (image adapted
- Schematic diagram of EGFR signaling pathway. Growth factor binding...
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC
- An Effective Epigenetic-PARP Inhibitor Combination Therapy for Breast and Ovarian Cancers Independent of BRCA Mut
- Small Molecule Inhibitors of EGFR Ectodomain for Breast Cancer Therapy - Minsky DTIC
- EGFR signaling pathway in breast cancers - ResearchG
- Signaling pathways regulating COX-2 expression. Schematic diagram...
- The schematic signaling pathways involved in TNF-α-induced COX-2...
- Mechanism of Action of PARP Inhibitors - Annual Reviews
- Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).
- Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC - NIH
- Mechanism of action of PARP inhibitors - ResearchG
- Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current st
- A diagram of the putative anti-inflammatory mechanism of the COX-2 inhibitor in RAW264.7 cells.
- Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC - PubMed Central
- Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed
- EGFR inhibitor–resistant cells maintain resistance as tumor xenografts....
- Characterizing Breast Cancer Xenograft Epidermal Growth Factor Receptor Expression by Using Near-Infrared Optical Imaging - PMC - NIH
- A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation | International Journal of Basic & Clinical Pharmacology
- Analgesia Hot Pl
- Cyclooxygenase-2 - Wikipedia
- A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed
- In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PubMed Central
- In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC - PubMed Central
- Analgesia, Hot plate test, Metabotropic, Tail flick test - JCDR
- Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery
- Anti-inflammatory activity by cotton pellet granuloma test in rats.
- Application Notes and Protocols for In Vivo Efficacy Studies of PARP1 Inhibitors in Mice - Benchchem
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restor
- Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PMC - NIH
- Phytochemical Profile and Analgesic Properties of Chicory Root Extract in the Hot-Pl
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing
- New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prost
- Real-World Efficacy and Safety of PARP Inhibitors in Recurrent Ovarian Cancer Patients With Somatic BRCA and Other Homologous Recombination Gene Mut
- PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC
- Anti-Edematogenic and Anti-Granuloma Activity of a Synthetic Curcuminoid Analog, 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)
Sources
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ijbcp.com [ijbcp.com]
- 5. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Modeling: Benzofuro vs. Pyrazolo[3,4-d]pyrimidine Scaffolds
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. Two heterocyclic systems that frequently emerge as privileged structures are the benzofuran and the pyrazolo[3,4-d]pyrimidine nuclei. This guide provides an in-depth, objective comparison of these two scaffolds from a molecular modeling perspective, designed for researchers, medicinal chemists, and drug development professionals. Our focus is not merely on protocol, but on the strategic rationale that underpins a robust computational comparison, ensuring that the insights generated are both actionable and reliable.
Introduction: Two Scaffolds of Pharmacological Significance
At first glance, the benzofuran and pyrazolo[3,4-d]pyrimidine scaffolds appear structurally distinct. However, both are mainstays in medicinal chemistry, valued for their ability to form the basis of potent and selective therapeutic agents.
-
Benzofuran: This bicyclic system, consisting of a fused benzene and furan ring, is prevalent in numerous natural products and synthetic compounds.[1][2][3] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6][7] The scaffold's relative planarity and potential for diverse substitution patterns make it an attractive starting point for library design.
-
Pyrazolo[3,4-d]pyrimidine: This fused heterocyclic system is a structural isostere of adenine, a key component of ATP.[8][9] This inherent similarity allows it to act as a "hinge-binder" in the ATP-binding pocket of many kinases, making it a cornerstone for the development of kinase inhibitors for oncology and inflammatory diseases.[8][9][10][11][12] Numerous successful drugs and clinical candidates, such as the BTK inhibitor ibrutinib, are built upon this framework.[9]
Given their distinct electronic and structural features, a head-to-head computational comparison is essential when both scaffolds are viable options for a given biological target. This guide outlines the workflow to make an informed, data-driven decision.
The Comparative Modeling Workflow: A Strategic Overview
The objective of a comparative modeling study is to predict which scaffold is more likely to yield a high-affinity, selective, and developable drug candidate for a specific protein target. Our workflow is designed as a multi-stage filtration process, moving from broad, rapid assessments to more computationally intensive and accurate predictions.
Caption: A strategic workflow for the comparative molecular modeling of two distinct chemical scaffolds.
Experimental Protocols & Rationale
This section details the step-by-step methodologies and, more importantly, the scientific reasoning behind each choice. A self-validating system includes checkpoints to ensure the reliability of the computational model before proceeding.
Target Preparation
The quality of the protein structure is paramount for the success of any structure-based design project.
-
Step 1: Structure Selection. Obtain a high-resolution (ideally < 2.5 Å) X-ray crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures co-crystallized with a ligand, as this provides a validated binding pocket.
-
Step 2: Structure Cleaning. Remove all non-essential components: water molecules (unless known to be critical for binding), crystallization artifacts, and co-solvents. If the biological unit is a multimer, ensure the correct assembly is used.
-
Step 3: Protonation and Optimization. Use a dedicated protein preparation tool (e.g., Schrödinger's Protein Preparation Wizard, Amber's pdb4amber) to add hydrogen atoms, assign correct protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4), and perform a restrained energy minimization to relieve any steric clashes.
Expertise: The choice of protonation state is critical. Misassigning a proton on a key histidine can completely alter the hydrogen bonding network and lead to erroneous docking results. Always visually inspect the hydrogen bond network of key active site residues after preparation.
Ligand Library Preparation
Create two distinct sets of virtual compounds: one based on the benzofuran scaffold and the other on the pyrazolo[3,4-d]pyrimidine scaffold.
-
Step 1: Scaffold Decoration. Using a molecular builder, generate a small, focused library (10-50 compounds) for each scaffold. Substitutions should be chemically reasonable and explore key vectors around the core.
-
Step 2: Ligand Protonation and Tautomerization. Generate likely protonation states and tautomers at the target pH using tools like LigPrep (Schrödinger) or the OpenEye toolkit.
-
Step 3: Energy Minimization. Perform a conformational search and minimize the energy of each ligand using a suitable force field (e.g., OPLS, MMFF94). This ensures that the starting ligand geometries are reasonable.
Pharmacophore Modeling (Optional but Recommended)
A pharmacophore model identifies the essential 3D arrangement of chemical features required for biological activity.[13][14] It can be used to pre-filter libraries or to understand why one scaffold might be a better fit than another.
-
Step 1: Hypothesis Generation. This can be structure-based (derived from the protein's active site interactions) or ligand-based (derived from a set of known active molecules).[13]
-
Step 2: Feature Definition. Identify key features such as hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[15]
-
Step 3: Model Validation. A good model should be able to distinguish known active compounds from inactive ones.
Trustworthiness: A pharmacophore model serves as an excellent cross-validation tool. If your top-docked poses from both scaffolds satisfy the key features of a validated pharmacophore, it increases confidence in the docking results.
Molecular Docking
Docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and assigns a score to estimate binding affinity.[16][17]
-
Step 1: Grid Generation. Define the binding site by creating a docking grid box centered on the co-crystallized ligand or key active site residues. The box should be large enough to allow rotational and translational freedom for the ligands.
-
Step 2: Protocol Validation (Self-Validation). Before docking your libraries, take the co-crystallized ligand from the PDB file, remove it, and dock it back into the receptor. A reliable docking protocol should reproduce the experimental binding mode with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[18] This step is non-negotiable and validates your entire setup.
-
Step 3: Library Docking. Dock both the benzofuran and pyrazolo[3,4-d]pyrimidine libraries using a validated program like Glide, AutoDock Vina, or GOLD.[18][19] Use settings that allow for thorough sampling (e.g., "Standard Precision" or "High Precision" modes).
-
Step 4: Scoring and Ranking. Rank the poses for each ligand based on the docking score (e.g., GlideScore, Vina Score). This score is a mathematical function that approximates the binding free energy.
Post-Docking Analysis: Beyond the Score
A docking score is only a number. The true insight comes from a detailed analysis of the binding poses.
-
Step 1: Visual Inspection. For the top-scoring compounds from each scaffold, visually inspect the binding mode. Does it make chemical sense? Are key interactions formed?
-
Step 2: Interaction Mapping. Characterize the non-covalent interactions:
-
Hydrogen Bonds: Are the classic donor-acceptor pairs formed with hinge-region residues or other key polar contacts?
-
Hydrophobic Interactions: How well does the scaffold occupy hydrophobic pockets?
-
π-π Stacking / Cation-π: Are there favorable aromatic interactions?
-
-
Step 3: Comparative Analysis. Directly compare the best poses from each scaffold. Does one scaffold consistently form more or higher-quality interactions than the other? For instance, the pyrazolo[3,4-d]pyrimidine scaffold is an excellent hydrogen bond donor/acceptor, often anchoring it to the kinase hinge region.[9] The benzofuran scaffold may excel at occupying flatter, more hydrophobic sub-pockets.
Caption: Key distinguishing features of the two scaffolds relevant to molecular modeling.
Molecular Dynamics (MD) Simulation & Binding Free Energy
Molecular docking is a static snapshot. MD simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic stability of the protein-ligand complex over time (nanoseconds to microseconds).[20][21][22][23]
-
Step 1: System Setup. Take the top 1-3 docked poses from each scaffold. Place each complex in a periodic box of explicit water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.
-
Step 2: Equilibration. Gradually heat the system to 300 K and equilibrate it under constant volume (NVT) and then constant pressure (NPT) to ensure the system is stable.
-
Step 3: Production MD. Run the simulation for a duration sufficient to observe convergence of properties like RMSD (e.g., 50-100 ns).
-
Step 4: Trajectory Analysis. Analyze the trajectory to assess the stability of the ligand's binding pose and the persistence of key interactions.
-
Step 5: Binding Free Energy Calculation. Use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD snapshots.[24][25][26] These methods are more accurate than docking scores but less computationally expensive than rigorous alchemical free energy calculations.[24][25]
Authoritative Grounding: The MM/PBSA and MM/GBSA methods provide a more rigorous estimate of binding affinity by averaging over an ensemble of structures from the MD simulation and incorporating solvation effects.[26] While they have known limitations, they are invaluable for ranking compounds and comparing scaffolds.[27]
Data Presentation & Interpretation
Synthesize all quantitative data into clear, comparative tables.
Table 1: Physicochemical & Docking Results
| Compound ID | Scaffold Type | Docking Score (kcal/mol) | Key H-Bonds (Residue) | Key Hydrophobic Interactions (Residue) |
| BZF-01 | Benzofuro | -8.5 | TYR-215 | LEU-150, VAL-158, PHE-210 |
| BZF-02 | Benzofuro | -8.2 | - | LEU-150, VAL-158, ILE-199 |
| PZP-01 | Pyrazolo[3,4-d]pyrimidine | -9.8 | CYS-185 (Hinge) , ASP-240 | LEU-150, VAL-158 |
| PZP-02 | Pyrazolo[3,4-d]pyrimidine | -9.5 | CYS-185 (Hinge) , SER-186 | VAL-158, ALA-170 |
Hypothetical data for a generic kinase target.
Table 2: MD Simulation & Binding Free Energy Results
| Compound ID | Scaffold Type | Ligand RMSD (Å, avg) | Key Interaction Occupancy (%) | ΔG Bind (MM/PBSA) (kcal/mol) |
| BZF-01 | Benzofuro | 2.8 ± 0.6 | TYR-215 H-Bond: 45% | -25.6 ± 3.1 |
| PZP-01 | Pyrazolo[3,4-d]pyrimidine | 1.5 ± 0.3 | CYS-185 H-Bond: 98% | -42.1 ± 2.5 |
Hypothetical data for a generic kinase target.
Interpretation: In this hypothetical case study, the pyrazolo[3,4-d]pyrimidine scaffold (PZP-01) demonstrates superior performance. It achieves a better docking score, forms a critical and highly stable hydrogen bond with the kinase hinge region (98% occupancy in MD), exhibits lower positional fluctuation during the simulation (low RMSD), and has a significantly more favorable calculated binding free energy. The benzofuran compound (BZF-01), while showing reasonable docking, is less stable in the dynamic simulation, with its key hydrogen bond being transient. This data strongly suggests that the pyrazolo[3,4-d]pyrimidine scaffold is the more promising starting point for this particular target.
Conclusion
The choice between a benzofuran and a pyrazolo[3,4-d]pyrimidine scaffold is not arbitrary; it is a hypothesis that can be rigorously tested using a systematic and self-validating molecular modeling workflow. By moving beyond simple docking scores to incorporate dynamic simulation and binding free energy calculations, research teams can gain a much deeper understanding of the potential of each scaffold. This comparative approach minimizes the risk of pursuing suboptimal chemical matter, saving invaluable time and resources in the long and arduous process of drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold often excels in ATP-binding sites due to its purine-mimicking nature, while the benzofuran core can be expertly tailored for targets requiring extensive hydrophobic and aromatic contacts. The key is to let the data from a well-designed computational experiment guide the decision.
References
- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.Chemical Reviews.[Link]
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
- Mini review on important biological properties of benzofuran deriv
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applic
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review.PubMed.[Link]
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.PubMed Central.[Link]
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
- Assessing the performance of MM/PBSA and MM/GBSA methods. 7.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Running a Molecular Dynamics (MD) simulation of a protein-ligand complex.Read the Docs.[Link]
- Benzofuran ring system in various pharmaceutical drug structures.[Source not available]
- Pharmacophore modeling.Fiveable.[Link]
- GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calcul
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.PubMed.[Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.RSC Publishing.[Link]
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][13][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.[Source not available]
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors.PubMed.[Link]
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.RSC Publishing.[Link]
- Biological and medicinal significance of benzofuran.UQ eSpace.[Link]
- Learn the Art of Pharmacophore Modeling in Drug Designing.YouTube.[Link]
- Pharmacophore Construction Using Discovery Studio.CD ComputaBio.[Link]
- #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.YouTube.[Link]
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.JOCPR.[Link]
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.MDPI.[Link]
- Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors.Taylor & Francis Online.[Link]
- GROMACS: MD Simulation of a Protein-Ligand Complex.Angelo Raymond Rossi.[Link]
- Protein-Ligand Complex.MD Tutorials.[Link]
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.PubMed Central.[Link]
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.YouTube.[Link]
- Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol.[Source not available]
- Molecular Docking: A powerful approach for structure-based drug discovery.PubMed Central.[Link]
- Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.OUCI.[Link]
- Quick Comparison of Molecular Docking Programs.YouTube.[Link]
- Basics, types and applications of molecular docking: A review.[Source not available]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 6. ijsdr.org [ijsdr.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 14. fiveable.me [fiveable.me]
- 15. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 18. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 22. Protein-Ligand Complex [mdtutorials.com]
- 23. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 24. peng-lab.org [peng-lab.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Benzofuro[3,2-d]pyrimidines: From Traditional Protocols to Novel Strategies
Abstract
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. Molecules incorporating this motif have demonstrated a wide array of biological activities, including potent anticancer[1][2][3], anti-inflammatory[4], and antimicrobial properties[4][5]. Notably, derivatives have emerged as promising PARP-1 inhibitors for cancer therapy and as effective analgesic agents[6][7]. The growing interest in this scaffold necessitates the development of efficient and versatile synthetic methodologies. This guide provides a critical comparison of traditional and novel synthetic routes to benzofuro[3,2-d]pyrimidines, offering researchers the insights needed to select the most appropriate method for their specific drug discovery and development endeavors.
Introduction: The Enduring Appeal of the Benzofuro[3,2-d]pyrimidine Core
The fusion of a benzofuran ring with a pyrimidine nucleus creates a rigid, planar heterocyclic system that can effectively interact with various biological targets. The inherent drug-like properties of this scaffold, combined with the potential for diverse functionalization at multiple positions, have made it a focal point of medicinal chemistry research. The demand for libraries of substituted benzofuro[3,2-d]pyrimidines for structure-activity relationship (SAR) studies underscores the need for robust and adaptable synthetic strategies. This guide will navigate the evolution of these synthetic methods, from classical multi-step procedures to modern one-pot cascade reactions, providing a comprehensive overview for both academic and industrial researchers.
Traditional Synthetic Approaches: The Foundation
Early synthetic routes to benzofuro[3,2-d]pyrimidines laid the groundwork for accessing this important scaffold. However, these methods are often hampered by limitations such as harsh reaction conditions, multi-step procedures, and modest yields[1].
The Amide Cyclization Route
A cornerstone of traditional synthesis involves the use of 3-amino-2-benzofurancarboxamide as a key building block. This approach typically involves two main steps:
-
Condensation: The initial step involves the condensation of 3-amino-2-benzofurancarboxamide with an aromatic aldehyde. This reaction is often catalyzed by an acid, such as hydrochloric acid, and requires heating for several hours[4].
-
Chlorination and Nucleophilic Substitution: The resulting 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to furnish a 4-chloro intermediate. This activated intermediate can then undergo nucleophilic substitution with various amines, hydrazines, or other nucleophiles to introduce diversity at the 4-position[4].
Critique: While this method is effective for generating a range of 2,4-disubstituted derivatives, it suffers from several drawbacks. The use of POCl₃ is not ideal from a green chemistry perspective, and the multi-step nature of the process can be time-consuming and lead to lower overall yields.
The Chalcone-Guanidine Cyclization Pathway
Another established method proceeds via a chalcone intermediate, which is a well-known precursor for pyrimidine synthesis.
-
Claisen-Schmidt Condensation: This step involves the base-catalyzed condensation of a 2-acetylbenzofuran with an aromatic aldehyde to form a benzofuran-containing chalcone[5].
-
Cyclization with Guanidine: The resulting chalcone is then reacted with guanidine nitrate in the presence of a base, such as sodium hydroxide, to effect the cyclization and formation of the pyrimidine ring[5].
Critique: This method is a reliable way to introduce diversity at the 2- and 4-positions of the pyrimidine ring, originating from the chalcone precursors. However, the initial synthesis of the substituted 2-acetylbenzofuran can add to the overall step count.
Novel Synthetic Methodologies: A Paradigm Shift in Efficiency and Versatility
In recent years, a number of innovative synthetic strategies have emerged, offering significant advantages over traditional methods in terms of efficiency, milder reaction conditions, and broader substrate scope.
The Aza-Wittig Reaction: A Powerful Tool for Heterocycle Construction
The aza-Wittig reaction has proven to be a highly effective method for the synthesis of a variety of nitrogen-containing heterocycles, including benzofuro[3,2-d]pyrimidines. This approach typically involves the reaction of an iminophosphorane with an isocyanate or carbon disulfide[2][8].
-
Iminophosphorane Formation: A suitable 3-amino-2-cyanobenzofuran is reacted with triphenylphosphine to generate the key iminophosphorane intermediate.
-
Aza-Wittig Reaction and Cyclization: The iminophosphorane undergoes an aza-Wittig reaction with an isocyanate to form a carbodiimide intermediate. This intermediate then undergoes intramolecular cyclization, often facilitated by a catalytic amount of base, to yield the desired 3-alkyl-2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-one[8]. Alternatively, reaction with carbon disulfide followed by treatment with an amine and subsequent alkylation can provide 2-alkylthio derivatives[8].
Expert Insight: The aza-Wittig approach offers a significant improvement in efficiency by constructing the pyrimidine ring in a more convergent manner. The reaction conditions are generally mild, and the process is amenable to the generation of diverse libraries of compounds by simply varying the isocyanate or other electrophilic partners.
One-Pot Cascade [4+2] Annulation/Aromatization: A Mild and Efficient Strategy
A more recent and highly elegant approach involves a one-pot cascade reaction between a benzofuran-derived azadiene and an N-tosyl cyanamide[1][9].
-
Formation of the Carbodiimide Anion: The N-tosyl cyanamide acts as a precursor to a carbodiimide anion in the presence of a base.
-
[4+2] Annulation: The benzofuran-derived azadiene undergoes a chemoselective [4+2] cycloaddition reaction with the in situ generated carbodiimide anion.
-
Aromatization: The resulting cycloadduct then undergoes aromatization to afford the final benzofuro[3,2-d]pyrimidin-2-amine product.
Expert Insight: This method is particularly noteworthy for its operational simplicity and mild reaction conditions. The ability to achieve a significant increase in molecular complexity in a single pot makes this a highly attractive strategy for rapid library synthesis. The chemoselectivity of the reaction, where the N-tosyl cyanamide reacts exclusively via the carbodiimide anion, is a key advantage[9].
Comparative Analysis of Synthetic Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies.
| Method | Starting Materials | Key Reagents | Number of Steps (from common precursors) | Reaction Conditions | Yields | Advantages | Disadvantages |
| Amide Cyclization | 3-Amino-2-benzofurancarboxamide, Aldehydes | HCl, POCl₃, Nucleophiles | Multi-step | Often requires heating | Moderate to Good | Well-established, good for 2,4-disubstitution | Harsh reagents (POCl₃), multi-step, can be time-consuming |
| Chalcone-Guanidine Cyclization | 2-Acetylbenzofuran, Aldehydes | Base (e.g., NaOH), Guanidine nitrate | Multi-step | Generally mild to moderate | Good | Reliable, good for 2,4-disubstitution from chalcones | Requires synthesis of 2-acetylbenzofuran precursor |
| Aza-Wittig Reaction | 3-Amino-2-cyanobenzofuran | PPh₃, Isocyanates/CS₂, Base | Fewer steps | Mild (40-50 °C) | Satisfactory to Good[8] | Convergent, versatile, milder conditions | Requires synthesis of iminophosphorane |
| One-Pot [4+2] Annulation | Benzofuran-derived azadienes, N-Ts cyanamides | Base | One-pot | Mild | Good to Excellent | Highly efficient, one-pot, mild conditions, high atom economy | Substrate scope of azadienes may need further exploration |
Experimental Protocols: A Closer Look at Novel Methodologies
To facilitate the adoption of these modern techniques, detailed experimental protocols for the Aza-Wittig and the one-pot [4+2] annulation reactions are provided below.
Protocol for the Aza-Wittig Synthesis of 3-Alkyl-2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-ones
This protocol is adapted from the general procedure described by Wen et al.[8].
-
Iminophosphorane Synthesis: To a solution of the appropriate 3-amino-2-cyanobenzofuran (1.0 eq) in anhydrous toluene, add triphenylphosphine (1.1 eq). Heat the mixture at reflux for 4-6 hours, then cool to room temperature. The resulting iminophosphorane can often be used directly in the next step without further purification.
-
Aza-Wittig Reaction and Cyclization: To the solution containing the iminophosphorane, add the desired isocyanate (1.2 eq). Stir the mixture at 40-50 °C for 2-3 hours to form the carbodiimide intermediate. Add a catalytic amount of sodium ethoxide (0.1 eq) and continue stirring at the same temperature for an additional 4-6 hours to effect cyclization.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired product.
Protocol for the One-Pot [4+2] Annulation Synthesis of Benzofuro[3,2-d]pyrimidin-2-amines
This protocol is based on the methodology developed by Wang et al.[1][9].
-
Reaction Setup: In a dry reaction vessel, combine the benzofuran-derived azadiene (1.0 eq), N-tosyl cyanamide (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in an anhydrous solvent such as THF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure benzofuro[3,2-d]pyrimidin-2-amine.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4 + 2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Comparative ADMET Profiling of Substituted Benzofuro[3,2-d]pyrimidine Libraries
Introduction: The Strategic Imperative of Early ADMET Profiling
In modern medicinal chemistry, the benzofuro[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutic agents.[1][2] Its rigid, planar nature provides an excellent framework for precise pharmacophore placement. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being the primary causes of late-stage attrition.[3]
This guide provides a strategic framework for the comparative in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling of novel substituted benzofuro[3,2-d]pyrimidine libraries. The objective is not merely to present protocols but to instill a decision-making logic that enables research teams to prioritize candidates with the highest probability of success.[4] By integrating ADMET profiling early—in parallel with potency and selectivity screening—we can guide synthetic efforts, reduce costs, and accelerate the development timeline.[4][5][6]
The Integrated ADMET Screening Cascade
A successful ADMET strategy is tiered, beginning with high-throughput, cost-effective assays and progressing to more complex, lower-throughput models for the most promising compounds. This cascade ensures that resources are focused on candidates with a balanced profile of potency and drug-like properties.
Caption: Integrated ADMET screening cascade for drug discovery.
Core Assays for Comparative Profiling
Absorption: Solubility and Permeability
Scientific Rationale: For oral administration, a compound must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall to enter circulation. Poor solubility is a frequent bottleneck, while low permeability can render an otherwise potent drug ineffective. The benzofuro[3,2-d]pyrimidine core is inherently lipophilic, making solubility a key parameter to optimize. Substitutions that introduce polar functional groups (e.g., -OH, -NH2, morpholino) can enhance solubility but may also impact permeability or introduce metabolic liabilities.
A. Kinetic Solubility Assay (Nephelometry)
This high-throughput assay assesses the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer. It mimics the situation when a compound is introduced into the aqueous environment of the GI tract.
B. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cost-effective, cell-free method to predict passive, transcellular permeability.[7][8] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[8][9] This assay is ideal for early-stage screening as it isolates passive diffusion, a key absorption mechanism, without the complexities of active transport.[7][9]
Caption: Workflow for integrated solubility and PAMPA screening.
| Compound ID | R1-Substitution | R2-Substitution | Kinetic Solubility (µM) | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| BFP-001 | -H | -H | 5 | 8.5 | High |
| BFP-002 | -Cl | -H | < 1 | 9.2 | High |
| BFP-003 | -OCH₃ | -H | 15 | 6.1 | High |
| BFP-004 | -H | -Morpholine | 110 | 0.8 | Low |
Classification based on: High Permeability > 1.5 x 10⁻⁶ cm/s.[8]
Interpretation: The unsubstituted core (BFP-001) is poorly soluble but highly permeable. Adding a chloro group (BFP-002) further reduces solubility. In contrast, a methoxy group (BFP-003) offers a modest improvement in solubility while maintaining high permeability. The highly polar morpholine substituent (BFP-004) dramatically increases solubility at the cost of permeability, a common trade-off that medicinal chemists must navigate.
Metabolism: Liver Microsomal Stability
Scientific Rationale: The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[10] The in vitro liver microsomal stability assay is a cornerstone for predicting in vivo hepatic clearance.[10][11] A compound that is rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes and the necessary cofactor, NADPH.[10][12]
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[13]
-
Prepare a 2X NADPH regenerating system solution in phosphate buffer.[11]
-
Prepare test compounds and positive controls (e.g., Verapamil, Dextromethorphan) at 2 µM in phosphate buffer.[14]
-
-
Incubation:
-
Pre-warm HLM and compound solutions at 37°C for 10 minutes.
-
Initiate the reaction by adding an equal volume of the 2X NADPH regenerating system to the HLM/compound mixture. The final compound concentration is 1 µM.[13]
-
For the negative control (-NADPH), add buffer instead of the regenerating system.
-
Incubate at 37°C with shaking.[14]
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a 4-fold volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[10]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[14]
-
| Compound ID | R1-Substitution | In Vitro t½ (min) | CLint (µL/min/mg) | Metabolic Stability Class |
| BFP-001 | -H | 45 | 30.8 | Moderate |
| BFP-002 | -Cl | 18 | 77.0 | Low |
| BFP-003 | -OCH₃ | > 120 | < 11.5 | High |
| BFP-005 | -CF₃ | 8 | 173.2 | Very Low |
Classification based on typical t½: >60 min (High), 20-60 min (Moderate), <20 min (Low).
Interpretation: The data suggests that the unsubstituted phenyl ring is susceptible to metabolism (BFP-001). The methoxy group (BFP-003) appears to block a key metabolic site, significantly improving stability. Conversely, the electron-withdrawing chloro (BFP-002) and trifluoromethyl (BFP-005) groups seem to create metabolic "hotspots," leading to rapid clearance. This information is invaluable for guiding the next round of synthesis, suggesting that substitutions at other positions might be more fruitful.
Toxicity: In Vitro Cytotoxicity (MTT Assay)
Scientific Rationale: Early assessment of potential cytotoxicity is crucial to avoid investing in compounds that will fail due to safety concerns. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16][18] A reduction in formazan production indicates a cytotoxic or cytostatic effect. Using a relevant cell line, such as the human liver cancer cell line HepG2, can provide initial insights into potential hepatotoxicity.
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.[19]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.[19]
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
| Compound ID | R2-Substitution | HepG2 IC₅₀ (µM) | Therapeutic Index (IC₅₀ / Potency) |
| BFP-001 | -H | > 100 | > 1000 |
| BFP-004 | -Morpholine | 85 | > 850 |
| BFP-006 | -NO₂ | 7.2 | < 72 |
| BFP-007 | -CN | 15.5 | < 155 |
Assuming a hypothetical target potency of 0.1 µM.
Interpretation: A high IC₅₀ value is desirable, indicating low cytotoxicity. Both the parent compound (BFP-001) and the morpholine-substituted analog (BFP-004) show minimal toxicity. However, the introduction of nitro (BFP-006) and cyano (BFP-007) groups, which are known to be potentially reactive, introduces significant cytotoxicity. The therapeutic index (the ratio of cytotoxicity to potency) is a critical metric; a value >100 is often considered a good starting point. BFP-006 and BFP-007 would likely be deprioritized due to this narrow safety margin.
Conclusion: Synthesizing Data for Informed Decisions
Effective drug discovery is about multi-parameter optimization. No single ADMET assay tells the whole story. By systematically evaluating solubility, permeability, metabolic stability, and cytotoxicity, we can build a comprehensive profile for each compound in a library. This comparative data allows us to identify structure-activity relationships (SAR) not just for potency, but for "drug-ability." Promising candidates, such as BFP-003 from our hypothetical library, which demonstrates a good balance of solubility, high permeability, and high metabolic stability, can then be advanced with confidence into more complex and resource-intensive studies, such as Caco-2 permeability assays and in vivo pharmacokinetic models.[3] This data-driven, iterative approach is the hallmark of a successful drug discovery program.
References
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (n.d.). ResearchGate.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- MTT (Assay protocol). (2023, February 27). protocols.io.
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Bioarray.
- Barba-Bon, A., Pan, Y.-C., Biedermann, F., Guo, D.-S., Nau, W. M., & Hennig, A. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597151.
- PAMPA Permeability Assay. (n.d.). Technology Networks.
- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2025, August 6). ResearchGate.
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. (n.d.). Semantic Scholar.
- Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 567–577.
- Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. (2025, August 6). ResearchGate.
- In Vitro ADME. (n.d.). Selvita.
- In Vitro screening. (n.d.). IQVIA Laboratories.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. selvita.com [selvita.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. broadpharm.com [broadpharm.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
A Senior Application Scientist's Guide to Cellular Target Engagement Assays for 3H-Benzofuro[3,2-d]pyrimidin-4-one
Executive Summary
Confirming that a therapeutic compound engages its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery.[1] This guide provides an in-depth, objective comparison of leading cellular target engagement (TE) methodologies, framed for the investigation of novel small molecules such as 3H-Benzofuro[3,2-d]pyrimidin-4-one. Recent studies have identified derivatives of this scaffold as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair.[2] Therefore, robustly demonstrating on-target binding to PARP-1 inside a cell is paramount. We will dissect and compare three powerful, yet fundamentally different, assays: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and the NanoBRET™ Target Engagement Assay. This guide moves beyond mere protocols, explaining the causality behind experimental choices to empower researchers to select and execute the most appropriate strategy for their specific research phase, from hit validation to lead optimization.
Introduction: The Imperative of Cellular Target Engagement
In target-based drug discovery, quantifying the interaction between a compound and its protein target is essential for building structure-activity relationships (SAR) and developing a potent clinical candidate.[3] While biochemical assays with purified proteins are invaluable, they do not account for the complexities of the cellular milieu, such as compound permeability, efflux, metabolism, and the native conformational state of the target protein.[4][5] Therefore, verifying target engagement in a physiologically relevant cellular context is a non-negotiable step to validate a compound's mechanism of action and build confidence in its therapeutic potential.[1][6]
The molecule of interest, 3H-Benzofuro[3,2-d]pyrimidin-4-one, belongs to a chemical class showing promise for cancer therapy. Specifically, derivatives have been shown to inhibit PARP-1, suggesting a mechanism that could potentiate the effects of DNA-damaging agents.[2] This guide will use the putative interaction between 3H-Benzofuro[3,2-d]pyrimidin-4-one and PARP-1 as a working example to compare and contrast state-of-the-art TE assays.
The Landscape of Target Engagement Methodologies
A diverse array of techniques exists to measure drug-target interactions in cells.[3] These can be broadly categorized based on their underlying principles. For this guide, we focus on three distinct and widely adopted methods that offer unique advantages for studying a small molecule like 3H-Benzofuro[3,2-d]pyrimidin-4-one.
Caption: High-level overview of the biophysical principles for three key target engagement assays.
Comparative Analysis of Key Methodologies
The choice of a target engagement assay is a strategic decision that depends on factors like the availability of reagents, desired throughput, and the specific question being asked (e.g., simple yes/no binding vs. detailed affinity).[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free technique based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8][9][10] In a typical experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified, often by Western blot.[7] A positive shift in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of engagement.[8]
-
Expertise & Experience: The critical insight for CETSA is that it assesses target binding in a completely native context—no labels, no genetic modification.[9] This makes it a gold standard for validating interactions with endogenous proteins. However, its success hinges on the assumption that binding will confer a measurable thermal shift, which is not universally true.[11]
-
Advantages:
-
Limitations:
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that when a small molecule binds to its target, it can stabilize the protein's conformation, making it less susceptible to proteolytic degradation.[14][15] In this assay, cell lysates are treated with the compound and then subjected to limited digestion by a protease like pronase.[16] If the compound binds its target, the protein will be protected from digestion and appear as a stronger band on a Western blot compared to the vehicle-treated control.[17][18]
-
Expertise & Experience: The power of DARTS lies in its mechanistic directness; it detects a structural change (protection from cleavage) upon binding.[16] The key experimental variable to master is the protease concentration and digestion time. Over-digestion can obliterate the signal, while under-digestion may not reveal a difference between treated and untreated samples.[16]
-
Advantages:
-
Limitations:
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a sophisticated method based on bioluminescence resonance energy transfer (BRET) that occurs in live cells.[19] This technique requires engineering the cells to express the target protein fused to a bright NanoLuc® luciferase.[20] A fluorescent tracer that reversibly binds the target is then added to the cells. In the absence of a competing compound, the tracer binds the NanoLuc®-tagged target, and the energy from the luciferase substrate is transferred to the tracer, producing a BRET signal.[21] When a test compound like 3H-Benzofuro[3,2-d]pyrimidin-4-one enters the cell and binds the target, it displaces the tracer, leading to a decrease in the BRET signal.[22]
-
Expertise & Experience: NanoBRET provides exceptionally high-quality quantitative data directly from live cells. It is the only method of the three that can readily determine not just binding, but also compound affinity (potency) and binding kinetics (residence time) in a physiological setting.[19][20] The primary consideration is the upfront investment in creating the NanoLuc® fusion construct and validating a suitable tracer.[21]
-
Advantages:
-
Limitations:
-
Requires genetic modification of the target protein (fusion with NanoLuc®), which could potentially alter its function or localization.
-
Dependent on the availability of a specific, cell-permeable fluorescent tracer.[25]
-
Not suitable for assessing engagement with endogenous protein.
-
Data-Driven Comparison Summary
The following table summarizes the key characteristics of each assay to guide selection.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement |
| Principle | Ligand-induced thermal stabilization[8][10] | Ligand-induced protease resistance[14][16][17] | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target[19][21] |
| Cellular Context | Intact cells or lysates[11] | Cell lysates[16] | Live, intact cells[20] |
| Target Protein | Endogenous, label-free | Endogenous, label-free | Genetically tagged (NanoLuc® fusion) |
| Compound | Unmodified | Unmodified | Unmodified |
| Primary Readout | Thermal Shift (ΔTm)[7] | Degree of protease protection | BRET Ratio |
| Quantitative Data | EC50 from isothermal dose-response (ITDR) curves[8] | Dose-dependent protection | IC50 (Affinity), Residence Time[19][20] |
| Throughput | Low (Western Blot), High (HT-CETSA formats)[4] | Low to Medium | High |
| Key Requirement | Target must exhibit thermal shift upon binding.[11] | Binding must protect from proteolysis.[16] | NanoLuc® fusion construct and a suitable fluorescent tracer.[21][25] |
| Best For... | Validating binding to endogenous targets in a native state. | Orthogonal validation; targets not amenable to CETSA. | Quantitative SAR, kinetics, and high-throughput screening. |
Detailed Experimental Protocols
Here we provide detailed, self-validating protocols for CETSA and DARTS, as they are label-free methods directly applicable to investigating 3H-Benzofuro[3,2-d]pyrimidin-4-one with its endogenous target, PARP-1.
Protocol: Western Blot-Based CETSA
This protocol is designed to determine if 3H-Benzofuro[3,2-d]pyrimidin-4-one engages with endogenous PARP-1 in intact cells.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cell line with known PARP-1 expression like HeLa) to ~80% confluency.
-
Treat cells with the desired concentration of 3H-Benzofuro[3,2-d]pyrimidin-4-one or vehicle control (e.g., DMSO) for 1 hour at 37°C. Causality: This incubation allows for compound uptake and binding to the intracellular target.
-
-
Heating and Sample Preparation:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each temperature point into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature. Causality: This step denatures proteins based on their intrinsic thermal stability. Stabilized proteins will remain folded at higher temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet). Causality: This is the key separation step. Only non-denatured, soluble protein will remain in the supernatant.
-
-
Detection and Analysis:
-
Collect the supernatant and determine protein concentration.
-
Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blot using a specific antibody against PARP-1.
-
Quantify the band intensities and plot them against temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates target engagement.[7]
-
Protocol: Drug Affinity Responsive Target Stability (DARTS)
This protocol is designed to validate the binding of 3H-Benzofuro[3,2-d]pyrimidin-4-one to PARP-1 in a cell lysate.
Caption: A step-by-step workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Methodology:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate non-denaturing buffer (e.g., M-PER buffer) supplemented with protease inhibitors.[15]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Measure and normalize the protein concentration of the lysates.[15] Causality: Equal protein loading is crucial for comparing the degree of digestion between samples.
-
-
Compound Incubation:
-
Aliquot the normalized lysate. Treat with 3H-Benzofuro[3,2-d]pyrimidin-4-one or vehicle control.
-
Incubate for 1 hour at room temperature to allow for binding.[16]
-
-
Protease Digestion:
-
Add a protease, such as pronase, to each sample. The concentration must be optimized; start with a dilution series (e.g., 1:100 to 1:1000 w/w protease:lysate).[16] Causality: This is the most critical step. Too much protease will degrade all protein, while too little will show no difference. The goal is partial digestion in the vehicle control that is inhibited by compound binding.
-
Incubate for a fixed time (e.g., 10-30 minutes) at room temperature.
-
-
Quenching and Analysis:
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.
-
Analyze equal volumes of the digested lysates by SDS-PAGE and Western blot for PARP-1.
-
An increase in the intensity of the full-length PARP-1 band in the compound-treated lane compared to the vehicle-treated lane indicates protection from proteolysis and, therefore, target engagement.[16]
-
Expert Recommendations & Strategic Selection
The optimal target engagement strategy often involves a multi-faceted approach, using orthogonal methods to build a comprehensive and convincing body of evidence.
-
For Initial Hit Validation: After a primary screen identifies 3H-Benzofuro[3,2-d]pyrimidin-4-one as a hit, a label-free method is ideal for confirming on-target activity. CETSA is the preferred first choice as it validates engagement in the most physiologically relevant context: intact cells with endogenous protein.[9][11]
-
For Orthogonal Confirmation: If CETSA results are negative or ambiguous, DARTS serves as an excellent secondary assay.[11] A positive result in DARTS would strongly suggest that the lack of a thermal shift in CETSA was due to the nature of the protein-ligand interaction, not a lack of binding.
-
For Lead Optimization and In-Depth Profiling: As you move into lead optimization and need to compare the potency of multiple analogs, the high-throughput and quantitative nature of the NanoBRET™ assay is unparalleled.[26] It allows for the rapid generation of IC50 values for cellular target affinity and can provide crucial data on compound residence time, a parameter increasingly linked to in vivo efficacy.[19]
Conclusion
Demonstrating that a compound reaches and binds its intended target within a living cell is a pivotal moment in drug discovery.[5] For a promising molecule like 3H-Benzofuro[3,2-d]pyrimidin-4-one, a strategic application of cellular target engagement assays is essential to validate its proposed mechanism of action against PARP-1. While label-free methods like CETSA and DARTS offer invaluable proof of engagement with the native protein, technologies like NanoBRET™ provide the quantitative potency and kinetic data required to drive medicinal chemistry efforts. By understanding the principles, advantages, and limitations of each method, researchers can design a robust validation workflow that generates clear, actionable data and builds confidence on the path toward the clinic.
References
- Creative Proteomics. Step-by-Step Protocol: How to Perform a DARTS Assay. URL: https://www.creative-proteomics.com/resource/step-by-step-protocol-how-to-perform-a-darts-assay.htm
- National Center for Biotechnology Information (NIH). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8365440/
- Creative Proteomics. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. URL: https://www.creative-proteomics.com/services/darts-assay-for-drug-target-interactions.htm
- BenchChem. Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091. URL: https://www.benchchem.com/uploads/Unveiling-Target-Engagement-A-Comparative-Guide-to-the-Cellular-Thermal-Shift-Assay-for-MLS000545091.pdf
- Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-assays/
- MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. URL: https://www.mdpi.com/1420-3049/29/10/2208
- BenchChem. A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. URL: https://www.benchchem.com/uploads/A-Comparative-Guide-Cellular-Thermal-Shift-Assay-CETSA-for-Target-Engagement-of-PROTACs.pdf
- Springer Link. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. URL: https://link.springer.com/protocol/10.1007/978-1-4939-7231-9_14
- R Discovery. Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. URL: https://rdiscovery.com/publication/10.1126/science.1243361/monitoring-drug-target-engagement-in-cells-and-tissues-using-the-cellular-thermal-shift-assay
- National Center for Biotechnology Information (NIH). Determining target engagement in living systems. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3925722/
- ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. URL: https://www.researchgate.net/publication/343940263_CELLULAR_TARGET_ENGAGEMENT_ASSAYS_FOR_SMALL-MOLECULE_DRUG_DISCOVERY
- DiscoverX. Critical Needs in Cellular Target Engagement. URL: https://www.discoverx.com/blog/critical-needs-cellular-target-engagement
- PubMed. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. URL: https://pubmed.ncbi.nlm.nih.gov/34251213/
- Promega Corporation. NanoBRET® Target Engagement BET BRD Assays. URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-bet-brd-assays/
- Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. URL: https://www.promegaconnections.com/from-hit-to-live-cell-target-engagement-assay-dna-encoded-library-screens-and-nanobret-dye/
- News-Medical.Net. NanoBRET™ Target Engagement for drug development. URL: https://www.news-medical.net/whitepaper/20221020/NanoBRETc2a2-Target-Engagement-for-drug-development.aspx
- Oxford Academic. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. URL: https://academic.oup.com/nar/article/50/21/e123/6748401
- National Center for Biotechnology Information (NIH). Target identification using drug affinity responsive target stability (DARTS). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4354727/
- CellCarta. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. URL: https://www.cellcarta.com/services/immune-monitoring/flow-cytometry-receptor-occupancy-assays/
- National Center for Biotechnology Information (NIH). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4353230/
- ACS Publications. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00276
- ACS Publications. Target Engagement Assays in Early Drug Discovery. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01579
- National Center for Biotechnology Information (NIH). tracerDB: a crowdsourced fluorescent tracer database for target engagement analysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11239853/
- PubMed Central. Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6446270/
- EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. URL: https://www.eubopen.org/sites/default/files/2020-10/D2.2_EUbOPEN_SOP_NanoBRET_v1.0.pdf
- Selvita. Target Engagement. URL: https://selvita.com/drug-discovery/protein-biochemistry-structural-biology/target-engagement/
- ACS Publications. Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00492
- Creative Proteomics. DARTS vs CETSA: Choosing the Right Assay for Target Validation. URL: https://www.creative-proteomics.
- Frontiers. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. URL: https://www.frontiersin.org/articles/10.3389/fcell.2023.1147575/full
- National Center for Biotechnology Information (NIH). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9949980/
- ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. URL: https://pubs.acs.org/doi/10.1021/acscentsci.1c01552
- PubMed. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. URL: https://pubmed.ncbi.nlm.nih.gov/37544273/
- National Center for Biotechnology Information (NIH). 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2970034/
- National Center for Biotechnology Information (NIH). 3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960417/
- ResearchGate. An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. URL: https://www.researchgate.
- PubChem.[16]Benzofuro[3,2-d]pyrimidine-4(3H)-thione. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3131839
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Critical Needs in Cellular Target Engagement [discoverx.com]
- 6. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 15. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 20. news-medical.net [news-medical.net]
- 21. promegaconnections.com [promegaconnections.com]
- 22. eubopen.org [eubopen.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 25. tracerDB: a crowdsourced fluorescent tracer database for target engagement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selvita.com [selvita.com]
Safety Operating Guide
Navigating the Disposal of 3H-Benzofuro[3,2-d]pyrimidin-4-one: A Guide for Laboratory Professionals
Navigating the Disposal of 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their experimental use, culminating in a critical, and often overlooked, phase: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one, a heterocyclic compound with potential biological activity. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a precautionary approach grounded in established safety and environmental regulations is paramount.
The Precautionary Principle: Assuming Potential Cytotoxicity
Given its complex heterocyclic structure, which is common in many biologically active and potentially cytotoxic molecules, 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one should be handled as a potentially hazardous and cytotoxic compound. This approach ensures the highest level of safety for laboratory personnel and the environment. The Occupational Safety and Health Administration (OSHA) provides extensive guidelines for handling cytotoxic drugs, which serve as a foundational reference for the procedures outlined below.[3][4][5][6]
Part 1: Safe Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The risks associated with potentially cytotoxic compounds stem from inhalation of dusts or aerosols, skin absorption, and ingestion.[3][4][6] Therefore, stringent adherence to PPE and engineering controls is mandatory.
Essential Personal Protective Equipment
| PPE Item | Specifications and Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. This provides a barrier against accidental skin contact. |
| Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn to protect against splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn to protect the eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the compound in powder form or when there is a risk of aerosol generation. |
Engineering Controls and Work Practices
All handling of 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one, including weighing and preparing for disposal, should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet (BSC). This minimizes the risk of inhalation exposure. The work area should be clearly marked with warning signs indicating the presence of a potentially cytotoxic compound.[4] Eating, drinking, and the application of cosmetics are strictly prohibited in this area.
Part 2: Waste Characterization - Is It a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[7][8][9] The first step in proper disposal is to determine if the waste is classified as "hazardous." This is a responsibility of the waste generator.
A waste is considered hazardous if it is either "listed" or exhibits certain "characteristics."
-
Listed Wastes : The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists).[10] While 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one is not explicitly on these lists, any solvents or other listed chemicals used in experiments with it must be disposed of as hazardous waste.
-
Characteristic Wastes : A waste is hazardous if it exhibits one or more of the following characteristics:
-
Ignitability (D001) : Has a flashpoint of less than 140°F (60°C).[11][12][13]
-
Corrosivity (D002) : Has a pH of less than or equal to 2, or greater than or equal to 12.5, or corrodes steel at a specified rate.[1][12][13]
-
Reactivity (D003) : Is unstable, reacts violently with water, or can generate toxic gases.[12][13]
-
Toxicity (D004-D043) : Contains certain contaminants at or above specified concentrations.[1]
-
Given the lack of specific data for 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one, it is prudent to manage it as a hazardous waste.
Part 3: Step-by-Step Disposal Protocol
Once characterized as a hazardous waste, the following disposal procedures must be followed.
Step 1: Segregation and Containerization
-
Do not mix this waste with non-hazardous waste.
-
Place the waste in a designated, leak-proof, and sealable container. The container must be compatible with the waste and clearly labeled.
-
For solid waste, a polyethylene container with a screw-on lid is appropriate.
-
For liquid waste (e.g., solutions containing the compound), use a sealed, compatible container.
Step 2: Labeling
The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The name and address of the generating facility
-
The full chemical name: "3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one"
-
The appropriate EPA hazardous waste codes (if determined)
-
The accumulation start date
Step 3: On-Site Accumulation
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central accumulation area, in accordance with your facility's generator status.
-
Ensure the storage area is secure and away from general laboratory traffic.
Step 4: Final Disposal
The required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted hazardous waste incinerator.[14][15][16] This high-temperature destruction process ensures the complete breakdown of the compound, preventing its release into the environment.
Crucially, the sewering (disposal down the drain) of hazardous pharmaceutical waste is strictly prohibited by the EPA. [2][14] This is to prevent the contamination of water systems with potent chemical compounds.
Spill Management
In the event of a spill, the area should be immediately secured. Personnel with appropriate PPE should use a chemotherapy spill kit to clean the area. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one.
Caption: Decision workflow for the disposal of 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one, a conservative approach based on the guidelines for cytotoxic and hazardous materials is essential. By adhering to the procedures for safe handling, proper waste characterization, and compliant disposal through incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
- Beveridge & Diamond PC. (2019, January 9). EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes.
- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals.
- Medical Waste Pros. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA.
- PTP Consulting, LLC. (n.d.). EPA's Final Waste Pharmaceuticals Rule and What it Means For You.
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes.
- U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
- Practice Greenhealth. (n.d.). Hazardous waste characterization.
- Association for the Health Care Environment. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- National Center for Biotechnology Information. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
- U.S. Environmental Protection Agency. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
- Oregon Occupational Safety and Health. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
- Foley & Lardner LLP. (2019, March 5). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2025, November 28). Map of Commercial Waste Combustors in the U.S..
Sources
- 1. epa.gov [epa.gov]
- 2. ashp.org [ashp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdlaw.com [bdlaw.com]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. practicegreenhealth.org [practicegreenhealth.org]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. ahe.org [ahe.org]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
As a Senior Application Scientist, I understand that providing clear, actionable safety guidance is paramount when working with novel chemical entities. This guide for 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one is structured to provide immediate, essential safety and logistical information. In the absence of a specific Safety Data Sheet (SDS), we will adhere to the prudent practice of treating this compound as hazardous, drawing upon safety protocols for structurally similar heterocyclic compounds.[3][4]
Hazard Assessment and Precautionary Principle
Given that 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one is a novel or sparsely documented compound, its specific toxicological properties are not well-established. Therefore, we must operate under the precautionary principle, which dictates that in the absence of comprehensive data, a substance should be treated as potentially hazardous.[1][3] This approach minimizes risk and ensures a culture of safety in the laboratory.[5]
Assumed Hazards:
-
Irritant: May cause skin, eye, and respiratory tract irritation.
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Unknown Long-Term Effects: Potential for long-term health effects cannot be ruled out.
All handling of this compound must be confined to a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.[5][6]
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving: an inner nitrile glove followed by an outer layer of chemically impermeable gloves (e.g., butyl rubber or Silver Shield®). | Provides robust protection against potential dermal absorption. The outer glove bears the primary chemical contact, while the inner glove offers secondary protection in case of a breach. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[1][7] | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face.[8] |
| Body Protection | A flame-resistant lab coat, fully fastened.[7] | Prevents contact with skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[8] | Required when handling the solid compound outside of a ventilated enclosure (e.g., during weighing) to prevent inhalation of fine particles.[3] |
Standard Operating Procedure: From Receipt to Disposal
This workflow provides a step-by-step guide for safely handling 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one.
Caption: Workflow for Safe Handling of 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one.
Step 1: Pre-Handling Preparations
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Assemble PPE: Don all required PPE as specified in the table above.[5]
-
Prepare for Emergencies: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3][9] Have a chemical spill kit readily available.
Step 2: Handling the Compound
-
Weighing:
-
Dissolving and Reactions:
-
Slowly add the solid to the solvent to prevent splashing.[4]
-
If heating is necessary, use a controlled heating source like a mantle, and ensure the apparatus is properly secured.
-
Maintain all operations within the fume hood.
-
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound.
-
Work Area Cleaning: Clean the work surface within the fume hood after completion of work.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[4]
Emergency Procedures: Spill and Exposure
Rapid and correct response to an emergency is critical.
| Scenario | Immediate Action |
| Small Spill (<100 mL, contained in fume hood) | 1. Alert nearby personnel. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a labeled hazardous waste container.[10] 4. Decontaminate the area with a suitable solvent. |
| Large Spill (>100 mL or outside fume hood) | 1. Evacuate the immediate area.[10] 2. Alert your supervisor and institutional safety office. 3. Prevent others from entering the area. 4. Await response from trained emergency personnel. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[11] 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.[12] 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[12] 3. Seek immediate medical attention. |
Waste Disposal Plan
All waste generated from handling 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one must be treated as hazardous waste.
Caption: Waste Disposal Workflow for 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, rinsates, used solvents) in a separate, compatible, and clearly labeled hazardous waste container.[3][13] Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated puncture-resistant sharps container.[3]
-
-
Container Management:
-
Final Disposal:
This guide is intended to provide a robust framework for the safe handling of 3H-Benzo[1][2]furo[3,2-d]pyrimidin-4-one. Always supplement this information with your institution's specific chemical hygiene plan and standard operating procedures.
References
- Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]
- Working with Chemicals - Prudent Practices in the Laboratory.
- Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures.
- Standard Operating Procedure for Pyridine.
- Lab Safety Rules and Guidelines. LabManager. [Link]
- Laboratory Safety Rules and Guidelines. Conduct Science. [Link]
- Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [Link]
- Protective Equipment. American Chemistry Council. [Link]
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem-security-program.net [chem-security-program.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. moravek.com [moravek.com]
- 6. gerpac.eu [gerpac.eu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. conductscience.com [conductscience.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
